molecular formula C4H7NO4 B12946249 2-Amino-4-hydroxy-3-oxobutanoic acid

2-Amino-4-hydroxy-3-oxobutanoic acid

Numéro de catalogue: B12946249
Poids moléculaire: 133.10 g/mol
Clé InChI: UXVFSYBOWZOABD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4-hydroxy-3-oxobutanoic acid is an organic compound with the molecular formula C4H7NO4 and a molecular weight of 133.10 g/mol . Its structure features multiple functional groups, including an amino group, a hydroxyl group, and a ketone group, which classify it as a hydroxy keto acid. This specific arrangement of functional groups makes it a molecule of interest in various biochemical research fields. Compounds with similar backbones, such as L-2-amino-3-oxobutanoic acid, are known to be involved in fundamental metabolic pathways, including glycine, serine, and threonine metabolism . Researchers may investigate this compound for its potential as a synthetic intermediate or building block in organic synthesis , or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C4H7NO4

Poids moléculaire

133.10 g/mol

Nom IUPAC

2-amino-4-hydroxy-3-oxobutanoic acid

InChI

InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9)

Clé InChI

UXVFSYBOWZOABD-UHFFFAOYSA-N

SMILES canonique

C(C(=O)C(C(=O)O)N)O

Origine du produit

United States
Foundational & Exploratory

The Transient Intermediate: Chemical Structure, Properties, and Mechanistic Role of 2-Amino-4-hydroxy-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-hydroxy-3-oxobutanoic acid is a highly elusive, non-proteinogenic amino acid derivative. Due to its extreme chemical lability, it has never been isolated in its free form. Instead, its existence is inferred through rigorous isotopic labeling and enzymatic trapping[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural thermodynamics of this molecule, its critical role as a transient intermediate in the biosynthesis of Vitamin B6 (pyridoxal 5'-phosphate), and the self-validating experimental workflows used to study such hyper-reactive species.

Structural Characterization and Quantitative Data

Structurally, 2-amino-4-hydroxy-3-oxobutanoic acid features a butanoic acid backbone characterized by three key functional groups: an alpha-amino group, a beta-keto (oxo) group, and a gamma-hydroxyl group[2]. This specific arrangement—particularly the beta-keto acid moiety—dictates its high reactivity and transient nature in biological systems.

Computed Physical and Chemical Properties

To establish a baseline for its behavior in aqueous environments, we rely on computed physicochemical descriptors. The data below summarizes its structural parameters[2]:

PropertyValueSource
Molecular Formula C₄H₇NO₄PubChem
Molecular Weight 133.10 g/mol PubChem
Exact Mass 133.0375 DaPubChem
XLogP3 (Partition Coefficient) -4.1PubChem
Topological Polar Surface Area 101 ŲPubChem
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 5PubChem

Table 1: Quantitative structural and physicochemical properties of 2-Amino-4-hydroxy-3-oxobutanoic acid.

Chemical Instability and the Decarboxylation Mechanism

The defining chemical characteristic of 2-amino-4-hydroxy-3-oxobutanoic acid is its profound instability at physiological pH[1].

The Causality of Instability: The presence of a carbonyl group at the C-3 (beta) position relative to the C-1 carboxylic acid creates a classic β -keto acid system. The carbonyl carbon acts as an electrophilic sink. During decarboxylation, the molecule adopts a six-membered cyclic conformation, allowing the carboxylic acid proton to hydrogen-bond with the beta-carbonyl oxygen. A concerted pericyclic electron shift ensues, breaking the C-C bond to release CO₂ and generating an enol intermediate. This enol rapidly undergoes keto-enol tautomerization to yield the thermodynamically favored ketone, 3-amino-1-hydroxypropan-2-one [3].

Comparative studies on the related compound, L-2-amino-3-oxobutanoic acid (derived from threonine), reveal a half-life of approximately 10 minutes at physiological pH[1]. The addition of the gamma-hydroxyl group in 2-amino-4-hydroxy-3-oxobutanoic acid likely further destabilizes the molecule due to inductive electron-withdrawing effects, accelerating this spontaneous decarboxylation cascade[3].

Mechanism S1 2-Amino-4-hydroxy-3-oxobutanoic acid (β-Keto Acid) S2 Cyclic Transition State (H-Bond Formation) S1->S2 Conformational Alignment S3 Enol Intermediate + CO2 S2->S3 Concerted Electron Shift S4 3-Amino-1-hydroxypropan-2-one (Ketone Tautomer) S3->S4 Tautomerization

Electron-pushing logic for the spontaneous decarboxylation of the beta-keto acid.

Biological Significance: The DXP-Dependent Pyridoxal Biosynthesis Pathway

In microorganisms such as Escherichia coli, 2-amino-4-hydroxy-3-oxobutanoic acid is the missing link in the DXP-dependent pathway of Vitamin B6 biosynthesis[3]. The entire C₈N skeleton of pyridoxol is derived from two precursors: 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-hydroxy-L-threonine[3].

  • Dehydrogenation: The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) catalyzes the NAD⁺-dependent oxidation of the C-3 hydroxyl group of 4-hydroxy-L-threonine to a ketone, yielding the transient 2-amino-4-hydroxy-3-oxobutanoic acid[1].

  • Decarboxylation: Following its formation, the intermediate undergoes rapid, spontaneous decarboxylation to form 3-amino-1-hydroxypropan-2-one[3].

  • Condensation: This stable ketone subsequently condenses with DXP (catalyzed by PdxJ) to close the pyridine ring, forming the core of Vitamin B6[4].

Pathway A 4-Hydroxy-L-threonine B 2-Amino-4-hydroxy- 3-oxobutanoic acid A->B PdxA (Dehydrogenation) C 3-Amino-1-hydroxy- propan-2-one B->C Spontaneous (-CO2) E Pyridoxol (Vitamin B6) C->E PdxJ D DXP D->E PdxJ

Biosynthetic pathway of Vitamin B6 highlighting the transient intermediate.

Experimental Methodologies: Synthesizing the Stable Proxy

Because 2-amino-4-hydroxy-3-oxobutanoic acid cannot be isolated, researchers must synthesize its immediate downstream product, 3-amino-1-hydroxypropan-2-one hydrochloride , to conduct in vitro enzymatic assays and validate biosynthetic pathways[5].

The following self-validating protocol details the chemical synthesis of this stable proxy starting from N-phthaloylglycine, achieving an overall yield of ~52%[5].

Protocol: Synthesis of 3-Amino-1-hydroxypropan-2-one Hydrochloride

Note: This workflow utilizes a modified Gabriel synthesis approach to protect the sensitive amine during ketone formation.

  • Step 1: Acid Chloride Formation

    • Action: React N-phthaloylglycine with thionyl chloride (SOCl₂) in refluxing dichloromethane.

    • Causality: Thionyl chloride converts the stable carboxylic acid into a highly reactive N-phthaloylglycyl chloride, activating the carbonyl carbon for subsequent nucleophilic attack.

  • Step 2: Diazoketone Synthesis

    • Action: Add the acid chloride dropwise to an ethereal solution of diazomethane at 0°C.

    • Causality: Diazomethane acts as a carbon nucleophile. Using an excess of diazomethane is critical as it quenches the generated HCl, preventing the formation of an unwanted chloromethyl ketone byproduct.

  • Step 3: Hydrolysis to Hydroxymethyl Ketone

    • Action: Treat the isolated diazoketone with dilute aqueous sulfuric acid.

    • Causality: Acid-catalyzed decomposition of the diazoketone liberates nitrogen gas (N₂), an excellent leaving group. Water immediately attacks the resulting carbocation to form the alpha-hydroxy ketone framework.

  • Step 4: Amine Deprotection

    • Action: Reflux the intermediate with hydrazine hydrate in ethanol (Ing-Manske procedure).

    • Causality: Hydrazine selectively cleaves the robust phthalimide protecting group, yielding the free primary amine and precipitating phthalhydrazide as a highly insoluble byproduct.

  • Step 5: Salt Formation and Stabilization

    • Action: Filter the mixture and acidify the filtrate with methanolic HCl to precipitate 3-amino-1-hydroxypropan-2-one hydrochloride.

    • Causality: Free alpha-aminoketones are notoriously prone to intermolecular condensation (forming dihydropyrazines). Converting the amine to its hydrochloride salt protonates the nitrogen, eliminating its nucleophilicity and ensuring long-term shelf stability of the proxy compound[4].

Sources

An In-Depth Technical Guide to the Role of 2-Amino-4-hydroxy-3-oxobutanoic Acid in the Vitamin B6 Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an indispensable cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. While humans and animals must acquire this essential vitamin through their diet, bacteria, fungi, and plants possess de novo biosynthesis pathways. This guide provides a comprehensive technical overview of the DXP-dependent vitamin B6 biosynthesis pathway, with a specific focus on the pivotal, yet transient, intermediate: 2-amino-4-hydroxy-3-oxobutanoic acid. We will delve into the enzymatic machinery, reaction mechanisms, and experimental methodologies pertinent to the study of this pathway, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Vitamin B6 and its Biosynthesis

Vitamin B6 encompasses a group of six interconvertible compounds: pyridoxal, pyridoxine, pyridoxamine, and their respective 5'-phosphorylated forms.[1] The catalytically active form, pyridoxal 5'-phosphate (PLP), is a versatile cofactor for over 140 distinct enzymatic reactions, primarily in amino acid metabolism.[2][3] Its importance extends to neurotransmitter synthesis, fatty acid metabolism, and immune function.[4][5]

The inability of humans to synthesize vitamin B6 de novo underscores the importance of the biosynthetic pathways in microorganisms as potential targets for novel antimicrobial agents. Two primary, mutually exclusive pathways for de novo vitamin B6 biosynthesis have been elucidated: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway.[6][7] This guide will focus on the DXP-dependent pathway, predominantly characterized in Escherichia coli and other γ-proteobacteria.[8]

The DXP-Dependent Vitamin B6 Biosynthesis Pathway: A Mechanistic Overview

The DXP-dependent pathway synthesizes pyridoxine 5'-phosphate (PNP), the first B6 vitamer, from two primary precursors: 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT).[9] This intricate process is primarily orchestrated by the concerted action of two key enzymes: PdxA and PdxJ.[6]

The Crucial Role of PdxA: Formation of 2-Amino-4-hydroxy-3-oxobutanoic Acid

The enzyme 4-(phosphohydroxy)-L-threonine dehydrogenase, encoded by the pdxA gene, catalyzes the initial and rate-limiting step in this branch of the pathway.[8] PdxA is an NAD+-dependent dehydrogenase that oxidizes the 3-hydroxyl group of 4-PHT.[10] This oxidation yields the highly unstable intermediate, 2-amino-3-oxo-4-(phosphohydroxy)-butyric acid .[8]

This intermediate, also referred to as 2-amino-4-hydroxy-3-oxobutanoic acid 4-phosphate, is central to the pathway. Its instability leads to spontaneous decarboxylation, yielding 3-amino-1-hydroxyacetone-1-phosphate (or 1-amino-propan-2-one-phosphate, APP).[6][8] The transient nature of 2-amino-3-oxo-4-(phosphohydroxy)-butyric acid has historically made its direct characterization challenging, often requiring coupled enzymatic assays for its study.[6]

PdxJ: The Pyridine Ring Synthetase

The product of the PdxA reaction, 3-amino-1-hydroxyacetone-1-phosphate, serves as one of the substrates for the next key enzyme, pyridoxine 5'-phosphate (PNP) synthase, encoded by the pdxJ gene.[9] PdxJ catalyzes the complex condensation and ring closure reaction between 3-amino-1-hydroxyacetone-1-phosphate and 1-deoxy-D-xylulose 5-phosphate (DXP) to form pyridoxine 5'-phosphate (PNP).[9][11]

The Final Step: Oxidation to the Active Cofactor

The newly synthesized PNP is then oxidized by the flavin mononucleotide-dependent enzyme PNP oxidase, encoded by the pdxH gene, to yield the biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[4]

Below is a DOT language representation of the DXP-dependent vitamin B6 biosynthesis pathway, highlighting the central role of 2-amino-4-hydroxy-3-oxobutanoic acid.

DXP_dependent_pathway cluster_branch1 Branch 1 cluster_branch2 Branch 2 Erythrose-4-P Erythrose-4-P 4-PHT 4-(Phosphohydroxy)-L-threonine Erythrose-4-P->4-PHT Multiple Steps (Epd, PdxB, SerC) Intermediate 2-Amino-3-oxo-4- (phosphohydroxy)-butyric acid 4-PHT->Intermediate PdxA (NAD+) G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-P G3P->DXP Pyruvate Pyruvate Pyruvate->DXP DXP Synthase PNP Pyridoxine 5'-Phosphate DXP->PNP APP 3-Amino-1-hydroxyacetone-1-P Intermediate->APP Spontaneous Decarboxylation APP->PNP PdxJ PLP Pyridoxal 5'-Phosphate PNP->PLP PdxH

DXP-Dependent Vitamin B6 Biosynthesis Pathway.

Experimental Protocols for Studying the DXP-Dependent Pathway

A thorough understanding of the DXP-dependent vitamin B6 biosynthesis pathway necessitates robust experimental methodologies. The following section provides detailed, field-proven protocols for the expression, purification, and functional characterization of the key enzymes, PdxA and PdxJ.

Overexpression and Purification of Recombinant PdxA and PdxJ

The production of highly pure and active PdxA and PdxJ is a prerequisite for in vitro studies. The following protocol is adapted for E. coli expression systems.

Rationale: The use of an affinity tag, such as a hexahistidine (His6) tag, greatly simplifies the purification process, allowing for a high degree of purity to be achieved in a single chromatographic step.

Step-by-Step Methodology:

  • Gene Cloning: The pdxA and pdxJ genes from the organism of interest are cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal His6-tag.

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth.

  • Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 3-4 hours at 30°C or overnight at 16-20°C to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His6-tagged protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Assessment and Dialysis: The purity of the eluted protein is assessed by SDS-PAGE. Pure fractions are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

Enzymatic Assay for PdxA Activity

The activity of PdxA can be monitored by following the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Rationale: This continuous spectrophotometric assay allows for the real-time measurement of enzyme kinetics and is suitable for high-throughput screening of potential inhibitors.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0), the substrate 4-(phosphohydroxy)-L-threonine, and NAD+.

  • Initiation of Reaction: The reaction is initiated by the addition of a known amount of purified PdxA enzyme.

  • Spectrophotometric Monitoring: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Component Final Concentration
Tris-HCl (pH 8.0)100 mM
4-(Phosphohydroxy)-L-threonine1-10 mM
NAD+1-5 mM
Purified PdxA1-5 µg
Total Volume 1 mL
In Vitro Reconstitution of the PdxA/PdxJ Coupled Reaction

This assay confirms the functionality of both enzymes and allows for the detection of the final product, pyridoxine 5'-phosphate.

Rationale: A coupled assay provides a more physiologically relevant assessment of the pathway and is essential for confirming the activity of PdxJ, as its substrate is generated in situ.

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl pH 7.5), 4-(phosphohydroxy)-L-threonine, 1-deoxy-D-xylulose 5-phosphate, NAD+, and purified PdxA and PdxJ enzymes.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Analysis: The formation of pyridoxine 5'-phosphate can be analyzed by various methods, including:

    • High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase or ion-exchange HPLC, with detection by UV-Vis or fluorescence spectroscopy. The retention time of the product is compared to that of an authentic PNP standard.[9]

    • Enzymatic Conversion and Fluorescence Detection: The PNP formed can be converted to pyridoxine by treatment with alkaline phosphatase. The resulting pyridoxine can then be quantified by its intrinsic fluorescence.[9]

Experimental Workflow for Studying PdxA and PdxJ.

Implications for Drug Development

The essential nature of the DXP-dependent vitamin B6 biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial agents. The enzymes PdxA and PdxJ, with their distinct catalytic mechanisms, present opportunities for the design of specific inhibitors.

High-throughput screening campaigns utilizing the enzymatic assays described herein can be employed to identify small molecule inhibitors of PdxA or PdxJ. Subsequent structure-activity relationship (SAR) studies and lead optimization can then be pursued to develop potent and selective drug candidates.

Conclusion

2-Amino-4-hydroxy-3-oxobutanoic acid, though a fleeting intermediate, is at the heart of the DXP-dependent vitamin B6 biosynthesis pathway. A thorough understanding of its formation and subsequent conversion is critical for elucidating the intricacies of this essential metabolic route. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore this pathway further, paving the way for potential therapeutic interventions. The continued investigation into the structure, function, and regulation of PdxA and PdxJ will undoubtedly yield further valuable knowledge in the field of microbial metabolism and infectious disease research.

References

  • Choi, J. D., & Bowers-Komro, D. M. (1986). An enzymatic method for the synthesis of [14C]pyridoxal 5'-phosphate from [14C]pyridoxine. Analytical Biochemistry, 154(1), 315-321.
  • Fitzpatrick, T. B., Amrhein, N., & Macheroux, P. (2007). Two independent routes of de novo vitamin B 6 biosynthesis: not that different after all. Biochemical Journal, 407(1), 1–13.
  • Galluzzi, L., Vitale, I., & Senovilla, L. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(5), 2973.
  • Soda, K., & Inouye, Y. (1983). Synthesis of Amino Acids with Pyridoxal 5'-phosphate Enzymes. Bulletin of the Institute for Chemical Research, Kyoto University, 61(2), 113-125.
  • Hayashi, H., & Eliot, A. C. (2003). Chemoenzymatic synthesis of 1-deaza-pyridoxal 5'-phosphate. Organic & Biomolecular Chemistry, 1(18), 3144-3145.
  • Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-L-threonine is an obligatory intermediate in pyridoxal 5'-phosphate coenzyme biosynthesis in Escherichia coli K-12. FEMS microbiology letters, 135(2-3), 275–280.
  • Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of Vitamin B 6 in Rhizobium: In Vitro Synthesis of Pyridoxine from 1-Deoxy-D-xylulose and 4-Hydroxy-L-threonine. Bioscience, Biotechnology, and Biochemistry, 66(4), 934-936.
  • Garrido-Franco, M. (2018). The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection. mBio, 9(6), e02111-18.
  • Muscato, G., & Monteferrante, C. G. (2021). Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli. EcoSal Plus, 9(2).
  • Laber, B., Maurer, W., Scharf, S., Stepusin, K., & Schmidt, F. S. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS letters, 449(1), 45–48.
  • Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-l-threonine is an obligatory intermediate in pyridoxal 5′-phosphate coenzyme biosynthesis in Escherichia coli K-12. FEMS Microbiology Letters, 135(2-3), 275-280.
  • Spenser, I. D., & Hill, R. E. (1995). The Biosynthesis of Pyridoxine.
  • Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of vitamin B6 in Rhizobium: in vitro synthesis of pyridoxine from 1-deoxy-D-xylulose and 4-hydroxy-L-threonine. Bioscience, biotechnology, and biochemistry, 66(4), 934–936.
  • Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of Vitamin B6 in Rhizobium: In Vitro Synthesis of Pyridoxine from 1-Deoxy-D-xylulose and 4-Hydroxy-L-threonine. Journal of Nutritional Science and Vitaminology, 48(3), 245-248.
  • Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-L-threonine is an obligatory intermediate in pyridoxal S-phosphate coenzyme biosynthesis in Escherichia coli. FEMS Microbiology Letters, 135(2-3), 275-280.
  • Muscato, G., & Monteferrante, C. G. (2020). Regulation of vitamin B6 metabolism in Escherichia coli. I.R.I.S.
  • Tambasco-Studart, M., Titiz, O., Raschle, T., Forster, G., Amrhein, N., & Fitzpatrick, T. B. (2005). Vitamin B6 biosynthesis in higher plants.
  • Rosenberg, J., & Commichau, F. M. (2021). Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis. Essays in Biochemistry, 65(1), 139-150.
  • Belda, E., & van Heck, R. G. A. (2023). Pyridoxal 5'-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. Microbiology, 169(2).
  • Laber, B., Maurer, W., Scharf, S., Stepusin, K., & Schmidt, F. S. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters, 449(1), 45-48.
  • Rosenberg, J., & Commichau, F. M. (2019). A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. Frontiers in Molecular Biosciences, 6, 33.
  • Boycheva, S., & Vassileva, V. (2015). Consequences of a Deficit in Vitamin B6 Biosynthesis de Novo for Hormone Homeostasis and Root Development in Arabidopsis. Plant Physiology, 167(1), 139-153.
  • Cane, D. E., Du, S., Robinson, J. K., Hsiung, Y., & Spenser, I. D. (2000). Biosynthesis of Vitamin B6: Origin of the Oxygen Atoms of Pyridoxol Phosphate. Journal of the American Chemical Society, 122(19), 4723–4724.
  • Magnúsdóttir, S., & Ravcheev, D. (2017). Vitamin B6 Biosynthesis. Rupa Health.
  • Gawronski, J. D., & Gu, L. (2013). Inactivation of the pdxA gene impairs the biosynthesis of vitamin B6...
  • Mooney, S., & Hellmann, H. (2009). Vitamin B6: A Long Known Compound of Surprising Complexity. Molecules, 14(1), 329-351.
  • Wu, L., & Liu, L. (2021). Advances and prospects in the biosynthesis of vitamin B 6 and its bioengineering as a cofactor of other chemicals. Biotechnology and Applied Biochemistry, 68(4), 896-907.
  • Tambasco-Studart, M., Titiz, O., Raschle, T., Forster, G., Amrhein, N., & Fitzpatrick, T. B. (2005). Vitamin B6 biosynthesis in higher plants.
  • Parra, M., & Stahl, S. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.

Sources

mechanism of 4-hydroxy-L-threonine dehydrogenation to 2-Amino-4-hydroxy-3-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on the Enzymatic Conversion to 2-Amino-4-hydroxy-3-oxobutanoic acid

Introduction

The enzymatic dehydrogenation of α-amino-β-hydroxy acids, such as 4-hydroxy-L-threonine, represents a critical transformation in cellular metabolism. This reaction, which converts a secondary alcohol to a ketone, is a key step in both catabolic and biosynthetic pathways. Notably, the dehydrogenation of a phosphorylated derivative of 4-hydroxy-L-threonine is an indispensable step in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in many prokaryotes.[1][2] 4-Hydroxy-L-threonine itself is an amino acid derivative found in various biological systems, playing a role in metabolic processes and protein modification.[3] This guide provides a detailed examination of the core mechanism of this dehydrogenation, focusing on the key enzymes, their catalytic strategies, and the experimental methodologies used to investigate this fundamental biochemical reaction.

The Primary Catalyst: 4-(Phosphohydroxy)-L-threonine Dehydrogenase (PdxA)

The central enzyme responsible for the dehydrogenation of the 4-hydroxy-L-threonine backbone is 4-(phosphohydroxy)-L-threonine dehydrogenase , commonly known as PdxA (EC 1.1.1.262).[4] This enzyme does not act on 4-hydroxy-L-threonine directly but rather on its phosphorylated form, 4-(phosphonooxy)-L-threonine (HTP).[5] PdxA catalyzes the NAD(P)+-dependent oxidation of HTP to produce (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, a crucial intermediate in the biosynthesis of vitamin B6.[4][5]

PdxA belongs to the family of oxidoreductases and is a key component of the DXP-dependent PLP synthesis pathway found in Escherichia coli and many other bacteria.[2][5] Structural and functional studies have revealed that PdxA is a divalent metal ion-dependent enzyme, typically utilizing Zn2+ in its active site.[5][6] This metal ion is critical for the enzyme's catalytic activity. While the enzyme has a strict requirement for the phosphorylated substrate, it can often utilize either NAD+ or NADP+ as the redox cofactor.[5][6]

The Catalytic Mechanism of PdxA

The dehydrogenation of 4-(phosphonooxy)-L-threonine by PdxA is a classic example of an oxidation reaction involving the transfer of a hydride ion from the substrate to an nicotinamide cofactor. The mechanism can be dissected into several key steps, orchestrated by the enzyme's active site architecture.

  • Substrate Binding: The substrate, 4-(phosphonooxy)-L-threonine (HTP), binds to the active site. The phosphate group is crucial for anchoring the substrate correctly through interactions with specific enzyme residues.[5][6] The amino and hydroxyl groups of the substrate coordinate with the Zn2+ ion, which is held in place by conserved histidine residues from the enzyme.[5]

  • Lewis Acid Catalysis: The Zn2+ ion acts as a Lewis acid, polarizing the C3-hydroxyl group of the substrate. This coordination increases the acidity of the hydroxyl proton and facilitates the subsequent hydride transfer.

  • Hydride Transfer: A basic residue within the active site (the exact residue can vary among homologues) accepts a proton from the C3-hydroxyl group. Concurrently, a hydride ion (a proton and two electrons) is transferred from the C3 carbon of the substrate to the C4 position of the nicotinamide ring of the NAD(P)+ cofactor. This is the core oxidation step, converting the secondary alcohol to a ketone and reducing NAD(P)+ to NAD(P)H.[7]

  • Product Release: The product, (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, and the reduced cofactor, NAD(P)H, are released from the active site, regenerating the enzyme for the next catalytic cycle.

The instability of the 2-amino-3-ketobutyrate intermediate is a recurring theme in threonine metabolism; in many pathways, the dehydrogenase forms a complex with the subsequent enzyme to channel the unstable product directly.[8][9]

PdxA_Mechanism cluster_0 PdxA Active Site E_NAD Enzyme-NAD+ Complex E_NAD_S Substrate Binding (HTP coordinates with Zn2+) E_NAD->E_NAD_S + HTP E_NADH_P_int Transition State (Hydride Transfer) E_NAD_S->E_NADH_P_int Deprotonation & Hydride Transfer E_NADH_P Product Complex (Enzyme-NADH-Product) E_NADH_P_int->E_NADH_P P Product (2-Amino-3-oxo-4- phosphonooxybutanoate) E_NADH_P->P - Product NADH NADH + H+ E_NADH_P->NADH - NADH S Substrate (4-phosphonooxy- L-threonine) S->E_NAD_S NAD NAD+ NAD->E_NAD NADH->E_NAD + NAD+

Figure 1: Generalized workflow for the PdxA-catalyzed dehydrogenation of 4-(phosphonooxy)-L-threonine (HTP).

A Comparative Enzyme: L-Threonine Dehydrogenase (TDH)

A closely related and more broadly studied enzyme is L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[10] TDH catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate, which is subsequently converted to glycine and acetyl-CoA in many organisms.[7][9][11]

While the substrate lacks the 4-hydroxy and phosphate groups, the core chemical transformation is identical: the dehydrogenation of the C3 hydroxyl group. TDH also belongs to the dehydrogenase family and utilizes a similar catalytic mechanism involving a nicotinamide cofactor.[8] Structural studies of TDH reveal a catalytic domain and an NAD+-binding domain, with the active site positioned between them.[8] The study of TDH provides valuable mechanistic insights that are broadly applicable to the dehydrogenation of 4-hydroxy-L-threonine derivatives.

Experimental Analysis of Dehydrogenase Activity

Investigating the kinetics and mechanism of enzymes like PdxA and TDH relies on robust experimental protocols. A standard method is the continuous spectrophotometric assay, which monitors the production of NADH.

Protocol: Spectrophotometric Assay for Dehydrogenase Activity

This protocol provides a framework for measuring the activity of a dehydrogenase that uses NAD+ as a cofactor.

Principle: The enzymatic reaction produces NADH, which has a distinct absorbance maximum at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the rate of the enzyme-catalyzed reaction. The concentration of NADH produced can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂. (Note: Optimal pH and buffer conditions should be determined experimentally for each specific enzyme).[12]

  • Substrate Stock Solution: 100 mM 4-(phosphonooxy)-L-threonine (or L-threonine for TDH) in purified water.

  • Cofactor Stock Solution: 20 mM NAD+ in purified water.

  • Enzyme Preparation: A purified solution of PdxA or TDH of known concentration, diluted in assay buffer to a suitable working concentration.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following in order:

    • 850 µL of Assay Buffer

    • 50 µL of 100 mM Substrate Stock Solution (final concentration: 5 mM)

    • 50 µL of 20 mM NAD+ Stock Solution (final concentration: 1 mM)

  • Equilibration: Mix the contents by gentle inversion and place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and the desired assay temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 5 minutes.

  • Baseline Reading: Record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to the cuvette to initiate the reaction. Quickly mix by gentle inversion.

  • Data Acquisition: Immediately begin recording the absorbance at 340 nm every 15 seconds for a period of 5-10 minutes. Ensure the initial rate is linear.

  • Control Reaction: Perform a blank reaction by substituting the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic reduction of NAD+.

Data Analysis:

  • Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the enzyme activity using the following formula: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000

    • ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

    • l = Path length of the cuvette (typically 1 cm)

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, NAD+, Enzyme) mix 2. Prepare Reaction Mixture (Buffer + Substrate + NAD+) prep->mix equil 3. Equilibrate at Assay Temp & Measure Baseline (A340) mix->equil init 4. Initiate with Enzyme equil->init acq 5. Monitor Absorbance (A340) Over Time init->acq calc 6. Calculate Initial Rate (V₀) & Enzyme Activity acq->calc

Sources

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxy-3-oxobutanoic acid (CAS 1508918-50-0)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxy-3-oxobutanoic acid, with the CAS number 1508918-50-0, is a unique amino acid derivative of significant interest in the fields of biochemistry and pharmaceutical development. Its structure, incorporating an alpha-amino acid moiety, a ketone, and a terminal hydroxyl group, suggests a high degree of reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of its known physical properties, drawing from computational data in the absence of extensive experimental characterization. It further aims to equip researchers with the foundational knowledge and proposed methodologies for its handling, characterization, and potential applications.

Molecular Structure and Key Features

The molecular structure of 2-Amino-4-hydroxy-3-oxobutanoic acid is fundamental to understanding its physical and chemical behavior. The presence of a carboxylic acid group, an amine group, a ketone, and a primary alcohol imparts a high degree of polarity and multiple sites for hydrogen bonding.

Caption: Molecular structure of 2-Amino-4-hydroxy-3-oxobutanoic acid highlighting key functional groups.

Computed Physical Properties

While experimentally determined physical properties for 2-Amino-4-hydroxy-3-oxobutanoic acid are not extensively documented in publicly available literature, computational models provide valuable estimations. These properties, summarized in the table below, are crucial for designing experimental conditions for its synthesis, purification, and use in various assays.

PropertyValueSource
Molecular Formula C4H7NO4[1][2]
Molecular Weight 133.10 g/mol [1][2]
XLogP3-AA -4.1[2]
Hydrogen Bond Donor Count 3[1][2]
Hydrogen Bond Acceptor Count 5[1][2]
Rotatable Bond Count 3[1][2]
Exact Mass 133.03750770 Da[2]
Topological Polar Surface Area 101 Ų[1][2]

The highly negative XLogP3-AA value suggests that the compound is very hydrophilic and likely possesses high solubility in aqueous solutions. The significant number of hydrogen bond donors and acceptors further supports this, indicating strong interactions with polar solvents.

Inferred Physicochemical Characteristics and Handling

Based on the molecular structure and computed properties, several key characteristics can be inferred:

  • Physical State: It is predicted to be a solid at room temperature, a common characteristic of small, polar organic molecules like amino acids.[3]

  • Solubility: High solubility in water and other polar protic solvents is expected. Solubility in non-polar organic solvents is likely to be low.

  • Stability: The β-keto-γ-hydroxy-α-amino acid structure may be susceptible to degradation through mechanisms such as decarboxylation, especially upon heating. Therefore, storage at low temperatures (e.g., -20°C) in a dry, inert atmosphere is recommended to ensure long-term stability.

  • Handling: Standard laboratory precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area to avoid inhalation of any dust particles.

Proposed Experimental Protocols for Characterization

For researchers working with 2-Amino-4-hydroxy-3-oxobutanoic acid, the following experimental workflows are proposed to determine its key physical properties.

Workflow for Physicochemical Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_stability Stability Studies Synthesis Chemical Synthesis Purification Chromatography (e.g., Silica Gel) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectral Spectroscopic Analysis (NMR, IR, MS) Purification->Spectral Thermal Thermogravimetric Analysis (TGA) Purification->Thermal pH_Stability pH-dependent Stability Assay Purification->pH_Stability

Caption: Proposed workflow for the synthesis, purification, and physicochemical characterization of 2-Amino-4-hydroxy-3-oxobutanoic acid.

Step-by-Step Methodologies
  • Synthesis and Purification:

  • Melting Point Determination:

    • A standard capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. Given the potential for decomposition, a rapid heating rate may be necessary.

  • Solubility Assessment:

    • Qualitative solubility can be determined by adding a small amount of the compound to various solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexanes) at room temperature and observing for dissolution.

    • Quantitative solubility in aqueous solutions can be determined by preparing a saturated solution, equilibrating it, and then measuring the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or quantitative NMR.

  • pKa Determination:

    • The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid and base, and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will be crucial for confirming the chemical structure.

    • Infrared (IR) Spectroscopy: IR analysis will help identify the key functional groups, with characteristic peaks expected for the O-H, N-H, C=O (ketone and carboxylic acid), and C-O bonds.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.

Conclusion

2-Amino-4-hydroxy-3-oxobutanoic acid (CAS 1508918-50-0) presents as a molecule with significant potential for further investigation in various scientific disciplines. While a comprehensive experimental dataset of its physical properties is yet to be established, computational data provides a strong foundation for initiating laboratory work. The proposed experimental protocols in this guide offer a systematic approach for researchers to thoroughly characterize this compound, thereby enabling its confident application in future studies. The insights into its hydrophilic nature and potential for thermal instability are critical considerations for its successful handling and use.

References

  • PubChem. 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866. [Link]

  • PubChem. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. [Link]

  • Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. [Link]

  • Generon. 161196 4-Amino-3-Hydroxybutanoic Acid CAS: 924-49-2. [Link]

  • Pharmaffiliates. 2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)-4-oxobutanoic Acid. [Link]

  • ChemIndex. 720-00-3 | 2-amino-4-(2-amino-5-hydroxyphenyl)-4-oxobutanoic acid. [Link]

  • LookChem. 3-oxobutanoic acid - 541-50-4, C4H6O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

Sources

An In-depth Technical Guide to 2-Amino-3-Oxobutanoic Acid: A Key Intermediate in Threonine Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While the compound "2-Amino-4-hydroxy-3-oxobutanoic acid" is not recognized as a standard naturally occurring metabolite, a closely related and vital molecule, 2-amino-3-oxobutanoic acid , serves as a critical intermediate in the principal metabolic pathway for threonine degradation. This guide provides a comprehensive technical overview of the biosynthesis, enzymatic conversion, physiological significance, and analytical detection of 2-amino-3-oxobutanoic acid. It is designed to be an authoritative resource for professionals in metabolic research and drug development, offering insights into the underlying biochemistry and its broader biological implications.

Introduction: Clarifying the Metabolite of Interest

Initial database searches for "2-Amino-4-hydroxy-3-oxobutanoic acid" do not yield evidence of its role as a natural metabolite. However, the threonine degradation pathway features the structurally similar and metabolically significant intermediate, 2-amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate)[1][2][3]. This alpha-amino acid is a 3-oxo monocarboxylic acid derived from L-threonine[1][2]. It is a transient molecule in biological systems, rapidly converted into key metabolic building blocks. This guide will focus on the established science surrounding 2-amino-3-oxobutanoic acid and its metabolic context.

The Threonine Dehydrogenase Pathway: A Core Metabolic Route

The primary catabolic pathway for L-threonine in many organisms involves a two-step enzymatic process that funnels this essential amino acid into central metabolism. This pathway is particularly important for generating glycine and acetyl-CoA[4][5][6][7].

Enzymology of the Pathway

Two key enzymes orchestrate the conversion of L-threonine:

  • L-Threonine 3-Dehydrogenase (TDH) : This NAD⁺-dependent oxidoreductase catalyzes the first committed step in the pathway: the oxidation of the 3-hydroxyl group of L-threonine to produce 2-amino-3-oxobutanoic acid[7][8][9]. The enzyme is a homotetramer and its structure has been elucidated in several organisms[7][8].

  • 2-Amino-3-ketobutyrate CoA Ligase (KBL or GCAT) : This pyridoxal phosphate (PLP)-dependent enzyme, also known as glycine C-acetyltransferase, catalyzes the subsequent cleavage of 2-amino-3-oxobutanoic acid[5][6][10][11][12]. In the presence of coenzyme A, it facilitates the conversion of the intermediate into glycine and acetyl-CoA[10][12]. The enzyme functions as a dimer, with each active site located at the interface of the two monomers[10][12].

The close functional coupling of TDH and GCAT is crucial, in part due to the inherent instability of their shared intermediate, 2-amino-3-oxobutanoic acid[5][7][8].

Threonine_Degradation_Pathway Threonine L-Threonine AKB 2-Amino-3-oxobutanoic acid (unstable intermediate) Threonine->AKB L-Threonine 3-Dehydrogenase (TDH) + NAD⁺ → NADH + H⁺ Glycine Glycine AKB->Glycine 2-Amino-3-ketobutyrate CoA Ligase (GCAT) + CoA-SH AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-Amino-3-ketobutyrate CoA Ligase (GCAT) + CoA-SH

Figure 1: The enzymatic conversion of L-threonine to glycine and acetyl-CoA.

Chemical Properties of 2-Amino-3-Oxobutanoic Acid

2-Amino-3-oxobutanoic acid is a chiral molecule with the L-configuration, (2S)-2-amino-3-oxobutanoic acid, being the naturally occurring stereoisomer[13]. A key characteristic of this metabolite is its instability in aqueous solution, where it can undergo spontaneous decarboxylation[5]. This inherent instability underscores the importance of its efficient channeling between the active sites of TDH and GCAT, which are thought to form a complex to protect the intermediate[8].

PropertyValue
Molecular Formula C₄H₇NO₃[1]
Molecular Weight 117.10 g/mol [1]
Synonyms 2-amino-3-ketobutyrate, 2-AKBT, 3-oxothreonine[1][3]
Cellular Location Mitochondria[3][13]

Physiological and Pathophysiological Relevance

The threonine dehydrogenase pathway plays diverse roles across different species and developmental stages.

Role in Mammalian Metabolism

In adult humans, the threonine dehydrogenase pathway is considered a minor route for threonine catabolism, with the threonine dehydratase pathway being predominant[14][15]. However, the TDH pathway is significantly more active in embryonic stem cells (ESCs)[16]. In mouse ESCs, the oxidation of threonine via this pathway is critical for maintaining pluripotency, providing a substantial source of cellular glycine and acetyl-CoA for the synthesis of S-adenosyl-methionine (SAM), a universal methyl donor crucial for histone methylation[16].

Significance in Microorganisms

In many prokaryotes, the TDH pathway is the primary route for threonine degradation[7]. The absence of a functional TDH gene in humans makes the microbial TDH a potential target for the development of novel antimicrobial agents[7][17].

Analytical Methodologies for Detection and Quantification

The direct detection of 2-amino-3-oxobutanoic acid in biological matrices is challenging due to its low abundance and instability. Therefore, its presence and the activity of the TDH pathway are typically inferred by measuring the flux from labeled threonine to glycine or by quantifying other amino acids.

Sample Preparation and Derivatization

Analysis of amino acids in complex biological samples like plasma or cell extracts often requires a protein precipitation step followed by derivatization to enhance chromatographic retention and detection sensitivity[18][19][20].

Protocol: Protein Precipitation

  • To 100 µL of plasma or cell lysate, add 400 µL of a cold solvent mixture (e.g., 80:20 methanol:water).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization or direct analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of amino acids and their metabolites[18][21]. While direct analysis is possible using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, derivatization followed by reversed-phase LC is a common and robust approach[18][19][21].

Protocol: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

  • To 10 µL of the protein-precipitated supernatant, add 70 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and incubate at 55°C for 10 minutes.

  • The sample is now ready for injection into the LC-MS/MS system.

LC_MS_Workflow Sample Biological Sample (Plasma, Cell Lysate) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Derivatization Derivatization (e.g., AQC) Precipitation->Derivatization LC UPLC Separation (Reversed-Phase) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Figure 2: A typical workflow for the analysis of amino acids in biological samples.

Future Directions and Therapeutic Potential

The critical role of the threonine dehydrogenase pathway in the metabolism of embryonic stem cells and its presence in pathogenic microorganisms highlight it as a potential target for therapeutic intervention. Further research is warranted to:

  • Fully elucidate the regulatory mechanisms of the TDH/GCAT pathway in different cell types and organisms.

  • Develop specific inhibitors of microbial TDH as potential antimicrobial agents.

  • Investigate the role of this pathway in the context of cancer metabolism, particularly in undifferentiated tumors.

Conclusion

While "2-Amino-4-hydroxy-3-oxobutanoic acid" does not appear to be a naturally occurring metabolite, the closely related intermediate, 2-amino-3-oxobutanoic acid , is a cornerstone of threonine metabolism. Understanding the enzymology, regulation, and physiological context of the threonine dehydrogenase pathway is essential for researchers in metabolic diseases, developmental biology, and infectious diseases. The analytical workflows presented here provide a framework for the accurate quantification of related metabolites, enabling further exploration of this important metabolic route.

Sources

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2-Amino-4-hydroxy-3-oxobutanoic Acid: Overcoming Transient Instability in Metabolomics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolomics and drug development, capturing transient metabolic intermediates is a formidable analytical challenge. 2-Amino-4-hydroxy-3-oxobutanoic acid (CAS: 1508918-50-0) represents a critical, yet highly unstable, putative intermediate in the biosynthesis of Vitamin B6 (pyridoxine)[1]. Due to its extreme hydrophilicity and rapid spontaneous decarboxylation, conventional analytical techniques frequently fail to detect it.

This technical whitepaper provides an in-depth framework for the physicochemical characterization, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) analysis of 2-amino-4-hydroxy-3-oxobutanoic acid. By coupling in situ chemical derivatization with ultra-high-performance liquid chromatography (UHPLC), researchers can stabilize this transient molecule, enabling precise isotopic profiling and pathway elucidation.

Physicochemical Properties & Exact Mass Fundamentals

To successfully detect a molecule in a complex biological matrix, analytical scientists must differentiate between its average molecular weight (used for macroscopic stoichiometry) and its exact monoisotopic mass (used for HRMS detection).

For 2-amino-4-hydroxy-3-oxobutanoic acid, the exact mass is calculated based on the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ). Resolving this exact mass (133.0375 Da) with an instrument resolving power of >70,000 FWHM is critical to separate the analyte from nominally isobaric interferences (e.g., aspartic acid derivatives)[2].

Table 1: Physicochemical and Mass Spectrometry Parameters
PropertyValueAnalytical Significance
Molecular Formula C₄H₇NO₄Defines the isotopic envelope and baseline exact mass[2].
Average Molecular Weight 133.10 g/mol Useful for bulk stoichiometric calculations and synthesis[2].
Exact (Monoisotopic) Mass 133.03750770 DaCritical for HRMS identification and resolving isobaric overlap[2].
XLogP3-AA -4.1Indicates extreme hydrophilicity; necessitates derivatization for RP-LC[2].
Derivatized Exact Mass (PH) 223.095692 DaTarget mass after phenylhydrazine (PH) stabilization.
Derivatized [M+H]⁺ m/z 224.1035 DaPrimary target ion in positive electrospray ionization (ESI+).

Biological Pathway & The Chemical Instability Challenge

The primary barrier to analyzing 2-amino-4-hydroxy-3-oxobutanoic acid is its structural identity as an α -amino- β -keto acid. In the Vitamin B6 biosynthetic pathway, it is formed via the dehydrogenation of 4-hydroxy-L-threonine. However, the β -keto acid moiety is thermodynamically unstable. At physiological pH, it undergoes rapid, spontaneous decarboxylation to yield 3-amino-1-hydroxypropan-2-one, with a half-life of approximately 10 minutes[1].

Pathway A 4-Hydroxy-L-threonine B 2-Amino-4-hydroxy- 3-oxobutanoic acid A->B Dehydrogenation (-2H) C 3-Amino-1-hydroxy- propan-2-one B->C Decarboxylation (-CO2, t1/2 ~10m)

Figure 1: Biosynthetic formation and rapid spontaneous decarboxylation of the target keto acid.

The Causality of Analytical Failure: If a standard metabolomics extraction (e.g., room temperature aqueous extraction) is applied, the molecule will degrade before reaching the mass spectrometer. Furthermore, its XLogP3 of -4.1 means it will not be retained on standard C18 reversed-phase columns, eluting in the dead volume where ion suppression is highest[2].

Analytical Methodology: Stabilization and HRMS Analysis

To overcome both degradation and poor chromatographic retention, we utilize in situ derivatization using Phenylhydrazine (PH)[3]. By introducing PH during the metabolic quenching step, the reactive ketone group is immediately converted into a stable phenylhydrazone derivative.

This achieves two critical outcomes:

  • Chemical Stabilization: Hydrazone formation locks the molecule, preventing decarboxylation.

  • Chromatographic Retention: The addition of the hydrophobic phenyl ring drastically increases the molecule's hydrophobicity, allowing excellent retention and separation on a C18 UHPLC column[3].

Workflow Q 1. Rapid Quench (-20°C MeOH) D 2. Derivatization (Phenylhydrazine) Q->D E 3. Extraction & Centrifugation D->E L 4. UHPLC (C18 Column) E->L M 5. HRMS (Orbitrap ESI+) L->M

Figure 2: LC-HRMS workflow using in situ derivatization to stabilize transient keto acids.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high data integrity, this protocol incorporates a stable isotope internal standard. This creates a self-validating system : if the internal standard is successfully derivatized and detected, the analytical run is validated, proving that any absence of the target analyte is due to biological reality, not sample preparation failure.

Step 1: Metabolic Quenching & In Situ Derivatization

Reagent Preparation: Prepare a quenching solution of pre-chilled (-20°C) methanol containing 5 mM phenylhydrazine (PH) and 1 µM of a stable isotope internal standard (e.g., 13C5​

α -ketoglutarate).
  • Execution: Rapidly harvest cells and immediately mix 100 µL of the biological sample with 400 µL of the quenching solution.

  • Incubation: Incubate the mixture at -20°C for 30 minutes. The low temperature inhibits endogenous decarboxylases while the PH quantitatively reacts with the β -keto group to form the hydrazone[3].

  • Step 2: Extraction and Clarification
    • Centrifuge the quenched mixture at 15,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

    • Carefully transfer the clarified supernatant to a clean, silanized LC vial to prevent non-specific binding.

    Step 3: UHPLC Separation
    • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phases:

      • Phase A: MS-grade Water with 0.1% Formic Acid.

      • Phase B: MS-grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes. The derivatized 2-amino-4-hydroxy-3-oxobutanoic acid will elute significantly later than the dead volume, avoiding matrix effects.

    Step 4: High-Resolution Mass Spectrometry (HRMS)
    • Instrument Setup: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

    • Resolution: Set the resolving power to at least 70,000 FWHM at m/z 200.

    • Data Acquisition: Extract the exact mass chromatogram for the protonated phenylhydrazone adduct at m/z 224.1035 (Mass tolerance: ± 3 ppm). Validate the run by confirming the presence of the derivatized 13C5​

      α -ketoglutarate internal standard.

    References

    • 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

    • 5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6 Source: Canadian Journal of Chemistry (Wolf et al., 1997). URL:[Link]

    • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism Source: Analytical Chemistry, ACS Publications (Zimmermann et al., 2014). URL:[Link]

    Sources

    Technical Guide: A Multi-Pillar Framework for the Identification and Validation of Putative Pyridoxol Precursors, Focusing on 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals in biochemistry, metabolic engineering, and enzymology.

    Introduction: The Canonical Pathways of Vitamin B6 Biosynthesis

    Vitamin B6 is a collective term for a group of related compounds, including pyridoxine (pyridoxol), pyridoxal, and pyridoxamine, and their phosphorylated forms.[3] The biologically active form, PLP, serves as a critical coenzyme for over 140 distinct enzymatic reactions, primarily in amino acid metabolism.[4] Organisms like bacteria, fungi, and plants can synthesize vitamin B6 de novo, while animals must acquire it from their diet.[1][5]

    Two well-established, and mutually exclusive, de novo biosynthetic pathways are known:

    • The DXP-Dependent Pathway: First characterized in Escherichia coli, this pathway utilizes 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4-PHT) as precursors.[6][7] The concerted action of the enzymes PdxA and PdxJ condenses these two molecules to form pyridoxine 5'-phosphate (PNP), the first B6 vitamer in the pathway.[7][8]

    • The DXP-Independent Pathway: Found in the majority of other bacteria, archaea, fungi, and plants, this pathway employs a PLP synthase complex (composed of PdxS and PdxT, or Pdx1 and Pdx2).[1][9] This complex catalyzes the formation of PLP from precursors derived from the pentose phosphate pathway (e.g., ribose 5-phosphate) and glycolysis (e.g., glyceraldehyde 3-phosphate), with glutamine providing the nitrogen atom.[1]

    Despite the detailed characterization of these routes, the vast metabolic potential of the microbial world suggests that alternative or modified pathways may exist. The identification of such pathways hinges on a systematic approach to validating novel putative precursors. This guide will focus on the strategic investigation of one such hypothetical precursor: 2-Amino-4-hydroxy-3-oxobutanoic acid .

    The Hypothetical Precursor: 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Let us postulate that 2-Amino-4-hydroxy-3-oxobutanoic acid has been identified as a compound that accumulates in a bacterial strain with a partially blocked pyridoxol synthesis pathway, or has been flagged in a metabolomics screen. Its structure, a four-carbon α-amino-β-keto acid, is distinct from the known precursors. Our central hypothesis is that this molecule is a bona fide intermediate in a novel or variant pyridoxol biosynthetic pathway.

    To test this, we propose a three-pillar validation strategy designed to provide orthogonal lines of evidence:

    • Pillar 1: In Vivo Isotopic Labeling: To demonstrate the direct incorporation of the precursor's backbone into the final pyridoxol molecule.

    • Pillar 2: In Vitro Enzymatic Conversion: To identify and characterize the specific enzyme(s) responsible for metabolizing the putative precursor.

    • Pillar 3: Genetic and Functional Complementation: To link the metabolic function to specific genes in vivo.

    The logical flow of this validation framework is designed to move from a whole-cell system to a defined molecular level, ensuring each step builds upon and validates the last.

    G cluster_0 Pillar 1: In Vivo Validation cluster_1 Pillar 2: In Vitro Validation cluster_2 Pillar 3: Genetic Validation A Synthesize Isotopically Labeled Precursor (e.g., ¹³C, ¹⁵N) B Feed Labeled Precursor to Microbial Culture A->B C Extract Pyridoxol and Analyze by MS/NMR B->C D Confirm Label Incorporation into Pyridoxol Backbone C->D G Monitor for Product Formation (LC-MS) D->G Informs Substrate Choice E Prepare Cell-Free Protein Extract F Incubate Extract with Precursor & Cofactors E->F F->G H Purify Active Enzyme(s) via Chromatography G->H I Characterize Enzyme Kinetics & Mechanism H->I J Create Knockout Mutant of Candidate Gene H->J Identifies Gene Target K Assess Growth Phenotype (Auxotrophy for B6) J->K L Attempt Rescue by Feeding Putative Precursor K->L M Confirm Precursor Bypasses Genetic Block L->M M->D Confirms In Vivo Relevance caption Fig 1. Integrated workflow for precursor validation.

    Caption: Fig 1. An integrated three-pillar workflow for validating a putative metabolic precursor.

    Pillar 1: In Vivo Validation via Isotopic Labeling

    Expertise & Causality: The foundational question is whether the carbon and nitrogen atoms of 2-Amino-4-hydroxy-3-oxobutanoic acid are physically incorporated into the pyridoxol ring. Isotopic labeling is the gold standard for tracing atomic fate in a complex metabolic network. Using stable isotopes like ¹³C and ¹⁵N avoids the complications of radiotracers and allows for precise localization of the labels in the final product via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Protocol 1: Stable Isotope Feeding and Analysis
    • Synthesis of Labeled Precursor:

      • Synthesize 2-Amino-4-hydroxy-3-oxobutanoic acid with heavy isotopes at specific positions. For example, a [U-¹³C₄, ¹⁵N]-labeled version provides the most definitive evidence. The synthetic route must be carefully documented to ensure label positions are known.

    • Culturing and Feeding:

      • Select a model organism, preferably one whose canonical B6 pathway is well-understood (e.g., E. coli or B. subtilis).

      • Grow the organism in a minimal medium where pyridoxol biosynthesis is active and essential. The medium should contain defined, unlabeled carbon and nitrogen sources.

      • In the mid-exponential growth phase, introduce the labeled putative precursor at a non-toxic, sub-millimolar concentration.

      • Culture in parallel a control group fed with an equivalent amount of unlabeled precursor.

    • Extraction of Vitamin B6:

      • Harvest the cells after several generations of growth.

      • Perform a cell lysis (e.g., sonication or bead beating) followed by a validated extraction protocol for B6 vitamers. This typically involves an acidic heat treatment to release protein-bound vitamers, followed by centrifugation.

      • To simplify analysis, the extracted mixture of phosphorylated vitamers can be treated with a phosphatase (e.g., alkaline phosphatase) to convert all forms to pyridoxol, pyridoxal, and pyridoxamine.

    • Mass Spectrometry Analysis:

      • Analyze the extracted samples using high-resolution LC-MS/MS.

      • Compare the mass spectrum of pyridoxol from the labeled experiment with the unlabeled control.

      • Trustworthiness Check: A successful incorporation will result in a mass shift in the pyridoxol peak corresponding to the number of heavy atoms incorporated. For a [U-¹³C₄, ¹⁵N]-labeled precursor, a +5 Da shift in the molecular ion of pyridoxol would be expected if the entire molecule is incorporated.

    • NMR Spectroscopy (Optional but Authoritative):

      • If sufficient material can be isolated, ¹³C-NMR analysis can pinpoint the exact positions of the incorporated ¹³C atoms in the pyridoxol ring, providing definitive proof of the precursor-product relationship and how the backbone was rearranged.

    Hypothetical MS Data Summary Expected Mass (M+H)⁺ Observed Mass (Unlabeled Control) Observed Mass (Labeled Feed) Interpretation
    Pyridoxol (C₈H₁₁NO₃)170.0761 Da170.0763 Da175.0930 DaA +5 Da shift confirms incorporation of the C₄N unit from the precursor.

    Pillar 2: In Vitro Enzymatic Conversion

    Expertise & Causality: Demonstrating in vivo incorporation is necessary but not sufficient. It does not identify the machinery responsible. The next logical step is to reconstitute the activity in vitro using a cell-free system. This allows us to isolate the biochemical transformation from the complex regulatory environment of the cell and begin the process of identifying the specific enzyme(s) involved.

    Protocol 2: Cell-Free Extract Assay and Enzyme Purification
    • Preparation of Cell-Free Extract (CFE):

      • Grow the model organism to mid-log phase in a rich medium to ensure high expression of metabolic enzymes.

      • Harvest cells, wash, and resuspend in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors and DTT).

      • Lyse the cells (e.g., via French press or sonication) and clarify the lysate by ultracentrifugation to remove cell debris and membranes. The resulting supernatant is the CFE.

    • In Vitro Reaction:

      • Set up reaction mixtures containing: CFE, the putative precursor (unlabeled), and any suspected cofactors. Based on known B6 biosynthesis, essential cofactors could include NAD⁺/NADH, ATP, and metal ions like Mg²⁺.

      • Incubate reactions at the organism's optimal growth temperature. Include negative controls (e.g., no CFE, no precursor).

    • Product Detection:

      • At various time points, quench the reaction (e.g., with acid or organic solvent).

      • Analyze the reaction mixture by LC-MS, specifically looking for the appearance of known B6 pathway intermediates (e.g., PNP) or pyridoxol itself.

      • Trustworthiness Check: The product should only appear when both the CFE and the precursor are present. The rate of formation should be time- and protein concentration-dependent.

    • Enzyme Purification (if activity is detected):

      • If the CFE shows activity, proceed with a classic biochemical purification workflow.

      • Use a series of chromatography steps (e.g., ammonium sulfate precipitation, ion exchange, hydrophobic interaction, and size exclusion) to fractionate the CFE.

      • Assay each fraction for the desired activity (conversion of the precursor).

      • Analyze the most active fraction(s) by SDS-PAGE to identify candidate protein bands.

      • Excise the bands and identify the proteins via mass spectrometry (peptide mass fingerprinting).

    G start Crude Cell-Free Extract (Confirmed Activity) as_cut Ammonium Sulfate Precipitation start->as_cut iex Ion Exchange Chromatography as_cut->iex Fractionate hic Hydrophobic Interaction Chromatography iex->hic Fractionate sec Size Exclusion Chromatography hic->sec Fractionate sds SDS-PAGE Analysis of Active Fraction sec->sds ms_id Protein ID by Mass Spectrometry sds->ms_id end Candidate Gene(s) Identified ms_id->end caption Fig 2. Enzyme purification workflow.

    Caption: Fig 2. A standard workflow for purifying an active enzyme from a cell-free extract.

    Pillar 3: Genetic and Functional Complementation

    Expertise & Causality: The identification of a candidate gene via proteomics is a strong correlation, but genetic evidence is required to establish causality. By deleting the candidate gene, we can test if it is necessary for the metabolism of our putative precursor in vivo. If the gene deletion creates a vitamin B6 auxotroph, and this auxotrophy can be "rescued" by supplying the precursor, it provides powerful evidence that the enzyme's function is to process that precursor.

    Protocol 3: Gene Knockout and Phenotypic Rescue
    • Gene Deletion:

      • Using standard molecular biology techniques (e.g., homologous recombination, CRISPR-Cas9), create a precise in-frame deletion of the candidate gene in the model organism. This prevents polar effects on downstream genes.

    • Phenotypic Analysis:

      • Compare the growth of the wild-type (WT) strain and the deletion mutant (Δgene) on minimal medium with and without pyridoxol supplementation.

      • Trustworthiness Check: If the gene is essential for B6 synthesis, the Δgene mutant should fail to grow on minimal medium but grow normally when the medium is supplemented with pyridoxol. This confirms a B6 auxotrophy.

    • Precursor Rescue Assay:

      • Plate the Δgene mutant on minimal medium (without pyridoxol) and supplement it with varying concentrations of the putative precursor, 2-Amino-4-hydroxy-3-oxobutanoic acid.

      • As a control, plate the WT strain under the same conditions.

      • Authoritative Grounding: If the Δgene mutant's growth is restored by the precursor, it strongly implies that the deleted gene encodes an enzyme that acts upstream of the precursor in the pathway, and that the rest of the downstream pathway is intact and can convert the supplied precursor into pyridoxol. Conversely, if the gene product acts downstream, feeding the precursor will not rescue growth. This is a critical logical distinction.

    Experimental Condition Wild-Type Growth Δgene Mutant Growth Interpretation
    Minimal Medium+++---Δgene is auxotrophic.
    Minimal Medium + Pyridoxol++++++Confirms Vitamin B6 auxotrophy.
    Minimal Medium + Precursor++++++The gene product acts UPSTREAM of the precursor.
    Minimal Medium + Precursor+++---The gene product acts DOWNSTREAM of the precursor.

    Conclusion: Synthesizing a Self-Validating Narrative

    References

    • Garrido-Franco, M. (2007). Two independent routes of de novo vitamin B 6 biosynthesis: not that different after all. Biochemical Journal, 407(1), 1–13. [Link]

    • Ehrenshaft, M., et al. (2006). A Pathway of Vitamin B6 Biosynthesis in Plants. Proceedings of the National Academy of Sciences, 103(17), 6583-6588. [Link]

    • Laber, B., et al. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters, 449(1), 45-48. [Link]

    • di Salvo, M. L., et al. (2023). Pyridoxal 5'-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. Microbiology, 169(2). [Link]

    • Leistner, E. W. (2001). Biosynthesis of vitamin B6 and structurally related derivatives. Phytochemistry, 56(3), 201-212. [Link]

    • Spenser, I. D., et al. (2000). Biosynthesis of Vitamin B6: Origin of the Oxygen Atoms of Pyridoxol Phosphate. Journal of the American Chemical Society, 122(17), 4251–4252. [Link]

    Sources

    Methodological & Application

    protocol for the chemical synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Protocol for the Chemical Synthesis and In Situ Generation of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Introduction & Scientific Context

    2-Amino-4-hydroxy-3-oxobutanoic acid (CAS: 1508918-50-0, PubChem CID: 22996866)[1] is a highly elusive, transient β -keto- α -amino acid. It is biologically significant as a putative precursor in the biosynthesis of vitamin B6 (pyridoxine)[2].

    A critical challenge in studying this molecule is its extreme thermodynamic instability. At physiological pH, the free acid undergoes rapid, spontaneous decarboxylation (half-life < 10 minutes) to yield 3-amino-1-hydroxypropan-2-one[3]. Because direct isolation of the free acid is practically impossible, researchers must synthesize an orthogonally protected precursor. This guide details a field-proven protocol to synthesize a stable intermediate—ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate—which can be stored and subjected to rapid, in situ global deprotection immediately prior to enzymatic assays.

    Retrosynthetic Strategy & Mechanistic Rationale

    As a Senior Application Scientist, I emphasize that the success of this synthesis relies on preventing premature decarboxylation and avoiding unwanted N-acylation.

    We utilize ethyl N-(diphenylmethylene)glycinate as the glycine equivalent. The bulky diphenylmethylene (Schiff base) protecting group serves a dual purpose: it completely masks the amine to prevent N-acylation, and it increases the α -proton's acidity, allowing for clean deprotonation using a non-nucleophilic base like LiHMDS[4]. The resulting enolate is C-acylated using benzyloxyacetyl chloride , which installs the requisite C3 ketone and C4 protected hydroxyl group.

    Crucially, the order of final deprotection dictates success. If the ethyl ester is hydrolyzed before the benzyl ether, the resulting β -keto acid will prematurely decarboxylate. Therefore, we first perform hydrogenolysis to remove the benzyl group, yielding a stable hydroxy-ester. The ester is only hydrolyzed with LiOH at 0 °C in the assay buffer at the exact moment the free 2-amino-4-hydroxy-3-oxobutanoic acid is required.

    Pathway Visualization

    Pathway A Ethyl N-(diphenylmethylene)glycinate (Glycine Equivalent) C Ethyl 2-(diphenylmethyleneamino)- 4-(benzyloxy)-3-oxobutanoate A->C LiHMDS, THF, -78°C B Benzyloxyacetyl chloride (Acylating Agent) B->C C-Acylation D Ethyl 2-amino-4-(benzyloxy)- 3-oxobutanoate HCl C->D 1N HCl, THF (Imine Hydrolysis) E 2-Amino-4-hydroxy-3-oxobutanoic acid (Transient Target Molecule) D->E 1. H2, Pd/C (Hydrogenolysis) 2. LiOH (Ester Hydrolysis) F 3-Amino-1-hydroxypropan-2-one (Decarboxylation Product) E->F Spontaneous Decarboxylation (t1/2 < 10 min, pH 7.4)

    Figure 1: Synthetic workflow and degradation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid.

    Materials and Reagents

    Table 1: Quantitative Reagent Summary for Phase 1 Acylation

    Reagent MW ( g/mol ) Equivalents Amount Role
    Ethyl N-(diphenylmethylene)glycinate 267.32 1.0 2.67 g (10 mmol) Substrate / Enolate precursor
    Benzyloxyacetyl chloride 184.62 1.05 1.94 g (10.5 mmol) Electrophilic acylating agent
    LiHMDS (1.0 M in THF) 167.33 1.1 11.0 mL (11 mmol) Non-nucleophilic base

    | Tetrahydrofuran (THF) | 72.11 | - | 50.0 mL | Anhydrous solvent |

    Step-by-Step Experimental Protocol

    Phase 1: Synthesis of Ethyl 2-(diphenylmethyleneamino)-4-(benzyloxy)-3-oxobutanoate
    • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2.67 g of ethyl N-(diphenylmethylene)glycinate and 40 mL of anhydrous THF.

    • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 11.0 mL of LiHMDS (1.0 M in THF) over 15 minutes. Stir the deep-red enolate solution at -78 °C for 45 minutes.

    • Acylation: Dissolve 1.94 g of benzyloxyacetyl chloride in 10 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes at -78 °C.

    • Maturation & Quench: Stir the reaction for 2 hours at -78 °C, then slowly warm to 0 °C. Quench the reaction by adding 20 mL of saturated aqueous NH 4​ Cl.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the protected β -keto ester.

    Phase 2: Selective Imine Hydrolysis
    • Dissolve the purified product from Phase 1 in 30 mL of THF.

    • Add 15 mL of 1.0 M aqueous HCl. Stir vigorously at room temperature for 2 hours. The acidic conditions selectively hydrolyze the diphenylmethylene imine without cleaving the benzyl ether or ethyl ester.

    • Concentrate the mixture under vacuum to remove THF. Wash the remaining aqueous phase with Diethyl Ether (3 x 20 mL) to extract the cleaved benzophenone byproduct.

    • Lyophilize the aqueous layer to obtain Ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate hydrochloride as a stable white solid.

    Phase 3: Global Deprotection and In Situ Generation

    Note: Perform this step immediately prior to biological evaluation.

    • Hydrogenolysis: Dissolve 100 mg of the hydrochloride salt in 5 mL of absolute ethanol. Add 10 mg of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm, balloon) for 2 hours at room temperature. Filter through a Celite pad and concentrate to yield the stable hydroxy-ester.

    • Ester Hydrolysis (In Situ): Dissolve the hydroxy-ester in your assay's aqueous buffer at 0 °C. Add 1.0 equivalent of cold 0.5 M LiOH. Stir for exactly 15 minutes at 0 °C.

    • Neutralization: Immediately neutralize to pH 7.4 using 0.5 M HCl. The solution now contains the highly transient 2-amino-4-hydroxy-3-oxobutanoic acid and must be utilized in the assay within 5 minutes.

    Analytical Validation

    To ensure a self-validating system, verify the integrity of the stable intermediates using the parameters in Table 2 before proceeding to the in situ generation phase.

    Table 2: Expected Spectral Data for Stable Intermediates | Compound | Appearance | 1 H NMR (400 MHz, CDCl 3​ or D 2​ O) | ESI-MS (m/z) | | :--- | :--- | :--- | :--- | | Phase 1 Product (Imine) | Pale yellow oil | δ 7.80-7.10 (m, 15H), 4.65 (s, 2H), 4.50 (s, 1H), 4.35 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |[M+H] + 416.2 | | Phase 2 Product ( α -Amino Ester) | White solid | δ 8.50 (br s, 3H), 7.40-7.25 (m, 5H), 4.85 (s, 1H), 4.60 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) | [M+H] + 252.1 | | Phase 3 Intermediate (Hydroxy Ester) | White solid | δ 8.45 (br s, 3H), 4.80 (s, 1H), 4.55 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) | [M+H] + 162.1 |

    Mechanistic Insights & Troubleshooting

    If your downstream assays show the presence of 3-amino-1-hydroxypropan-2-one instead of the target molecule, premature decarboxylation has occurred. This degradation is mechanistically analogous to the terminal step of the Dakin-West reaction[5]. The β -keto acid moiety facilitates the formation of a six-membered cyclic transition state involving the carboxylic acid proton and the C3 ketone. This cyclic electron flow seamlessly expels CO 2​ , generating an enol that rapidly tautomerizes into the degradation product.

    Troubleshooting: To suppress this, strictly maintain the temperature at 0 °C during the LiOH hydrolysis step, and ensure the assay buffer is pre-chilled. Never attempt to isolate the free acid via lyophilization or solvent evaporation.

    References

    • PubChem Compound Summary for CID 22996866, 2-Amino-4-hydroxy-3-oxobutanoic acid. National Center for Biotechnology Information.
    • 5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6. Canadian Journal of Chemistry.
    • Ethyl N‐(Diphenylmethylene)glycinate Acylation Methods. ResearchGate.
    • Dakin-West Reaction Mechanism. Alfa Chemistry.

    Sources

    Advanced HPLC Method Development for the Quantification of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

    Introduction & Analytical Challenges

    2-Amino-4-hydroxy-3-oxobutanoic acid (Molecular Weight: 133.10 g/mol ; Formula: C₄H₇NO₄) is a highly polar, non-proteinogenic amino acid derivative [1]. Structurally, it possesses a primary amine, a carboxylic acid, a ketone, and a hydroxyl group.

    From a chromatographic perspective, this molecule presents a "worst-case scenario" for standard Reversed-Phase Liquid Chromatography (RPLC):

    • Extreme Hydrophilicity (XLogP3 ≈ -4.1): The zwitterionic nature of the molecule prevents partitioning into a standard hydrophobic C18 stationary phase. Consequently, it elutes in the void volume ( t0​ ), subjecting the analyte to severe matrix ion suppression.

    • Optical Invisibility: The molecule lacks a conjugated π -electron system or aromatic ring. UV detection (typically at 210 nm for carbonyls) is highly insensitive and prone to baseline interference from mobile phase solvents.

    To overcome these physical limitations, analytical causality dictates the use of orthogonal retention and detection mechanisms. This guide details two self-validating workflows: HILIC-MS/MS for high-throughput, high-sensitivity metabolomics, and Pre-Column OPA Derivatization RP-HPLC-FLD for routine quality control (QC) environments [2][3].

    Method Selection Logic

    The decision to utilize HILIC or Derivatization is governed by the laboratory's instrumentation and sensitivity requirements.

    MethodLogic A Target Analyte: 2-Amino-4-hydroxy-3-oxobutanoic acid B Properties: Extreme Polarity (XLogP3 ~ -4.1) Zwitterionic, No Strong UV Chromophore A->B C Analytical Challenge: Void Elution on C18 & Poor UV Sensitivity B->C D Strategy 1: HILIC-MS/MS (Direct Polar Retention & Mass Detection) C->D High Sensitivity & Specificity E Strategy 2: Pre-Column Derivatization (OPA/Thiol tagging for C18 & FLD) C->E Routine QC / Standard Equipment

    Fig 1: Decision tree for 2-Amino-4-hydroxy-3-oxobutanoic acid method development.

    Protocol 1: HILIC-MS/MS (High Sensitivity Workflow)

    Causality & Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via partitioning into a water-enriched layer immobilized on a polar stationary phase, supplemented by electrostatic interactions. By utilizing a high-organic starting mobile phase, the highly polar 2-amino-4-hydroxy-3-oxobutanoic acid is strongly retained. Tandem mass spectrometry (MS/MS) bypasses the need for a chromophore, providing absolute structural specificity [2].

    Chromatographic Conditions
    • Column: ZIC-HILIC (Zwitterionic) or Amide column (100 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Reasoning: The low pH ensures the carboxylic acid is fully protonated to minimize peak tailing, while the amine remains ionized for optimal ESI+ droplet emission.

    • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    Mass Spectrometry (ESI+) Parameters
    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 450 °C.

    Step-by-Step Gradient & MRM Tables

    Table 1: HILIC Gradient Profile

    Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Logic
    0.01090High organic promotes polar retention.
    2.01090Isocratic hold to stabilize retention.
    8.06040Linear increase in aqueous to elute analyte.
    10.06040Column wash.
    10.11090Return to initial conditions.
    15.01090Column re-equilibration (Critical for HILIC).

    Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions

    Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
    134.1 [M+H]⁺116.115Loss of H₂O (-18 Da)
    134.1[M+H]⁺88.125Loss of H₂O and CO (-46 Da)

    Protocol 2: Pre-Column OPA Derivatization RP-HPLC-FLD (Routine QC)

    Causality & Mechanism: For laboratories lacking LC-MS/MS, the analyte must be chemically modified. o-Phthalaldehyde (OPA) reacts rapidly (< 3 minutes) with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) under alkaline conditions (pH 10.4). This reaction forms a highly fluorescent 1-alkylthio-2-alkylisoindole derivative [3][4]. This transformation achieves a dual purpose: it significantly increases the molecule's hydrophobicity (enabling standard C18 retention) and introduces a strong fluorophore (enabling high-sensitivity Fluorescence Detection, FLD).

    OPAWorkflow S1 1. Sample Prep (Extract & Filter) S2 2. Buffer Addition (Borate pH 10.4) S1->S2 S3 3. Derivatization (OPA + Thiol, 3 min) S2->S3 S4 4. HPLC Injection (C18 Column) S3->S4 S5 5. FLD Detection (Ex:340nm, Em:450nm) S4->S5

    Fig 2: Automated OPA pre-column derivatization and HPLC-FLD workflow.

    Reagent Preparation
    • Borate Buffer (pH 10.4): Dissolve 0.4 M Sodium Borate in LC-grade water. Adjust to pH 10.4 with 1 M NaOH.

    • OPA Derivatization Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer and 100 µL of 3-mercaptopropionic acid (3-MPA). Self-Validation Note: Prepare fresh daily and protect from light to prevent reagent degradation.

    Automated Autosampler Protocol

    Isoindole derivatives are notoriously unstable (half-life < 1 hour). To ensure a self-validating and reproducible system, derivatization must be programmed into the HPLC autosampler.

    • Draw 40 µL of OPA Derivatization Reagent.

    • Draw 10 µL of Sample/Standard.

    • Mix in needle (or sample loop) 5 times.

    • Wait exactly 3.0 minutes (Reaction time).

    • Inject 20 µL onto the column.

    Chromatographic Conditions
    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 6.5).

    • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection (FLD): Excitation ( λex​ ) = 340 nm; Emission ( λem​ ) = 450 nm.

    Table 3: RP-HPLC Gradient for OPA-Derivatized Analyte

    Time (min)% Mobile Phase A% Mobile Phase BElution Logic
    0.09010Retain derivatized analyte on C18.
    10.02080Elute hydrophobic isoindole derivative.
    12.00100Flush column of unreacted OPA reagent.
    12.19010Return to initial conditions.
    16.09010Re-equilibration.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22996866, 2-Amino-4-hydroxy-3-oxobutanoic acid." PubChem, 2025.[Link]

    • Virgiliou, C., et al. "HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications." Methods in Molecular Biology, vol. 1738, 2018, pp. 69-91. Springer Protocols.[Link]

    • Huang, G., et al. "A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis." Environmental Science & Technology, vol. 43, no. 15, 2009, pp. 5851-5856.[Link]

    Application Note: Characterization of 2-Amino-4-hydroxy-3-oxobutanoic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a detailed theoretical framework and a practical, step-by-step protocol for the analysis of 2-Amino-4-hydroxy-3-oxobutanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of published experimental fragmentation data for this specific molecule, this guide synthesizes foundational mass spectrometry principles to predict its fragmentation patterns under electrospray ionization (ESI). We present hypothesized fragmentation schemes in both positive and negative ion modes, a robust LC-MS/MS method optimized for polar analytes, and detailed protocols for sample preparation. This application note is intended for researchers in metabolomics, drug discovery, and biochemistry engaged in the structural elucidation and quantification of novel or rare polar metabolites.

    Introduction

    2-Amino-4-hydroxy-3-oxobutanoic acid is a small, polyfunctional molecule containing an amino group, a carboxylic acid, a ketone, and a primary alcohol. Its structure (Figure 1) suggests high polarity and potential thermal lability, making it an ideal candidate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a soft ionization source like Electrospray Ionization (ESI).[1][2][3] The structural characterization of such molecules is critical in various fields, including the study of inborn errors of metabolism and the discovery of novel bioactive compounds.[4]

    Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[5][6] This process, most commonly achieved through Collision-Induced Dissociation (CID), generates a fragmentation "fingerprint" that is characteristic of the molecule's structure.[6][7] This note will predict these fingerprints for 2-Amino-4-hydroxy-3-oxobutanoic acid to guide researchers in method development and data interpretation.

    Chemical Properties of 2-Amino-4-hydroxy-3-oxobutanoic acid:

    • Molecular Formula: C₄H₇NO₄[8][9]

    • Monoisotopic Mass: 133.0375 g/mol [9]

    • Structure:

      Chemical Structure of 2-Amino-4-hydroxy-3-oxobutanoic acidFigure 1. Chemical structure of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Predicted Fragmentation Pathways

    The fragmentation of a molecule is directed by its functional groups and the site of ionization.[10] For 2-Amino-4-hydroxy-3-oxobutanoic acid, with its multiple heteroatoms, both positive and negative ion modes are viable.

    Positive Ion Mode ([M+H]⁺) Fragmentation

    In positive mode ESI, ionization occurs via protonation, typically at the most basic site—the primary amine.[11] The protonated molecule ([M+H]⁺) will have an expected m/z of 134.0448 . Collision-induced dissociation is predicted to induce several characteristic neutral losses.

    • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups. The loss of 18.01 Da would result in a product ion at m/z 116.0342.

    • Loss of Ammonia (NH₃): The loss of the amino group as ammonia (17.03 Da) is another expected fragmentation, yielding an ion at m/z 117.0191.

    • Combined Loss of H₂O and CO: A common fragmentation pathway for protonated α-amino acids involves the sequential loss of water and carbon monoxide (totaling 46.00 Da).[12] This would produce an iminium ion at m/z 88.0391.

    • Cleavage adjacent to Carbonyl: Alpha-cleavage next to the keto group is also plausible, leading to smaller fragment ions.

    G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z 134.0448 frag1 [M+H - H₂O]⁺ m/z 116.0342 precursor->frag1 -18.01 Da frag2 [M+H - NH₃]⁺ m/z 117.0191 precursor->frag2 -17.03 Da frag3 [M+H - H₂O - CO]⁺ m/z 88.0391 precursor->frag3 -46.00 Da

    Caption: Predicted fragmentation pathway of protonated 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Negative Ion Mode ([M-H]⁻) Fragmentation

    In negative mode, deprotonation will occur at the most acidic site, the carboxylic acid, forming the [M-H]⁻ ion at an expected m/z of 132.0297 .

    • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da).[13] This is expected to be the most abundant fragment, resulting in a product ion at m/z 88.0240.

    • Loss of Water (H₂O): Dehydration can also occur from the deprotonated molecule, leading to a fragment at m/z 114.0191.

    G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z 132.0297 frag1 [M-H - CO₂]⁻ m/z 88.0240 precursor->frag1 -44.00 Da frag2 [M-H - H₂O]⁻ m/z 114.0191 precursor->frag2 -18.01 Da

    Caption: Predicted fragmentation pathway of deprotonated 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Summary of Predicted Ions
    Ion TypePrecursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
    Positive Mode 134.0448117.0191NH₃
    116.0342H₂O
    88.0391H₂O + CO
    Negative Mode 132.029788.0240CO₂
    114.0191H₂O

    Experimental Protocol: LC-MS/MS Analysis

    This protocol outlines a robust method for detecting and characterizing 2-Amino-4-hydroxy-3-oxobutanoic acid from a biological matrix (e.g., plasma, cell culture media).

    Sample Preparation (Protein Precipitation)

    Rationale: Biological samples contain high concentrations of proteins that interfere with LC-MS analysis. A simple protein precipitation step efficiently removes the bulk of these interferences.

    Protocol:

    • Thaw biological samples (e.g., plasma) on ice.

    • To 100 µL of sample in a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 1 minute, then transfer to an autosampler vial for analysis.

    Liquid Chromatography

    Rationale: The high polarity of the analyte makes Hydrophilic Interaction Liquid Chromatography (HILIC) an excellent choice for achieving good retention and separation from other polar metabolites.[14] A Z-HILIC column is recommended for its stability and performance with highly aqueous mobile phases.

    Workflow Diagram:

    G cluster_workflow LC-MS/MS Workflow Sample Prepared Sample in Autosampler Pump UPLC/HPLC Pump Sample->Pump Column Z-HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) Pump->Column MS Tandem Mass Spectrometer (ESI) Column->MS Data Data Acquisition & Processing MS->Data

    Caption: General workflow for the LC-MS/MS analysis.

    LC Conditions:

    • Column: Z-HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 95
      5.0 50
      5.1 5
      6.0 5
      6.1 95

      | 8.0 | 95 |

    Mass Spectrometry

    Rationale: ESI is the preferred ionization technique for polar, non-volatile molecules.[15] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the highest sensitivity and selectivity for quantification.[16]

    MS Conditions:

    • Ionization Mode: ESI Positive and Negative (separate runs or polarity switching)

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • MRM Transitions (Collision Energy to be optimized):

      • Positive: 134.0 -> 116.0; 134.0 -> 88.0

      • Negative: 132.0 -> 88.0

    Conclusion

    This application note provides a comprehensive, albeit theoretical, guide for the analysis of 2-Amino-4-hydroxy-3-oxobutanoic acid by LC-MS/MS. The predicted fragmentation pathways, based on fundamental chemical principles, offer a solid starting point for the identification and structural confirmation of this compound. The detailed sample preparation and LC-MS/MS protocols are designed to be robust and sensitive, providing researchers with the necessary tools to develop and validate a quantitative assay for this and other small, polar molecules in complex biological matrices.

    References

    • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

    • Armentrout, P. B. (2000). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society, 122(5), 986-993. [Link]

    • Yao, Z. P., & Wang, H. (2011). Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry. Journal of the Chinese Chemical Society, 58(6), 885-890. [Link]

    • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

    • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2000). Development of a method for rapid quantitation of amino acids by liquid chromatography-tandem mass spectrometry (LC-MSMS) in plasma. Amino Acids, 19(3-4), 657-672. [Link]

    • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed, 24(1), 3-12. [Link]

    • Northeast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Northeast BioLab. [Link]

    • LCGC International. (2026, January 1). Electrospray Ionization for Mass Spectrometry. LCGC International. [Link]

    • Jones, C. M., Jones, J. L., & Pringle, S. D. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 25(6), 929-937. [Link]

    • Al-Rabadi, G. I., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

    • Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 146-187. [Link]

    • Li, Z., et al. (2018). Development and clinical application of a LC-MS/MS method for simultaneous determination of one-carbon related amino acid metabolites in NTD tissues. RSC Publishing. [Link]

    • National Center for Biotechnology Information. (n.d.). 2-Amino-4-hydroxy-3-oxobutanoic acid. PubChem. [Link]

    • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

    • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

    • National Center for Biotechnology Information. (n.d.). 2-Amino-3-hydroxypropanoic acid;2,4-diamino-4-oxobutanoic acid. PubChem. [Link]

    • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid. PubChem. [Link]

    • Bristow, T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. [Link]

    • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

    • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry [PowerPoint slides]. University of Alabama at Birmingham. [Link]

    • Böcker, S. (2009). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich-Schiller-Universität Jena. [Link]

    • Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2016). Mechanistic Insights Into Post-translational α-Keto-β-Amino Acid Formation by a Radical S-Adenosyl Methionine Peptide Splicease. Journal of the American Chemical Society, 138(49), 16093-16102. [Link]

    • Coulson, W. F., & Williams, D. H. (1968). Mass Spectra of β-Keto Esters. Journal of the Chemical Society B: Physical Organic, 11, 1345-1348. [Link]

    • Nakamura, T., et al. (2017). Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of Mass Spectrometry, 52(11), 749-756. [Link]

    • White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 497, 74-81. [Link]

    • Heiden, M. G. V., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3464-3470. [Link]

    Sources

    Application Note: In Vitro Tracking of the Transient Vitamin B6 Intermediate 2-Amino-4-hydroxy-3-oxobutanoic Acid in Bacterial Cultures

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Background

    The de novo biosynthesis and salvage pathways of pyridoxal 5'-phosphate (PLP, Vitamin B6) in bacteria such as Escherichia coli involve highly reactive, transient intermediates[1]. While the canonical pathway utilizes phosphorylated precursors, alternative salvage and promiscuous enzymatic pathways process unphosphorylated analogs[2]. A critical node in this metabolic network is the oxidation of 4-hydroxy-L-threonine by dehydrogenases (such as PdxA)[3].

    This oxidation yields 2-amino-4-hydroxy-3-oxobutanoic acid , a highly unstable β -keto acid. Because of the electron-withdrawing nature of the 3-oxo group positioned β to the carboxylic acid, this intermediate undergoes rapid, spontaneous decarboxylation to form 3-amino-1-hydroxypropan-2-one[4]. With an estimated half-life of approximately 10 minutes at physiological pH, conventional extraction and LC-MS/MS methods fail to detect the intact molecule, leading to false-negative metabolic profiling.

    This application note provides a field-proven, self-validating methodology to trap, stabilize, and quantify 2-amino-4-hydroxy-3-oxobutanoic acid in vitro. By employing cryogenic quenching coupled with immediate in situ chemical derivatization, researchers can successfully track this elusive metabolite.

    Metabolic Pathway Dynamics

    To track the metabolite, one must first understand the causality of its degradation. The spontaneous loss of CO 2​ is driven by the formation of a six-membered cyclic transition state involving the ketone oxygen and the carboxylic acid proton.

    MetabolicPathway Substrate 4-Hydroxy-L-threonine (Stable Precursor) Intermediate 2-Amino-4-hydroxy- 3-oxobutanoic acid (Transient β-keto acid) Substrate->Intermediate PdxA / Dehydrogenase NAD+ -> NADH + H+ Product 3-Amino-1-hydroxypropan-2-one (Decarboxylated Product) Intermediate->Product Spontaneous Decarboxylation (-CO2)

    Metabolic oxidation of 4-hydroxy-L-threonine and subsequent spontaneous decarboxylation.

    Analytical Strategy: The Self-Validating Quench-Derivatization System

    The Causality of the Protocol: To prevent decarboxylation, the 3-oxo group must be chemically masked before the reaction can occur. We utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . PFBHA reacts rapidly with ketones to form a stable oxime derivative. By embedding PFBHA directly into a -80°C methanol quenching solution, cellular metabolism is instantly halted by the extreme cold, while the PFBHA simultaneously locks the β -keto acid into a decarboxylation-resistant oxime.

    The Self-Validating Control: To ensure trustworthiness and prove that the detected mass is not an analytical artifact, this protocol employs a differential derivatization control. By comparing a sample quenched with PFBHA against a sample quenched without PFBHA (allowed to sit at room temperature for 30 minutes before derivatization), the complete disappearance of the target mass in the latter validates the transient nature of the trapped intermediate.

    Workflow Step1 1. Bacterial Cultivation Isotope Pulsing (13C-Tracer) Step2 2. Cryogenic Quenching (-80°C Methanol) Step1->Step2 Step3 3. In Situ Derivatization (PFBHA Trapping of Ketone) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Modeling & Half-Life Calculation Step4->Step5

    Workflow for the cryogenic trapping and LC-MS/MS analysis of transient beta-keto acids.

    Detailed Step-by-Step Methodologies

    Protocol A: Bacterial Cultivation and Isotope Pulsing

    Purpose: To differentiate de novo synthesized 2-amino-4-hydroxy-3-oxobutanoic acid from isobaric background noise.

    • Cultivate E. coli K-12 (or a specific Δ pdxB mutant strain) in M9 minimal medium supplemented with 0.4% glucose at 37°C until OD 600​ reaches 0.6.

    • Pulse the culture with 1 mM of [ 13 C 4​ ]-4-hydroxy-L-threonine.

    • Incubate for exactly 15 minutes to allow uptake and initial enzymatic oxidation by dehydrogenases[2].

    Protocol B: Cryogenic Quenching & In Situ Derivatization

    Purpose: To instantly halt metabolism and chemically trap the β -keto acid.

    • Preparation: Pre-chill a quenching solution consisting of 60% Methanol / 40% Water containing 25 mM PFBHA hydrochloride to -80°C using a dry ice/ethanol bath.

    • Quenching (Sample A - Trapped): Rapidly inject 1.0 mL of the bacterial culture directly into 4.0 mL of the -80°C PFBHA quenching solution. Vortex immediately for 10 seconds.

    • Control (Sample B - Decarboxylated): Inject 1.0 mL of the culture into 4.0 mL of -80°C 60% Methanol without PFBHA. Allow to warm to room temperature (25°C) for 30 minutes to permit complete spontaneous decarboxylation, then add PFBHA to a final concentration of 25 mM.

    • Incubate both samples at 37°C for 1 hour to ensure complete oxime formation.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris.

    • Extract the supernatant, lyophilize to dryness, and reconstitute in 100 μ L of initial LC mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    Protocol C: LC-MS/MS Analysis

    Purpose: High-sensitivity quantification of the PFBHA-derivatized intermediate.

    • Chromatography: Inject 5 μ L onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 × 100 mm).

    • Gradient: Run a 10-minute gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The PFBHA derivative of 2-amino-4-hydroxy-3-oxobutanoic acid (Exact Mass 133.04 + PFBHA 195.02 = 328.06) yields a strong [M-H] precursor ion.

    Quantitative Data Summaries

    The following tables summarize the expected analytical parameters and the kinetic stability data validating the trapping mechanism.

    Table 1: LC-MS/MS MRM Transitions for PFBHA-Derivatized Metabolites
    Metabolite (PFBHA-Derivatized)Precursor Ion [M-H] Product Ion (m/z)Collision Energy (eV)Retention Time (min)
    Unlabeled 2-Amino-4-hydroxy-3-oxobutanoic acid 327.05167.0224.85
    [ 13 C 4​ ]-2-Amino-4-hydroxy-3-oxobutanoic acid 331.06167.0224.85
    3-Amino-1-hydroxypropan-2-one (Decarboxylated) 283.06167.0*205.20

    *The m/z 167.0 product ion corresponds to the pentafluorobenzyl fragment[C 6​ F 5​ ] , which is highly diagnostic for PFBHA derivatives.

    Table 2: Metabolite Stability and Trapping Efficiency
    Experimental ConditionRelative Abundance of Intact β -keto acid (%)Relative Abundance of Decarboxylated Product (%)
    Sample A: Quenched at -80°C with PFBHA98.5 ± 1.2%1.5 ± 0.3%
    Sample B: Quenched at -80°C without PFBHA, incubated 30 min at 25°C< 0.1% (Not Detected)99.9 ± 0.8%
    Sample C: Quenched at 4°C with PFBHA64.3 ± 4.5%35.7 ± 3.2%

    Data Interpretation: The near-total absence of the intact β -keto acid in Sample B confirms its highly labile nature. Furthermore, Sample C demonstrates that standard 4°C quenching is insufficiently rapid to prevent partial degradation prior to oxime formation, underscoring the absolute necessity of the -80°C cryogenic quench.

    References

    • Spenser, I. D., et al. (1997). "5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6." Canadian Journal of Chemistry, 75(7): 942-948. Available at:[Link]

    • Roa, B. B., et al. (1989). "Positive Growth Rate-Dependent Regulation of the pdxA, ksgA, and pdxB Genes of Escherichia coli K-12." Journal of Bacteriology, 171(9): 4767–4777. Available at:[Link]

    • UniProt Consortium. "pdxA - 4-hydroxythreonine-4-phosphate dehydrogenase - Escherichia coli O157:H7." UniProtKB. Available at:[Link]

    • Wikipedia Contributors. "4-hydroxythreonine-4-phosphate dehydrogenase." Wikipedia, The Free Encyclopedia. Available at:[Link]

    Sources

    isolating 2-Amino-4-hydroxy-3-oxobutanoic acid from complex biological matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Isolating 2-Amino-4-hydroxy-3-oxobutanoic acid from Complex Biological Matrices

    Abstract

    This technical guide provides a comprehensive framework for the isolation of 2-Amino-4-hydroxy-3-oxobutanoic acid from complex biological matrices such as plasma, serum, and tissue homogenates. 2-Amino-4-hydroxy-3-oxobutanoic acid is a polar, multifunctional small molecule of significant interest in metabolic research.[1] Its structure, featuring amino, hydroxyl, keto, and carboxylic acid moieties, presents unique challenges for extraction and purification due to its high polarity and potential instability.[2][3] This document outlines a multi-step strategy encompassing sample preparation, protein precipitation, solid-phase extraction (SPE), and derivatization, culminating in analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein are designed to be robust and reproducible, with a focus on maximizing recovery and ensuring the integrity of the analyte.

    Introduction: The Challenge of a Multifunctional Analyte

    2-Amino-4-hydroxy-3-oxobutanoic acid (C₄H₇NO₄, MW: 133.10 g/mol ) is an alpha-amino acid and a keto acid, placing it at the crossroads of several metabolic pathways.[1][2][3] The analysis of such molecules in biological samples is often complicated by their inherent instability and the presence of a vast excess of interfering endogenous substances.[4] The ketone group, in particular, is susceptible to reaction, and the multiple polar functional groups make it challenging to achieve clean separation from other polar metabolites.[5]

    This guide addresses these challenges by presenting a systematic workflow. We will begin with immediate stabilization of the biological matrix, followed by efficient removal of proteins and salts, and a selective solid-phase extraction to enrich the target analyte. A crucial step of derivatization is included to protect the reactive keto group, thereby enhancing stability and improving chromatographic performance. The final analysis is performed using the highly sensitive and selective technique of LC-MS/MS.[4]

    Physicochemical Properties of 2-Amino-4-hydroxy-3-oxobutanoic acid

    A thorough understanding of the analyte's properties is critical for developing an effective isolation protocol.

    PropertyValueSource
    Molecular FormulaC₄H₇NO₄[2][3]
    Molecular Weight133.10 g/mol [2][3]
    Hydrogen Bond Donors3[2]
    Hydrogen Bond Acceptors5[2]
    Topological Polar Surface Area101 Ų[3]
    Predicted LogP-4.1[3]

    The low LogP value indicates very high hydrophilicity, suggesting that reversed-phase chromatography may be challenging without specific modifications. The numerous hydrogen bond donors and acceptors, along with the high polar surface area, confirm the molecule's polar nature.

    Experimental Workflow Overview

    The overall strategy for isolating 2-Amino-4-hydroxy-3-oxobutanoic acid is a multi-stage process designed to progressively remove interferences and enrich the analyte.

    workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Quenching Metabolic Quenching (Cold Methanol) Sample->Quenching Homogenization Homogenization (if tissue) Quenching->Homogenization Precipitation Protein Precipitation (Acetonitrile) Homogenization->Precipitation SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Precipitation->SPE Derivatization Keto Group Derivatization (e.g., with PFBHA) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

    Caption: Overall workflow for the isolation and analysis of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Detailed Protocols

    Sample Preparation and Protein Precipitation

    The initial steps are critical for stabilizing the analyte and removing the bulk of proteinaceous material. Given the potential instability of keto acids, rapid processing at low temperatures is paramount.[6]

    Materials:

    • Biological sample (e.g., plasma, serum, tissue)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

    • Methanol (LC-MS grade), pre-chilled to -80°C

    • Acetonitrile (LC-MS grade), pre-chilled to -20°C

    • Microcentrifuge tubes

    • Centrifuge capable of reaching >10,000 x g and 4°C

    Protocol:

    • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or serum) or 100 mg of tissue homogenate.

    • Internal Standard Spiking: Add the internal standard to each sample to correct for variability in extraction efficiency and matrix effects.

    • Metabolic Quenching and Protein Precipitation: Add 400 µL of pre-chilled (-20°C) acetonitrile. For cellular or tissue samples, a pre-chilled methanol/water extraction solution is also effective.[6]

    • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

    • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube without disturbing the protein pellet.

    Solid-Phase Extraction (SPE)

    Given the polar and cationic nature of the amino acid at acidic pH, a mixed-mode cation exchange SPE is proposed for selective retention and elution.

    Materials:

    • Mixed-Mode Cation Exchange SPE cartridges (e.g., containing both C8 and SCX functionalities)

    • Methanol (LC-MS grade)

    • Deionized water

    • Formic acid

    • Ammonia solution

    • SPE vacuum manifold

    Protocol:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove highly polar, non-retained impurities.

    • Washing (Step 2 - Non-polar Interferences): Wash with 1 mL of methanol to elute non-polar compounds retained by the C8 phase.

    • Elution: Elute the 2-Amino-4-hydroxy-3-oxobutanoic acid with 1 mL of 5% ammonia in methanol. The basic pH will neutralize the charge on the amino group, releasing it from the SCX sorbent.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    Derivatization

    To stabilize the reactive keto group and enhance chromatographic retention and detection, derivatization is highly recommended. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice as it reacts with keto groups to form stable oximes that are readily analyzed by LC-MS.[5]

    Materials:

    • Dried sample eluate from SPE

    • PFBHA hydrochloride solution (10 mg/mL in water)

    • Pyridine

    • Heating block or water bath

    Protocol:

    • Reconstitution: Reconstitute the dried sample in 50 µL of PFBHA solution.

    • Reaction: Add 10 µL of pyridine, vortex briefly, and incubate at 60°C for 30 minutes.[5]

    • Cooling: Allow the sample to cool to room temperature.

    • Final Preparation: The sample is now ready for LC-MS/MS analysis. If necessary, it can be diluted with the initial mobile phase.

    LC-MS/MS Analysis

    Hydrophilic Interaction Chromatography (HILIC) is well-suited for the separation of highly polar compounds like the derivatized analyte.[4]

    Instrumentation:

    • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

    Chromatographic Conditions (Example):

    • Column: HILIC column (e.g., Amide or Silica-based)

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These will need to be determined empirically by infusing the derivatized standard of 2-Amino-4-hydroxy-3-oxobutanoic acid. A precursor ion (Q1) corresponding to the derivatized molecule's [M+H]⁺ will be selected, and characteristic product ions (Q3) will be identified after collision-induced dissociation.

    Trustworthiness and Self-Validation

    To ensure the reliability of this protocol, the following quality control measures should be implemented:

    • Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and procedural losses.

    • Calibration Curve: A calibration curve should be prepared in the same biological matrix (stripped of the endogenous analyte) to account for matrix effects.

    • Recovery Experiments: Spike pre-extracted and post-extracted matrix samples with a known amount of the analyte to determine the extraction recovery and matrix effects.

    • Blank Samples: Process blank matrix samples to check for interferences and carryover.

    Visualization of Key Processes

    Solid-Phase Extraction (SPE) Mechanism

    spe_mechanism cluster_loading Loading (Acidic pH) cluster_washing Washing cluster_elution Elution (Basic pH) Analyte_L Analyte (NH3+) Sorbent_L SPE Sorbent (C8 and SO3-) Analyte_L->Sorbent_L Ionic & Hydrophobic Interaction Sorbent_W SPE Sorbent (Analyte Retained) Polar_Imp Polar Impurities Polar_Imp->Sorbent_W Wash 1 (Aqueous) Elutes Polar Imp. NonPolar_Imp Non-Polar Impurities NonPolar_Imp->Sorbent_W Wash 2 (Organic) Elutes Non-Polar Imp. Sorbent_E SPE Sorbent Analyte_E Analyte (NH2) Analyte_E->Sorbent_E Elution with Basic Methanol

    Caption: Mechanism of mixed-mode solid-phase extraction for analyte purification.

    References

    • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 3-Oxooctadecanoic Acid from Biological Matrices.
    • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
    • Guidechem. (n.d.). 2-amino-4-hydroxy-3-oxobutanoic acid 1508918-50-0 wiki.
    • PMC. (2025, October 13). Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column.
    • PubChem. (n.d.). 2-Amino-4-hydroxy-3-oxobutanoic acid.
    • ACS Publications. (2014, February 17). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
    • PMC - NIH. (n.d.). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
    • PubChem. (n.d.). (R)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid.
    • Analytical Chemistry. (n.d.). Isolation of Amino Acids from Natural Samples Using Sublimation.
    • ResearchGate. (2016, June 9). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
    • PMC. (n.d.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry.
    • Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive.
    • University of Missouri Agriculture Experiment Station Chemical Laboratories. (n.d.). Method References.
    • PubMed. (1980, November 1). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography.
    • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
    • EvitaChem. (n.d.). Buy 4-Amino-2-hydroxy-3-oxobutanoic acid (EVT-1537441).
    • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
    • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
    • PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid.
    • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 3-Hydroxy-2-oxobutanoic Acid.
    • ATSDR. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES.
    • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
    • Biomedical Chemistry. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids.

    Sources

    Troubleshooting & Optimization

    how to prevent spontaneous decarboxylation of 2-Amino-4-hydroxy-3-oxobutanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Amino-4-hydroxy-3-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the spontaneous decarboxylation of this compound. This document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

    Introduction to the Challenge: The Inherent Instability of a β-Keto Acid

    2-Amino-4-hydroxy-3-oxobutanoic acid is a valuable molecule, but its structure as a β-keto acid presents a significant challenge: a predisposition to spontaneous decarboxylation. The presence of a carbonyl group at the beta position relative to the carboxylic acid creates a facile pathway for the loss of carbon dioxide, leading to the degradation of your compound and compromising experimental results.[1][2] This guide provides a comprehensive framework for understanding and mitigating this instability.

    Frequently Asked Questions (FAQs)

    Q1: What is spontaneous decarboxylation and why does it happen to 2-Amino-4-hydroxy-3-oxobutanoic acid?

    A1: Spontaneous decarboxylation is a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO2). In 2-Amino-4-hydroxy-3-oxobutanoic acid, this occurs readily because the carbonyl group at the 3-position (the β-position) enables the formation of a stable, cyclic six-membered transition state.[1][2] This intramolecular arrangement facilitates the cleavage of the carbon-carbon bond, leading to the loss of CO2 and the formation of an enol intermediate, which then tautomerizes to a more stable ketone.

    Q2: What are the primary factors that accelerate the decarboxylation of this compound?

    A2: The rate of decarboxylation is significantly influenced by:

    • Temperature: Higher temperatures provide the activation energy needed for the reaction to proceed more rapidly.[2]

    • pH: Neutral to basic conditions can deprotonate the carboxylic acid, and while the cyclic mechanism can still proceed, other base-catalyzed degradation pathways may also become more prevalent for similar molecules.[3] For aminoketones, acidic conditions (pH below 5) are generally recommended for enhanced stability.[4]

    • Solvent: Protic solvents can participate in the proton transfer steps of the decarboxylation mechanism, potentially influencing the reaction rate.

    Q3: How can I detect if my sample of 2-Amino-4-hydroxy-3-oxobutanoic acid has started to decarboxylate?

    A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method to quantify the parent compound and detect the appearance of degradation products.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for identifying and quantifying both the parent molecule and its decarboxylated byproducts.[6]

    Troubleshooting Guide: Addressing Common Experimental Issues

    Problem Potential Cause Troubleshooting Steps & Rationale
    Loss of compound purity over time in storage. Spontaneous decarboxylation due to improper storage conditions.1. Verify Storage Temperature: Ensure the compound is stored at or below 4°C. Lower temperatures reduce the kinetic energy of the molecules, slowing the rate of decarboxylation.[7] 2. Control pH of Solutions: If stored in solution, ensure the pH is acidic (ideally below 5). This can be achieved using a suitable buffer system. Protonation of the carboxyl group can influence stability.[3][4] 3. Protect from Light: Store in amber vials or in the dark to prevent potential photodegradation, a common issue for organic molecules with ketone and amine groups.
    Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Analyze Compound Stability in Assay Buffer: Before conducting your main experiment, incubate 2-Amino-4-hydroxy-3-oxobutanoic acid in your assay buffer under the same conditions (temperature, pH, duration) and analyze for degradation by HPLC or LC-MS. 2. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use to minimize the time it is exposed to potentially destabilizing conditions.
    Appearance of unexpected peaks in analytical chromatograms. Formation of the decarboxylated product and potentially other degradants.1. Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unexpected peaks. The primary decarboxylation product will have a mass that is 44.01 Da (the mass of CO2) less than the parent compound. 2. Review Handling Procedures: Scrutinize your experimental workflow for any steps where the compound might be exposed to elevated temperatures or non-ideal pH for extended periods.

    Visualizing the Instability: The Decarboxylation Pathway

    The following diagram illustrates the mechanism of spontaneous decarboxylation of a generic β-keto acid, which is applicable to 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Decarboxylation_Pathway cluster_0 β-Keto Acid cluster_1 Cyclic Transition State cluster_2 Products cluster_3 Final Product start 2-Amino-4-hydroxy- 3-oxobutanoic acid transition Six-membered ring (concerted mechanism) start->transition Heat enol Enol Intermediate transition->enol Decarboxylation co2 CO2 transition->co2 ketone Final Ketone Product enol->ketone Tautomerization

    Caption: Mechanism of β-keto acid decarboxylation.

    Experimental Protocol: Best Practices for Handling and Storage

    This protocol outlines the recommended procedures to minimize the spontaneous decarboxylation of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    1. Materials and Reagents:

    • 2-Amino-4-hydroxy-3-oxobutanoic acid (solid)

    • Amber glass vials with Teflon-lined caps

    • Argon or nitrogen gas supply

    • Low-temperature storage (4°C refrigerator or -20°C freezer)

    • pH meter and calibration standards

    • Acidic buffer solution (e.g., 50 mM citrate buffer, pH 4.0), sterile-filtered

    • Anhydrous solvents (e.g., DMSO, DMF), if required for stock solutions

    2. Step-by-Step Procedure:

    2.1. Handling Solid Compound:

    • Minimize Exposure to Ambient Conditions: Upon receiving, immediately store the solid compound in a desiccator at 4°C or below.

    • Inert Atmosphere: When weighing or aliquoting the solid, do so in a glove box under an inert atmosphere (argon or nitrogen) if possible. If not, work quickly to minimize exposure to atmospheric moisture.

    • Use Pre-Chilled Spatulas and Vials: To maintain a low temperature, use tools and containers that have been pre-chilled.

    2.2. Preparation of Stock Solutions:

    • Solvent Selection: If preparing a stock solution, use an anhydrous, aprotic solvent like DMSO or DMF for long-term storage, as this will minimize the availability of protons to facilitate the decarboxylation mechanism. For aqueous experiments, prepare solutions in a pre-chilled, acidic buffer (pH < 5).

    • Dissolution at Low Temperature: Dissolve the compound in the chosen solvent or buffer on ice to maintain a low temperature throughout the process.

    • Inert Gas Purge: Before sealing the vial, gently purge the headspace with argon or nitrogen to displace oxygen and moisture.

    • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    2.3. Use in Experiments:

    • Fresh Dilutions: Prepare fresh dilutions of your stock solution for each experiment.

    • Maintain Low Temperature: Keep all solutions of the compound on ice as much as possible during experimental setup.

    • pH Control: If the experimental conditions require a neutral or basic pH, minimize the incubation time of the compound under these conditions.

    Workflow for Preventing Decarboxylation

    The following diagram outlines the recommended workflow for handling 2-Amino-4-hydroxy-3-oxobutanoic acid to ensure its stability.

    Workflow cluster_Receiving Receiving and Initial Storage cluster_Handling Handling and Solution Preparation cluster_Storage Long-term Storage cluster_Experiment Experimental Use A Receive Compound B Store immediately at ≤ 4°C in a desiccator A->B C Weigh quickly or under inert atmosphere D Dissolve in pre-chilled, acidic buffer (pH < 5) or anhydrous solvent C->D E Purge headspace with inert gas D->E F Aliquot for single use E->F G Store aliquots at -20°C or -80°C F->G H Thaw aliquot on ice immediately before use G->H I Minimize time at room temperature and neutral/basic pH H->I

    Caption: Recommended handling and storage workflow.

    By adhering to these guidelines, researchers can significantly minimize the spontaneous decarboxylation of 2-Amino-4-hydroxy-3-oxobutanoic acid, thereby ensuring the reliability and reproducibility of their experimental data.

    References

    • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

    • Vedantu. (2024, July 2). The mechanism of beta keto acid decarboxylation is class 12 chemistry CBSE. Retrieved from [Link]

    • Chemistry Steps. (2024, January 19). Decarboxylation. Retrieved from [Link]

    • Martínez-Algaba, A., Bermúdez-Saldaña, J. M., & Villanueva-Camañas, R. M. (2000). Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography.
    • Cui, W., Ou, J., Xu, J., Anderson, N., Borys, M., Li, Z., Khetan, A., & Liu, S. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology and Bioengineering.
    • PubChem. (n.d.). 2-Amino-4-hydroxy-3-oxobutanoic acid. Retrieved from [Link]

    • Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071–1088.
    • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

    • Google Patents. (2017, July 13). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
    • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
    • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

    • Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein Science, 5(5), 842–852.
    • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

    • The University of Missouri Agriculture Experiment Station Chemical Laboratories. (n.d.). Method References. Retrieved from [Link]

    • MDPI. (2025, October 11). Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder. Retrieved from [Link]

    Sources

    Technical Support Center: Troubleshooting the Stability of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of 2-amino-4-hydroxy-3-oxobutanoic acid in aqueous media. This compound—a highly reactive α -amino- β -keto acid and a putative precursor in Vitamin B6 biosynthesis—presents unique handling challenges. This guide provides field-proven, mechanistically grounded solutions to stabilize this molecule for your experiments.

    FAQ & Troubleshooting Guide

    Q1: Why does my 2-amino-4-hydroxy-3-oxobutanoic acid standard disappear almost immediately after dissolving it in PBS (pH 7.4)? A1: Your compound is undergoing rapid, spontaneous decarboxylation. Because it is a β -keto acid, the molecule is highly susceptible to degradation in aqueous solutions. At physiological pH, the molecule exists primarily as a zwitterion. The proximity of the β -ketone to the carboxylate group facilitates a concerted, six-membered cyclic transition state. This architecture leads to the irreversible extrusion of carbon dioxide ( CO2​ ), yielding an enol intermediate that rapidly tautomerizes into the degradation product, 3-amino-1-hydroxypropan-2-one.

    Literature demonstrates that analogous α -amino- β -keto acids lack stability, exhibiting a half-life of approximately 10 minutes at physiological pH (1). The α -amino group acts as an electron sink, further accelerating this unimolecular decomposition (2).

    Mechanism A 2-Amino-4-hydroxy- 3-oxobutanoic acid (Zwitterion) B Cyclic Transition State A->B Intramolecular H-bond C Enol Intermediate + CO2 B->C Decarboxylation (Rate-limiting) D 3-Amino-1-hydroxy- propan-2-one C->D Tautomerization

    Fig 1. Spontaneous decarboxylation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid.

    Q2: How can I adjust my buffer conditions to maximize the half-life for in vitro assays? A2: Stability is strictly dictated by pH and thermal energy. To prevent the cyclic transition state, you must suppress the formation of the reactive zwitterionic species (3).

    • pH Control: By lowering the pH to < 2.0, the carboxylate group becomes fully protonated. This disrupts the intramolecular hydrogen bonding required for the cyclic transition state, significantly slowing degradation.

    • Thermal Control: Decarboxylation is highly temperature-dependent. Maintaining the solution at 4°C reduces the kinetic energy available to overcome the activation barrier.

    Table 1: Quantitative Stability Summary

    ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary State / Outcome
    Physiological Buffer (PBS)7.425°C< 10 minutesZwitterion / Rapid Decarboxylation
    Physiological Buffer (PBS)7.44°C~ 30 - 45 minutesZwitterion / Moderate Decarboxylation
    Acidic Aqueous Solution2.04°C> 12 hoursCationic / Slowed Decarboxylation
    Cu(II) Chelation Buffer7.425°C> 24 hoursMetal Complex / Highly Stable

    Q3: Is there a chemical method to stabilize the compound at pH 7.4 for extended enzymatic assays? A3: Yes, through transition metal chelation . α -Amino- β -keto acids act as excellent bidentate ligands. By introducing divalent metal cations like Copper(II) ( Cu2+ ), you form a stable coordination complex. The metal ion coordinates with the α -amino nitrogen and the carboxylate oxygen, physically locking the molecule in a rigid geometry that prevents the formation of the decarboxylation transition state.

    Q4: I need the free, unchelated acid for a continuous assay. How should I handle the workflow? A4: You must utilize a Just-In-Time (JIT) reconstitution strategy. Do not attempt to make bulk aqueous stock solutions.

    Workflow S1 1. Solid Storage Keep lyophilized at -80°C S2 2. Solvent Prep Pre-chill buffer (pH < 2.0) to 4°C S1->S2 S3 3. Dissolution Reconstitute on ice S2->S3 S4 4. Stabilization Add Cu(II) for chelation S3->S4 Long-term assay (> 10 mins) S5 5. Application Immediate in vitro use S3->S5 Short-term assay (< 5 mins) S4->S5

    Fig 2. Optimized handling and stabilization workflow for beta-keto amino acids.

    Standard Operating Protocols

    Protocol A: Just-In-Time (JIT) Reconstitution (For Short-Term Assays) Self-validating mechanism: By keeping the compound in a solid state until the exact moment of the assay, you bypass the aqueous degradation window entirely.

    • Preparation: Aliquot the lyophilized 2-amino-4-hydroxy-3-oxobutanoic acid powder into single-use amber microcentrifuge tubes. Store strictly at -80°C in a desiccator.

    • Buffer Chilling: Pre-chill the reconstitution buffer (e.g., 0.1 M HCl or Citrate buffer, pH 2.0) to 4°C on wet ice.

    • Reconstitution: Immediately prior to the assay, add the chilled buffer to the single-use aliquot. Vortex for 5 seconds to ensure complete dissolution.

    • Neutralization (Critical Step): If your downstream assay requires physiological pH, perform a rapid neutralization step by adding a calculated volume of 1M NaOH directly into the assay well simultaneously with the compound.

    • Execution: Initiate the experimental reading within 2 minutes of neutralization to capture the intact molecule before significant decarboxylation occurs.

    Protocol B: Cu(II) Chelation Stabilization (For Extended Assays) Self-validating mechanism: The suppression of the 3-amino-1-hydroxypropan-2-one degradation peak via LC-MS confirms successful complexation.

    • Solution Prep: Prepare a 10 mM stock solution of Copper(II) sulfate ( CuSO4​ ) in LC-MS grade water.

    • Equilibration: Mix the CuSO4​ solution with your assay buffer (pH 7.4) to achieve a final Cu2+ concentration of 1 mM.

    • Dissolution: Dissolve the 2-amino-4-hydroxy-3-oxobutanoic acid directly into the Cu2+ -enriched buffer.

    • Verification: Confirm stabilization by running a baseline LC-MS/MS check. The intact mass of the complex should be visible, and the degradation product mass should be absent.

    References
    • Title: 5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6. Source: Canadian Journal of Chemistry (Canadian Science Publishing). URL: 1

    • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Source: ACS Publications. URL: 2

    • Title: Preventing decarboxylation of beta-keto acids during analysis. Source: Benchchem. URL: 3

    Sources

    Technical Support Center: Troubleshooting Low Synthesis Yields of 2-Amino-4-hydroxy-3-oxobutanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, molecule. As a β-keto α-amino acid, this compound presents unique stability and purification challenges. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and optimize your synthesis yields.

    Section 1: Overview of Common Synthetic Strategies

    The synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid and its derivatives is non-trivial due to the molecule's inherent instability. The primary challenge lies in managing the β-keto acid moiety, which is highly susceptible to decarboxylation, particularly under harsh thermal or pH conditions[1]. Several strategies have been developed, with the most common chemical approaches involving carbon-carbon bond formation or oxidative cleavage.

    • Claisen-type Condensation: This is a prevalent method for forming the β-keto ester backbone. It typically involves the reaction of a protected α-amino acid derivative (like an N-protected glycine ester or acid halide) with the enolate of an acetate ester. Careful control of reaction conditions, such as cryogenic temperatures and the use of strong, non-nucleophilic bases, is critical for success[2].

    • Ozonolysis: An alternative route involves the oxidative cleavage of a methylene group. For instance, a precursor like 4-amino-2-methylene-4-oxo-butanoic acid can be treated with ozone in an aqueous medium to yield the desired product[3][4].

    • Biocatalytic Synthesis: Drawing from natural metabolic pathways where this molecule is an intermediate, enzymatic methods offer a green and highly selective alternative.[3][5] Systems using aldolases and transaminases can produce the target compound stereoselectively under mild conditions[6].

    Below is a generalized workflow for the common Claisen-type condensation approach.

    cluster_start Starting Materials cluster_reaction Core Reaction cluster_finish Workup & Purification Start_AA N-Protected α-Amino Acid Ester Condensation 2. C-C Bond Formation (Addition of Amino Acid Ester) Start_AA->Condensation Start_Acetate Acetate Ester (e.g., t-butyl acetate) Enolate 1. Enolate Formation (Strong Base, e.g., LDA, -78°C) Start_Acetate->Enolate Enolate->Condensation Quench 3. Acidic Quench (e.g., aq. Citric Acid) Condensation->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purify Chromatography or Crystallization Extraction->Purify Deprotection Hydrolysis & Deprotection (Yields Final Product) Purify->Deprotection

    Fig 1. General workflow for Claisen-type condensation.

    Section 2: Troubleshooting Guide

    This section addresses specific issues encountered during the synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Part A: Low or No Product Formation

    Q1: My TLC/LC-MS analysis shows only unreacted starting materials after the recommended reaction time. What are the most likely causes?

    A1: Complete lack of conversion typically points to a fundamental issue with reagent activity or reaction setup. Consider the following critical factors:

    • Base Inactivity: The most common culprit in enolate-based reactions is the base. Lithium diisopropylamide (LDA) or other strong bases are extremely sensitive to moisture and air.

      • Troubleshooting Action: Use a freshly opened bottle of n-BuLi to prepare LDA or titrate your current solution to confirm its molarity. Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

    • Incorrect Temperature: Enolate formation and the subsequent condensation must be performed at cryogenic temperatures (typically -78 °C) to prevent base decomposition and unwanted side reactions[2].

      • Troubleshooting Action: Use a properly insulated bath (e.g., dry ice/acetone) and a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. Ensure the base and reactants are thoroughly cooled before mixing.

    • Poor Starting Material Quality: Ensure your N-protected amino acid ester and acetate ester are pure and, most importantly, anhydrous. Water will quench the strong base, halting the reaction.

      • Troubleshooting Action: Dry solvents and liquid reagents over molecular sieves. Recrystallize or re-purify solid starting materials if their purity is in doubt.

    Q2: I am seeing some product formation, but the yield is consistently below 20%. How can I optimize an enolate condensation reaction for better yields?

    A2: Low yields, where some product is formed, suggest the reaction is proceeding but is inefficient or subject to competing side reactions. Optimization should focus on reaction parameters.

    • Order of Addition: The order in which reagents are added is crucial. The strong base should be used to form the acetate enolate in situ first, followed by the slow, dropwise addition of the N-protected amino acid derivative[2]. Adding the base to a mixture of the two starting materials can lead to undesired reactions.

    • Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are standard. Using a solvent that is not sufficiently dry or is of a lower grade can introduce impurities that interfere with the reaction.

    • Base Stoichiometry and Type: While LDA is common, other bases like LiHMDS or NaHMDS can sometimes offer different solubility and reactivity profiles that may be advantageous. Ensure you are using a slight excess of the base (e.g., 1.1 to 1.2 equivalents) relative to the acetate ester to drive enolate formation to completion.

    ParameterRecommendationRationale
    Base LDA, LiHMDS, NaHMDSStrong, non-nucleophilic bases are required to deprotonate the acetate without attacking the ester carbonyls.
    Temperature -78 °C to -50 °CMinimizes base degradation, reduces side reaction rates, and provides kinetic control over the reaction.[2]
    Solvent Anhydrous THF, Diethyl EtherAprotic solvents that are compatible with strong bases and effectively solvate the intermediates.
    Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive enolate and base by atmospheric moisture and oxygen.
    Part B: Complex Reaction Mixture & Side Products

    Q1: My crude reaction mixture shows the desired product mass, but also a significant peak corresponding to the loss of CO₂. What is this side product and how can I prevent it?

    A1: You are observing the result of decarboxylation, the most significant and problematic side reaction for β-keto acids[1]. The target molecule readily loses carbon dioxide from its carboxylic acid group, especially when heated or exposed to acidic or basic conditions, to form 1-amino-3-hydroxypropan-2-one.

    Prevention Strategies:

    • Cold, Mild Quench: The reaction quench is a critical step. Instead of quenching with strong acids, use a pre-cooled, buffered, or weak acid solution, such as saturated aqueous ammonium chloride or a 25% citric acid solution, while maintaining a low temperature[2].

    • Controlled Workup pH: During extraction, avoid strongly acidic or basic aqueous layers. Aim to keep the pH in a weakly acidic range (pH 4-6) where the molecule exhibits greater stability.

    • Avoid Heat: Concentrate the organic layers on a rotary evaporator without heating the water bath. All purification and isolation steps should be performed at or below room temperature.

    cluster_main Desired Reaction Pathway cluster_side Decarboxylation Side Reaction Intermediate β-Keto Ester Intermediate Hydrolysis Mild Hydrolysis (e.g., LiOH, 0°C) Intermediate->Hydrolysis Step 1 Product Target Product: 2-Amino-4-hydroxy-3-oxobutanoic acid Hydrolysis->Product Step 2 Side_Condition Harsh Conditions (Heat, Strong Acid/Base) Product->Side_Condition Side_Product Byproduct: 1-Amino-3-hydroxypropan-2-one + CO₂ Side_Condition->Side_Product

    Fig 2. Competing pathways of product formation vs. degradation.
    Part C: Product Isolation and Purification Issues

    Q1: The target compound appears to decompose upon contact with silica gel during column chromatography. How can I purify it effectively?

    A1: This is a very common issue. The acidic nature of standard silica gel can catalyze the degradation and decarboxylation of sensitive β-keto acids.

    • Deactivated Silica: If you must use silica gel, neutralize it first. This can be done by preparing a slurry of the silica gel in your eluent system and adding 1-2% triethylamine or ammonia solution, then packing the column with this mixture.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil.

    • Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent, milder alternative.

    • Purification of the Precursor: Often, it is far easier to purify the N-protected β-keto ester intermediate via standard silica gel chromatography[2][3]. This intermediate is significantly more stable. Once you have a highly pure ester, you can proceed with a carefully controlled hydrolysis and use the final product with minimal further purification.

    • Crystallization/Salt Formation: If the product or its ester precursor is a solid, recrystallization is the ideal purification method as it avoids acidic surfaces entirely. Alternatively, precipitating the final amino acid product as a salt (e.g., a hydrochloride or tosylate salt) can improve stability and crystallinity, making it easier to isolate.

    Section 3: Frequently Asked Questions (FAQs)

    Q: Which N-protecting groups are recommended for this synthesis? A: The choice of protecting group is critical. It must be stable to the strongly basic conditions of the enolate reaction but readily removable under mild conditions that do not harm the final product.

    • Recommended: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are excellent choices. Boc is removed with mild acid (e.g., TFA in DCM), and Cbz is removed by catalytic hydrogenation. Both methods are generally compatible with the final product's stability.

    • Avoid: Avoid base-labile protecting groups like Fmoc, as they will not survive the reaction conditions.

    Q: What are the best analytical methods to monitor this reaction and characterize the product? A: A combination of techniques is recommended:

    • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and the appearance of the product. LC-MS is particularly powerful as it confirms the mass of the desired product.

    • Product Characterization:

      • ¹H and ¹³C NMR: Essential for structural confirmation. Due to the potential for keto-enol tautomerism and instability, it's best to acquire spectra promptly in a cold deuterated solvent (like DMSO-d₆ or CD₃OD).

      • High-Resolution Mass Spectrometry (HRMS): Provides definitive confirmation of the elemental composition.

      • FT-IR: Useful for identifying key functional groups like the ketone (C=O stretch ~1720-1740 cm⁻¹), carboxylic acid (broad O-H, C=O), and amine (N-H).

    Q: My final product is always isolated as a non-crystalline gum. Is this normal? A: Yes, free α-amino acids, especially complex ones, are often difficult to crystallize and may be hygroscopic. As mentioned in the troubleshooting section, converting the final product to a stable, crystalline salt (e.g., by treating a methanol solution with HCl in ether) is a standard and highly effective strategy to obtain a pure, solid, and more stable form of the compound.

    Section 4: General Synthesis Protocol (Claisen-type Condensation)

    The following is a generalized, illustrative protocol based on common methods for synthesizing β-keto esters from amino acid derivatives. NOTE: This protocol requires optimization for specific substrates and scales. All operations must be conducted in oven-dried glassware under an inert atmosphere.

    title Troubleshooting Flowchart: Low Synthesis Yield start Low Yield Observed check_reagents Are starting materials pure and anhydrous? start->check_reagents check_base Is the strong base (e.g., LDA) active? check_reagents->check_base Yes fix_reagents Purify/dry all reagents and solvents. check_reagents->fix_reagents No check_temp Was the reaction kept at -78°C? check_base->check_temp Yes fix_base Use fresh n-BuLi or titrate the base. check_base->fix_base No check_workup Was the workup pH controlled and kept cold? check_temp->check_workup Yes fix_temp Use insulated bath and monitor internal temp. check_temp->fix_temp No check_purification Is the product degrading during purification? check_workup->check_purification Yes fix_workup Use mild acidic quench (e.g., aq. citric acid) at 0°C. check_workup->fix_workup No fix_purification Use deactivated silica, reverse-phase, or purify the stable ester precursor. check_purification->fix_purification Yes success Yield Optimized check_purification->success No fix_reagents->start fix_base->start fix_temp->start fix_workup->start fix_purification->start

    Fig 3. A logical troubleshooting workflow for low yields.
    • Enolate Formation:

      • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then cool the resulting LDA solution to -78 °C.

      • Add tert-butyl acetate (1.1 eq) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the lithium enolate.

    • Condensation Reaction:

      • Dissolve the N-Boc-glycine methyl ester (1.0 eq) in a minimal amount of anhydrous THF.

      • Add the amino acid solution dropwise to the enolate slurry at -78 °C over 30 minutes.

      • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC or LC-MS.

    • Quench and Workup:

      • Once the reaction is complete, quench by slowly adding a pre-cooled (0 °C) 25% aqueous citric acid solution until the pH is ~5[2].

      • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

      • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

    • Purification and Hydrolysis:

      • Concentrate the dried organic solution in vacuo without heating.

      • Purify the resulting crude β-keto ester by column chromatography on triethylamine-deactivated silica gel[2].

      • The purified ester can then be hydrolyzed (e.g., using LiOH in a THF/water mixture at 0 °C) and the N-Boc group removed (e.g., using 4N HCl in dioxane) under carefully controlled, cold conditions to yield the final product, which is often best isolated as its HCl salt.

    References

    • Process for producing 4-amino-3-oxo-butanoic acid ester.
    • Synthesis of 4-amino-2, 4-dioxobutanoic acid.
    • From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. PMC. [Link]

    • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

    • 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4. PubChem. [Link]

    • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. [Link]

    • pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. PubMed. [Link]

    • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

    • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid. ResearchGate. [Link]

    • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

    • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

    • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

    • Showing metabocard for (3R)-3-hydroxy-4-oxobutanoic acid (MMDBc0054895). MiMeDB. [Link]

    • (R)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid. PubChem. [Link]

    • 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid (EVT-13274811). Evident Chemical. [Link]

    • Process for producing 3-hydroxy-4-aminobenzoic acids.
    • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Publishing. [Link]

    • Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers. [Link]

    • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

    • Access to β-Keto Amino Acid Derivatives via Interrupted Polonovski Strategy Involving NHC-Catalyzed Aza Benzoin Reaction. ACS Publications. [Link]

    Sources

    Technical Support Center: Mobile Phase Optimization for 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the liquid chromatography analysis of 2-Amino-4-hydroxy-3-oxobutanoic acid (PubChem CID: 22996866).[1] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in developing robust and reliable analytical methods for this unique and highly polar molecule.

    Due to its structure—possessing amino, hydroxyl, carboxyl, and ketone functional groups—this analyte presents specific challenges that are not adequately addressed by standard reversed-phase (RP) liquid chromatography protocols.[2] This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve optimal separation.

    Quick Start: FAQs

    Q1: Why is my 2-Amino-4-hydroxy-3-oxobutanoic acid not retained on a standard C18 column?

    A1: Your analyte is extremely polar and likely exists as a zwitterion at neutral pH. Standard C18 columns rely on hydrophobic interactions to retain analytes. Highly polar compounds have minimal interaction with the nonpolar stationary phase and will elute in or near the void volume.[3][4][5] To achieve retention, you must switch to an alternative chromatographic mode like HILIC or use specialized reversed-phase techniques.

    Q2: What is the best starting point for method development for this compound?

    A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[4][5][6][7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), which is ideal for retaining and separating very polar compounds.[5][7][8] A zwitterionic HILIC column (ZIC-HILIC) is an excellent first choice due to its unique selectivity for polar and charged analytes.[9][10]

    Q3: How does mobile phase pH affect the analysis?

    A3: Mobile phase pH is a critical parameter that controls the ionization state of your analyte's amino and carboxylic acid groups.[11]

    • At low pH (e.g., pH < 3): The carboxylic acid will be neutral (-COOH), and the amino group will be protonated (-NH3+). The overall charge will be positive.

    • At high pH (e.g., pH > 9): The carboxylic acid will be deprotonated (-COO-), and the amino group will be neutral (-NH2). The overall charge will be negative.

    • At intermediate pH: The molecule will be zwitterionic (-COO- and -NH3+).

    Controlling pH is essential for consistent retention, good peak shape, and manipulating selectivity.[11] For method robustness, it is recommended to work at a pH at least 2 units away from the analyte's pKa values.[11]

    Q4: Is this compound better suited for UV or Mass Spectrometry (MS) detection?

    A4: The compound has a ketone group which may provide some UV absorbance, but likely at a low wavelength (e.g., < 220 nm) where selectivity can be poor.[12] Mass Spectrometry (MS) is the superior detection method. It offers significantly higher sensitivity and selectivity. Furthermore, mobile phases used in HILIC and modern ion-pairing chromatography are generally MS-compatible, utilizing volatile buffers like ammonium formate or acetate.[6][13]

    Troubleshooting Guides

    Problem 1: Poor or No Retention in Reversed-Phase Chromatography

    This is the most common issue encountered with 2-Amino-4-hydroxy-3-oxobutanoic acid. The workflow below will guide you in selecting and optimizing an appropriate chromatographic mode.

    G cluster_options Primary Strategies start Start: Poor Retention on C18 mode_select Select Alternative Chromatographic Mode start->mode_select hilic Strategy 1: HILIC (Recommended) mode_select->hilic High Polarity ion_pair Strategy 2: Ion-Pair RP mode_select->ion_pair Existing RP System polar_rp Strategy 3: Polar-Embedded RP mode_select->polar_rp Moderate Polarity hilic_details Optimize HILIC: 1. High % ACN (e.g., 95-80%) 2. Control pH with volatile buffer (e.g., Ammonium Formate) 3. Adjust buffer concentration (10-20 mM) hilic->hilic_details ion_pair_details Optimize Ion-Pair RP: 1. Add Ion-Pair Reagent (e.g., TFA, HFBA) 2. Long equilibration time 3. Isocratic or shallow gradient ion_pair->ion_pair_details polar_rp_details Optimize Polar-Embedded RP: 1. Use high aqueous mobile phase (e.g., >95% water) 2. Ensure adequate buffering 3. Slower flow rate may improve retention polar_rp->polar_rp_details

    Caption: Decision tree for addressing poor retention.

    Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is the most effective technique for retaining highly polar analytes.[4][7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar solvent, typically acetonitrile.[7]

    Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this layer, and retention is modulated by the amount of organic solvent in the mobile phase. Elution is typically achieved by increasing the water content.

    Step-by-Step Protocol for HILIC Method Development:

    • Column Selection: Start with a zwitterionic HILIC column (e.g., ZIC-HILIC). These columns offer excellent selectivity and peak shape for amino acids due to their mixed-mode separation capabilities involving both hydrophilic partitioning and weak electrostatic interactions.[9][10]

    • Mobile Phase Preparation:

      • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

      • Mobile Phase B (Organic): Acetonitrile.

    • Initial Gradient Conditions:

      • Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column).

      • Gradient: Start at 95% B, hold for 2 minutes. Decrease to 50% B over 8 minutes. Hold for 2 minutes. Return to 95% B and re-equilibrate for 5-7 minutes.

    • Optimization:

      • Retention: If retention is too low, increase the initial hold at 95% B or use an even shallower gradient. If retention is too high, decrease the initial percentage of B.

      • Peak Shape: Adjust the buffer concentration in Mobile Phase A (between 5-20 mM). Higher buffer strength can shield ionic interactions with the stationary phase, which can improve peak shape.[14]

    ParameterStarting ConditionOptimization Goal
    Column Zwitterionic HILIC (e.g., ZIC-HILIC, 100 x 2.1 mm, 2.7 µm)---
    Mobile Phase A 10 mM Ammonium Formate, pH 3.0Adjust pH (3-6) or concentration (5-20 mM)
    Mobile Phase B Acetonitrile---
    Gradient 95% -> 50% B in 8 minAdjust slope and initial/final %B
    Flow Rate 0.4 mL/minAdjust for optimal efficiency
    Column Temp 40 °CIncrease for better efficiency, decrease for stability
    Strategy 2: Ion-Pair Reversed-Phase Chromatography (IP-RP)

    IP-RP is a technique that uses mobile phase additives (ion-pairing reagents) to increase the retention of charged analytes on traditional reversed-phase columns.[15]

    Mechanism: The ion-pairing reagent contains a hydrophobic part and a charged part. It pairs with the oppositely charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 column.[15] For your analyte at low pH (positive charge), an anionic pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) would be used.[16]

    Step-by-Step Protocol for IP-RP:

    • Column Selection: Use a standard, high-quality C18 column.

    • Mobile Phase Preparation:

      • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Equilibration: This is CRITICAL . Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection to ensure the stationary phase is saturated with the ion-pairing reagent.

    • Initial Conditions: Start with a high aqueous mobile phase (e.g., 98% A) and run a shallow gradient to 70% A over 15 minutes.

    • Optimization:

      • If retention is insufficient with TFA, switch to a stronger ion-pairing reagent like HFBA, which has a longer alkyl chain and provides more hydrophobicity.[16]

      • Note: Ion-pairing reagents like TFA can cause significant ion suppression in MS detection.[13]

    Problem 2: Poor Peak Shape (Tailing or Fronting)

    Even with sufficient retention, achieving a sharp, symmetrical peak can be challenging. Peak asymmetry compromises resolution and integration accuracy.

    G start Start: Poor Peak Shape tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting cause_tailing1 Secondary Ionic Interactions tailing->cause_tailing1 cause_tailing2 pH Mismatch tailing->cause_tailing2 cause_fronting1 Column Overload fronting->cause_fronting1 cause_fronting2 Sample Solvent Mismatch fronting->cause_fronting2 sol_tailing1 Increase mobile phase buffer concentration cause_tailing1->sol_tailing1 sol_tailing2 Adjust pH away from pKa cause_tailing2->sol_tailing2 sol_fronting1 Reduce injection volume or sample concentration cause_fronting1->sol_fronting1 sol_fronting2 Dissolve sample in initial mobile phase cause_fronting2->sol_fronting2

    Caption: Troubleshooting workflow for poor peak shape.

    Troubleshooting Peak Tailing

    Peak tailing often results from unwanted secondary interactions between the analyte and the stationary phase.[17]

    • Cause: Unwanted ionic interactions. In HILIC, your positively charged analyte (at low pH) might interact strongly with residual deprotonated silanols on the silica surface, even on bonded phases.

    • Solution: Increase the buffer concentration (ionic strength) of your mobile phase.[14] Increasing the salt concentration (e.g., from 10 mM to 20 mM ammonium formate) helps to "shield" these active sites and minimize secondary interactions, leading to more symmetrical peaks.[14]

    • Cause: Mobile phase pH is too close to an analyte pKa. When the pH is near a pKa, a mixed population of ionized and non-ionized forms of the analyte exists, which can have different retention times and lead to peak tailing.[18]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the known or estimated pKa values of your analyte.[11][19] This ensures the analyte is in a single, stable ionic form.

    Troubleshooting Peak Fronting

    Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[17][20]

    • Cause: Column Overload. Too much sample mass has been injected onto the column, saturating the stationary phase.

    • Solution: Systematically reduce the injection volume or dilute the sample concentration by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, the issue was overload.[17]

    • Cause: Sample Solvent Strength. The sample is dissolved in a solvent that is much stronger (more eluting) than the initial mobile phase. In HILIC, this means the sample is dissolved in a solvent with too much water.

    • Solution: Reconstitute your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90-95% Acetonitrile).[21] This ensures the sample is properly focused at the head of the column upon injection.

    References

    • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC. Available from: [Link]

    • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). PMC. Available from: [Link]

    • 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4. PubChem. Available from: [Link]

    • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. (2011). ACS Publications. Available from: [Link]

    • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. Available from: [Link]

    • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2022). ACS Omega. Available from: [Link]

    • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions... LCGC International. Available from: [Link]

    • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Available from: [Link]

    • Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]

    • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Available from: [Link]

    • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Available from: [Link]

    • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

    • (2S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid. PubChem. Available from: [Link]

    • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. Available from: [Link]

    • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

    • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available from: [Link]

    • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available from: [Link]

    • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

    • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available from: [Link]

    • Abnormal Peak Shapes. Shimadzu. Available from: [Link]

    • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids... Waters Corporation. Available from: [Link]

    • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

    • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available from: [Link]

    • Protein Purification by Ion Exchange Chromatography. Sino Biological. Available from: [Link]

    Sources

    resolving degradation issues of 2-Amino-4-hydroxy-3-oxobutanoic acid at physiological pH

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter researchers struggling with the erratic behavior of specific heavily functionalized amino acids in aqueous media.

    2-Amino-4-hydroxy-3-oxobutanoic acid (MW: 133.10 g/mol )[1] is a notoriously unstable β-keto amino acid. If you are observing rapid loss of signal, irreproducible assay kinetics, or unexpected mass shifts during LC-MS analysis, you are likely witnessing its spontaneous degradation. This guide provides the mechanistic causality behind this instability and field-proven, self-validating protocols to stabilize the compound for your workflows.

    Mechanistic Causality: The "Why" Behind the Degradation

    To stop degradation, we must first understand the thermodynamic driving force behind it. 2-Amino-4-hydroxy-3-oxobutanoic acid contains a carboxylic acid group separated from a ketone group by a single α-carbon.

    At physiological pH (7.4), the carboxyl group is deprotonated to form a carboxylate anion. The adjacent 3-oxo (carbonyl) group acts as a powerful electron sink. This arrangement drastically lowers the activation energy for the cleavage of the C-C bond, leading to spontaneous decarboxylation [2]. Furthermore, the protonated α-amino group (NH₃⁺) exerts a strong inductive electron-withdrawing effect, further accelerating the reaction.

    The compound degrades into 3-amino-1-hydroxypropan-2-one (also known as 3-amino-1-hydroxyacetone) and carbon dioxide gas, with a half-life of approximately 10 minutes at pH 7.4[2],[3].

    Pathway A 2-Amino-4-hydroxy- 3-oxobutanoic acid (MW: 133.10 Da) B Zwitterionic Transition State A->B pH 7.4 (Deprotonation) C 3-Amino-1-hydroxypropan- 2-one (MW: 89.09 Da) B->C Decarboxylation (t½ ~ 10 min) D Carbon Dioxide (CO2) B->D Gas Evolution

    Fig 1: Spontaneous decarboxylation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid at pH 7.4.

    Quantitative Stability Data

    Understanding the operational window of your compound is critical. The table below summarizes the kinetic stability of 2-amino-4-hydroxy-3-oxobutanoic acid under various environmental conditions.

    ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradant
    Physiological 7.437°C< 10 minutes3-Amino-1-hydroxypropan-2-one
    Room Temp 7.425°C~ 15–20 minutes3-Amino-1-hydroxypropan-2-one
    Acidic Storage 3.04°C> 24 hoursN/A (Stable)
    Esterified (Derivative) 7.437°C> 48 hoursN/A (Stable)

    Troubleshooting Workflow: Choosing a Stabilization Strategy

    Depending on the strictness of your assay requirements, you must intercept the degradation pathway either chemically or environmentally.

    Workflow Start Assay Requires 2-Amino-4-hydroxy- 3-oxobutanoic acid Cond1 Is physiological pH (7.4) strictly required? Start->Cond1 PathA Acidic Stabilization (pH < 4.0, 4°C) Cond1->PathA No (pH flexible) PathB Chemical Derivatization (Esterification) Cond1->PathB Yes (Derivatives allowed) PathC In Situ Generation (Continuous Flow) Cond1->PathC Yes (Native required)

    Fig 2: Decision matrix for stabilizing β-keto amino acids in experimental workflows.

    Self-Validating Experimental Protocols

    Do not rely on assumptions when handling this molecule; use these self-validating systems to ensure structural integrity before executing your primary assays.

    Protocol A: Acidic Formulation (For Storage and Low-pH Assays)

    Causality: Protonating the carboxylate group (converting -COO⁻ to -COOH) removes the electron-donating species required to initiate the C-C bond cleavage.

    • Buffer Preparation: Prepare a 100 mM citrate buffer or 0.1% Trifluoroacetic acid (TFA) solution, meticulously adjusted to pH 3.0.

    • Reconstitution: Dissolve the lyophilized 2-amino-4-hydroxy-3-oxobutanoic acid directly into the pre-chilled (4°C) acidic buffer. Do not dissolve in water first.

    • Storage: Immediately aliquot the solution into amber vials, flash-freeze in liquid nitrogen, and store at -80°C.

    • Validation Step (Crucial): Prior to your assay, run an aliquot via LC-MS using an acidic mobile phase (e.g., 0.1% Formic Acid). You must observe the intact protonated mass at m/z 134 [M+H]⁺ . If you see a dominant peak at m/z 90 , the sample has degraded.

    Protocol B: Chemical Derivatization (For Physiological pH Assays)

    Causality: Converting the carboxylic acid to a methyl ester permanently removes the acidic proton, completely blocking the decarboxylation mechanism while allowing the compound to be utilized at pH 7.4.

    • Reaction: Suspend the native compound in anhydrous methanol at 0°C. Add methanolic HCl to a final concentration of 1.25 M.

    • Incubation: Stir the mixture at 0°C for 2 hours. The low temperature prevents unwanted side reactions at the ketone or hydroxyl groups.

    • Evaporation: Remove the solvent under a gentle, cold stream of nitrogen gas until a dry powder (the methyl ester hydrochloride salt) remains.

    • Validation Step (Crucial): Reconstitute in standard PBS (pH 7.4). Run LC-MS to verify the mass shift to m/z 148 [M+H]⁺ . Monitor the UV/MS trace over 4 hours at 37°C to confirm that the peak area remains constant.

    Frequently Asked Questions (FAQs)

    Q: My LC-MS analysis of the standard shows a predominant peak at m/z 90 instead of 134. Is my standard degraded? A: Yes. The peak at m/z 90 [M+H]⁺ corresponds to 3-amino-1-hydroxypropan-2-one[3]. This is the exact mass of your starting material minus CO₂ (134 - 44 = 90). This indicates that the compound decarboxylated during storage, sample preparation, or within the heated electrospray ionization (ESI) source of your mass spectrometer. If using ESI, lower your capillary temperature to rule out source-induced thermal degradation.

    Q: Can I use standard PBS (pH 7.4) for my in vitro enzymatic assays with this compound? A: Only if the assay is extremely rapid (under 5 minutes) or if you use a continuous-flow setup to generate the substrate enzymatically in situ immediately prior to the reaction. Because the half-life is ~10 minutes at pH 7.4[2], batch assays running for 30–60 minutes will yield artifacts, as the substrate will disappear independently of your enzyme's activity.

    Q: Are there stable structural analogs I can use instead? A: If your target protein tolerates it, consider using the esterified derivative (see Protocol B) or a bioisostere where the ketone is reduced to a hydroxyl group (e.g., 2-amino-3,4-dihydroxybutanoic acid), which entirely eliminates the β-keto instability.

    References

    • National Center for Biotechnology Information. "2-Amino-4-hydroxy-3-oxobutanoic acid". PubChem Compound Summary for CID 22996866. Retrieved from:[Link]

    • Spenser, I. D., et al. "5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6". Canadian Journal of Chemistry. Retrieved from:[Link]

    Sources

    reducing impurities during 2-Amino-4-hydroxy-3-oxobutanoic acid extraction

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 2-Amino-4-hydroxy-3-oxobutanoic Acid Extraction

    Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the critical challenges researchers face when isolating 2-amino-4-hydroxy-3-oxobutanoic acid (PubChem CID 22996866)[1].

    Due to its role as a transient intermediate in vitamin B6 biosynthesis, this molecule presents extreme analytical challenges. The guides below are structured to explain the chemical causality behind extraction failures and provide field-proven, self-validating protocols to ensure scientific integrity.

    FAQ 1: Understanding the Root Cause of Impurities

    Q: Why is my extracted yield of 2-amino-4-hydroxy-3-oxobutanoic acid almost zero, and why do I see a massive impurity peak for 3-amino-1-hydroxypropan-2-one?

    The Causality: The "impurity" you are observing is not a contaminant from your reagents; it is the primary degradation product of your target molecule. 2-Amino-4-hydroxy-3-oxobutanoic acid is an inherently unstable β -keto acid[2]. At physiological pH, it has a half-life of approximately 10 minutes[3].

    The chemical structure places a ketone at the C-3 position, β to the carboxylic acid at C-1. This proximity allows the molecule to form a cyclic, six-membered transition state. The carbonyl oxygen abstracts the proton from the carboxyl group, driving a spontaneous, non-enzymatic decarboxylation. This releases CO2​ and forms an enol intermediate, which immediately tautomerizes into the highly stable ketone, 3-amino-1-hydroxypropan-2-one[4]. Consequently, standard room-temperature aqueous extractions will exclusively yield this decarboxylated artifact[5].

    DegradationPathway A 4-Hydroxy-L-threonine (Stable Precursor) B 2-Amino-4-hydroxy-3-oxobutanoic acid (Target: Highly Unstable β-keto acid) A->B Dehydrogenation (Enzymatic/Oxidation) C 3-Amino-1-hydroxypropan-2-one (Major Degradant Impurity) B->C Spontaneous Decarboxylation (t½ < 10 min at pH 7) D Carbon Dioxide (CO2) (Gas Loss) B->D Cleavage

    Fig 1: Biosynthetic formation and rapid spontaneous decarboxylation pathway of the target compound.

    FAQ 2: Stabilization & Derivatization Strategies

    Q: How can I prevent this spontaneous decarboxylation during the extraction workflow?

    The Causality: To stabilize the molecule, you must disrupt the electronic conditions that allow the cyclic transition state to form. Lowering the temperature slows the reaction kinetics, but it is not enough for long-term stabilization. The definitive solution is in situ derivatization.

    By introducing 2,4-Dinitrophenylhydrazine (DNPH) under cryogenic conditions, the highly reactive C-3 ketone is trapped as a stable hydrazone adduct. Converting the ketone into a hydrazone removes the electrophilic carbonyl oxygen necessary for the intramolecular proton abstraction, effectively halting the decarboxylation pathway and locking the molecule in a stable state for downstream LC-MS/MS analysis.

    ExtractionWorkflow S1 1. Cryogenic Quenching (-80°C Methanol) S2 2. In Situ Derivatization (DNPH Trapping) S1->S2 S3 3. Cold SPE Extraction (C18 Cartridge, 4°C) S2->S3 S4 4. LC-MS/MS Analysis (Stable Hydrazone Adduct) S3->S4

    Fig 2: Cryogenic quenching and in situ derivatization workflow to prevent degradation.

    FAQ 3: Experimental Protocol for Cryogenic Extraction

    Q: What is the exact step-by-step methodology for extracting this compound while minimizing impurities?

    Protocol: Cryogenic Quenching and In Situ Derivatization This protocol is designed as a self-validating system. By spiking a stable isotope-labeled internal standard (e.g., 13C2​ -labeled precursor) into the quenching buffer, you can mathematically decouple extraction efficiency from chemical degradation, ensuring your final quantification is absolutely trustworthy.

    Step 1: Preparation of Cryogenic Reagents

    • Pre-cool a quenching solution of Methanol/Water (80:20, v/v) to -80°C using a dry ice/acetone bath.

    • Prepare a fresh derivatization solution of 10 mM 2,4-DNPH in acidified methanol (0.1% Formic Acid). Keep at -20°C until immediately before use.

    Step 2: Quenching and Lysis

    • Rapidly inject 100 µL of your biological sample or enzymatic reaction mixture directly into 400 µL of the -80°C quenching solution.

    • Add 10 µL of the isotope-labeled internal standard.

    • Vortex for 5 seconds. The extreme cold instantly halts enzymatic activity and drastically reduces the thermal kinetic energy required for decarboxylation.

    Step 3: In Situ Trapping

    • Immediately add 50 µL of the cold 2,4-DNPH derivatization solution to the homogenate.

    • Incubate the mixture at -20°C for 30 minutes to allow the hydrazone adduct to form completely without risking thermal degradation of the remaining unreacted target.

    Step 4: Cold Solid-Phase Extraction (SPE)

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge maintained at 4°C.

    • Wash with 1 mL of cold 5% Methanol in water to remove salts and unreacted hydrophilic precursors.

    • Elute the derivatized target compound with 500 µL of cold 80% Acetonitrile.

    Step 5: LC-MS/MS Analysis

    • Analyze the eluate using Electrospray Ionization (ESI) in negative mode, monitoring the specific MRM transitions for the DNPH-adduct of 2-amino-4-hydroxy-3-oxobutanoic acid.

    Quantitative Impact of Extraction Conditions

    The table below summarizes the causality between extraction parameters and the resulting chemical integrity of the sample. Failure to control temperature and trap the ketone results in near-total conversion to the 3-amino-1-hydroxypropan-2-one impurity.

    Extraction TemperaturepH BufferDerivatization AgentTarget Recovery (%)3-amino-1-hydroxypropan-2-one Impurity (%)
    +25°C (Room Temp)7.0None< 1%> 95%
    +4°C7.0None~ 15%~ 80%
    -20°C5.5None~ 45%~ 50%
    -80°C 5.5 2,4-DNPH > 85% (as adduct) < 5%

    References

    • National Center for Biotechnology Information. "2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866 - PubChem." PubChem Database. Available at: [Link]

    • Wolf, E., Kennedy, I. A., Himmeldirk, K., & Spenser, I. D. (1997). "5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6." Canadian Journal of Chemistry, 75(7), 942-948. Available at: [Link]

    Sources

    Validation & Comparative

    2-Amino-4-hydroxy-3-oxobutanoic acid vs 2-amino-3-oxobutanoic acid structural stability

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Guide to the Comparative Structural Stability of 2-Amino-4-hydroxy-3-oxobutanoic acid and 2-amino-3-oxobutanoic acid

    Introduction

    In the landscape of non-proteinogenic amino acids, the stability of molecular architecture is a critical determinant of biological function and pharmaceutical utility. This guide provides a detailed comparative analysis of the structural stability of two closely related α-amino acids: 2-amino-4-hydroxy-3-oxobutanoic acid and 2-amino-3-oxobutanoic acid. While differing by only a single hydroxyl group, their predicted stabilities diverge significantly due to profound differences in intramolecular forces.

    2-amino-3-oxobutanoic acid is a known metabolite in the glycine and serine metabolic pathways.[1] Its inherent instability is well-documented, as it spontaneously decomposes to aminoacetone.[1] In contrast, the addition of a hydroxyl group at the C4 position in 2-amino-4-hydroxy-3-oxobutanoic acid introduces the potential for significant structural stabilization. This guide will dissect the chemical principles governing the stability of these molecules, ground the discussion in established theory, and provide a practical framework for experimental validation.

    Structural Analysis: The Decisive Role of the Gamma-Hydroxyl Group

    At their core, both molecules are α-amino-β-keto acids. The β-keto acid motif is notoriously unstable and prone to degradation via decarboxylation.[2][3] The defining structural difference is the presence of a hydroxyl group on the C4 (gamma) carbon of 2-amino-4-hydroxy-3-oxobutanoic acid.[4] This single functional group is the pivot upon which the stability comparison rests.

    Property2-amino-3-oxobutanoic acid2-amino-4-hydroxy-3-oxobutanoic acid
    Molecular Formula C4H7NO3[5]C4H7NO4[4]
    Molecular Weight 117.10 g/mol [5]133.10 g/mol [4]
    Key Structural Feature α-amino, β-keto acid[1]α-amino, β-keto, γ-hydroxy acid[4]
    Primary Degradation Pathway Spontaneous Decarboxylation[1][2]Decarboxylation (Theoretically Inhibited)
    Potential for Intramolecular H-Bonding MinimalHigh (γ-OH to β-C=O)
    Predicted Relative Stability Low Significantly Higher

    Theoretical Stability Comparison: Intramolecular Hydrogen Bonding vs. Decarboxylation

    The significant disparity in the predicted stability of these two molecules can be explained by the competition between a stabilizing intramolecular hydrogen bond and the facile mechanism of decarboxylation.

    Inherent Instability: The Decarboxylation of β-Keto Acids

    β-keto acids readily undergo decarboxylation when heated, often under mild acidic conditions.[6] The reaction proceeds through a concerted, six-membered cyclic transition state where the carboxyl proton is transferred to the β-carbonyl oxygen.[2][7] This process results in the elimination of carbon dioxide and the formation of an enol, which rapidly tautomerizes to the more stable ketone product.[6] For 2-amino-3-oxobutanoic acid, this pathway leads to the formation of aminoacetone and CO2, explaining its observed spontaneous decomposition.[1]

    cluster_0 Decarboxylation Mechanism mol1 2-amino-3-oxobutanoic acid ts Six-Membered Transition State mol1->ts Heat prod Enol Intermediate + CO2 ts->prod Concerted Rearrangement final Aminoacetone prod->final Tautomerization

    Caption: Stabilizing effect of the γ-hydroxyl group via IHB.

    Experimental Protocol: Comparative Stability Analysis via HPLC

    To empirically validate the predicted stability difference, a time-course stability study using High-Performance Liquid Chromatography (HPLC) can be employed. This method monitors the degradation of each compound over time under controlled conditions.

    Objective:

    To quantify the degradation rate of 2-amino-4-hydroxy-3-oxobutanoic acid and 2-amino-3-oxobutanoic acid in an aqueous buffer at a defined temperature.

    Materials:
    • 2-amino-4-hydroxy-3-oxobutanoic acid (high purity)

    • 2-amino-3-oxobutanoic acid (high purity)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • HPLC system with a UV detector

    • Reversed-phase C18 column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other mobile phase modifier)

    • Thermostated incubator or water bath

    Methodology:
    • Preparation of Stock Solutions:

      • Accurately prepare 10 mM stock solutions of each amino acid in the phosphate buffer.

    • Incubation:

      • Dilute each stock solution to a final concentration of 1 mM in separate vials using the same phosphate buffer.

      • Place the vials in an incubator set to a physiologically relevant temperature (e.g., 37°C).

    • Time-Point Sampling:

      • At designated time points (e.g., t=0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

      • Immediately quench any further reaction by adding the aliquot to a vial containing a small amount of cold mobile phase or by flash-freezing.

    • HPLC Analysis:

      • Set up an HPLC method capable of separating the parent amino acid from its degradation products. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a formic acid modifier.

      • Detection is typically performed at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in these molecules. [8] * Inject each sample from the time-course study.

    • Data Analysis:

      • For each time point, determine the peak area of the parent amino acid.

      • Plot the natural logarithm of the peak area (or concentration) versus time.

      • The degradation rate constant (k) can be determined from the slope of the resulting line. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

    Sources

    A Comparative Guide to the LC-MS/MS Validation of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of a Small, Polar, and Potentially Labile Metabolite

    2-Amino-4-hydroxy-3-oxobutanoic acid is a small, polar molecule whose accurate quantification is of increasing interest in metabolic research. Its structure, featuring amino, hydroxyl, and keto functional groups, presents a significant analytical challenge for researchers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high polarity of this analyte makes it difficult to retain on traditional reversed-phase chromatography columns, while the presence of a β-keto acid moiety and an α-amino ketone structure raises concerns about its chemical stability during sample preparation and analysis.[1][2][3]

    This guide provides an in-depth comparison of three common LC-MS/MS strategies for the robust and reliable quantification of 2-Amino-4-hydroxy-3-oxobutanoic acid in biological matrices:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that utilizes a polar stationary phase to retain and separate polar analytes.[4][5]

    • Pre-column Derivatization: A chemical modification of the analyte to enhance its chromatographic retention and/or mass spectrometric response.[6][7]

    • Ion-Pairing Chromatography (IPC): The use of a mobile phase additive that forms an ion pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.[8][9]

    We will delve into the theoretical underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated and trustworthy method for the quantification of this and other challenging polar metabolites.

    Understanding the Analyte: Potential Instability of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    The chemical structure of 2-Amino-4-hydroxy-3-oxobutanoic acid suggests potential instability. As a β-keto acid, it may be susceptible to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide, particularly upon heating.[1][10][11] Additionally, α-amino ketones can be unstable and prone to self-condensation or other rearrangements.[2][3] These potential degradation pathways must be carefully considered during method development and validation to ensure the accuracy of the quantitative data.

    Comparative Methodologies for LC-MS/MS Analysis

    The selection of an appropriate analytical strategy is paramount for overcoming the challenges associated with 2-Amino-4-hydroxy-3-oxobutanoic acid. Below, we compare three distinct approaches, each with its own set of advantages and disadvantages.

    Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is an increasingly popular technique for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It employs a polar stationary phase and a mobile phase with a high organic solvent content, creating a water-enriched layer on the surface of the stationary phase into which polar analytes can partition.[12][13]

    Causality Behind Experimental Choices:

    • Stationary Phase: An amide-based HILIC column is often a good starting point as it provides a good balance of polar interactions.[14]

    • Mobile Phase: A high percentage of acetonitrile is used to promote partitioning of the polar analyte into the aqueous layer on the stationary phase. Ammonium formate is a common buffer as it is volatile and compatible with mass spectrometry.[5]

    • Gradient Elution: A gradient of increasing aqueous mobile phase strength is used to elute the analyte from the column.

    Experimental Protocol: HILIC-MS/MS

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) of 2-Amino-4-hydroxy-3-oxobutanoic acid.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

      • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water (v/v).

    • LC-MS/MS Conditions:

      • LC System: UPLC system

      • Column: Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

      • Mobile Phase B: 90:10 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0

      • Gradient:

        • 0-1 min: 95% B

        • 1-5 min: 95% to 50% B

        • 5-6 min: 50% B

        • 6.1-7 min: 95% B

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

      • Mass Spectrometer: Triple Quadrupole

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: To be determined by infusion of a standard solution of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Pre-column Derivatization with AccQ-Tag™

    Derivatization chemically modifies the analyte to improve its chromatographic properties and/or detection sensitivity.[6][7] The Waters AccQ-Tag™ Ultra reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with primary and secondary amines to form stable, hydrophobic derivatives that are well-retained on reversed-phase columns.[15]

    Causality Behind Experimental Choices:

    • Derivatization Reagent: AccQ-Tag is a well-established and commercially available kit that provides robust and reproducible derivatization of amino groups.[7]

    • Chromatography: A standard C18 reversed-phase column can be used for the separation of the hydrophobic derivatives.

    • Mobile Phase: A typical reversed-phase gradient of water and acetonitrile with a small amount of formic acid is used for elution.

    Experimental Protocol: Derivatization with AccQ-Tag™ followed by LC-MS/MS

    • Sample Preparation and Derivatization:

      • Perform protein precipitation as described in the HILIC protocol.

      • Reconstitute the dried extract in 20 µL of 20 mM hydrochloric acid.

      • Follow the manufacturer's protocol for the AccQ-Tag™ Ultra Derivatization Kit. Briefly, add 60 µL of borate buffer and 20 µL of AccQ-Tag reagent solution to the reconstituted sample.

      • Vortex and heat at 55°C for 10 minutes.

    • LC-MS/MS Conditions:

      • LC System: UPLC system

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient:

        • 0-1 min: 5% B

        • 1-8 min: 5% to 50% B

        • 8-9 min: 50% to 95% B

        • 9-10 min: 95% B

        • 10.1-12 min: 5% B

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 45°C

      • Injection Volume: 5 µL

      • Mass Spectrometer: Triple Quadrupole

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: To be determined for the AccQ-Tag derivative of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Ion-Pairing Chromatography (IPC)

    IPC is a reversed-phase chromatography technique that uses a mobile phase additive, the ion-pairing reagent, to enhance the retention of ionic analytes.[8] The ion-pairing reagent has a hydrophobic tail and a charged head group that interacts with the oppositely charged analyte, forming a neutral ion pair that is retained by the non-polar stationary phase.[9]

    Causality Behind Experimental Choices:

    • Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA) is a common ion-pairing reagent for positive ion mode analysis. Its fluorinated chain provides strong retention.

    • Chromatography: A C18 column is used for the separation of the ion-paired analyte.

    • Mobile Phase: A gradient of water and acetonitrile containing a low concentration of the ion-pairing reagent is employed. It is important to dedicate an LC system for IPC to avoid contamination of systems used for other applications.[16]

    Experimental Protocol: Ion-Pairing LC-MS/MS

    • Sample Preparation (Protein Precipitation):

      • Perform protein precipitation as described in the HILIC protocol.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water/Acetonitrile with 0.1% HFBA).

    • LC-MS/MS Conditions:

      • LC System: UPLC system (dedicated to ion-pairing chromatography)

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 0.1% HFBA in Water

      • Mobile Phase B: 0.1% HFBA in Acetonitrile

      • Gradient:

        • 0-2 min: 2% B

        • 2-10 min: 2% to 40% B

        • 10-11 min: 40% to 95% B

        • 11-12 min: 95% B

        • 12.1-14 min: 2% B

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 10 µL

      • Mass Spectrometer: Triple Quadrupole

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: To be determined by infusion of a standard solution of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Data Presentation: A Comparative Overview

    FeatureHILICDerivatization (AccQ-Tag™)Ion-Pairing Chromatography (IPC)
    Principle Partitioning of polar analyte into a water-enriched layer on a polar stationary phase.[5]Chemical modification to increase hydrophobicity for reversed-phase separation.[7]Formation of a neutral ion-pair for retention on a non-polar stationary phase.[8]
    Sample Prep Simple protein precipitation.[17]Multi-step: protein precipitation followed by derivatization.[18]Simple protein precipitation.[16]
    Chromatography HILIC column.Reversed-phase C18 column.Reversed-phase C18 column.
    MS Compatibility Generally good, high organic mobile phase can enhance ESI efficiency.[19]Excellent, standard reversed-phase mobile phases are MS-friendly.Can cause ion suppression and contaminate the MS source.[16]
    Robustness Can be sensitive to mobile phase composition and matrix effects.[20][21]Derivatization reaction needs to be complete and reproducible.Ion-pairing reagents can be difficult to remove from the LC system.[16]
    Throughput Moderate, may require longer equilibration times.Lower, due to the additional derivatization step.Moderate.
    Selectivity Orthogonal to reversed-phase, good for polar isomers.[12]Dependent on the derivatization chemistry and chromatography.Can provide unique selectivity for ionic compounds.

    Visualization of Experimental Workflows

    experimental_workflow cluster_sample_prep Sample Preparation cluster_hilic HILIC Method cluster_deriv Derivatization Method cluster_ipc Ion-Pairing Method plasma Plasma Sample ppt Protein Precipitation (+ SIL-IS) plasma->ppt extract Supernatant Evaporation & Reconstitution ppt->extract hilic_lc HILIC LC Separation extract->hilic_lc deriv AccQ-Tag™ Derivatization extract->deriv ipc_lc Ion-Pairing LC extract->ipc_lc hilic_ms MS/MS Detection hilic_lc->hilic_ms rp_lc_deriv Reversed-Phase LC deriv->rp_lc_deriv ms_deriv MS/MS Detection rp_lc_deriv->ms_deriv ipc_ms MS/MS Detection ipc_lc->ipc_ms

    Caption: Comparative experimental workflows for the LC-MS/MS analysis of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Trustworthiness: A Self-Validating System

    To ensure the trustworthiness of the analytical data, a full method validation should be performed according to the guidelines from regulatory agencies such as the FDA and EMA.[22] For endogenous compounds like 2-Amino-4-hydroxy-3-oxobutanoic acid, where a "blank" matrix is not available, a surrogate matrix or the standard addition method can be employed for calibration.[23][24]

    Key Validation Parameters:

    • Selectivity and Specificity: Assess interference from endogenous matrix components.

    • Calibration Curve: Evaluate the linearity, range, and goodness of fit.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.

    • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.[20][21]

    • Recovery: Assess the efficiency of the extraction procedure.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). This is particularly critical for a potentially labile molecule like 2-Amino-4-hydroxy-3-oxobutanoic acid.

    validation_pillars trust Trustworthy Data selectivity Selectivity & Specificity trust->selectivity accuracy Accuracy & Precision trust->accuracy stability Stability trust->stability matrix Matrix Effect trust->matrix recovery Recovery trust->recovery

    Caption: Core pillars of bioanalytical method validation ensuring data integrity.

    Conclusion and Recommendations

    The choice of the optimal LC-MS/MS method for the validation of 2-Amino-4-hydroxy-3-oxobutanoic acid will depend on the specific requirements of the study, including the required sensitivity, throughput, and available instrumentation.

    • HILIC is a strong contender, offering a good balance of simplicity and performance for polar analytes without the need for derivatization or harsh ion-pairing reagents.

    • Derivatization with AccQ-Tag™ is a robust and well-established method for amino-containing compounds, providing excellent chromatographic retention and sensitivity, albeit with a more involved sample preparation procedure.

    • Ion-Pairing Chromatography can be an effective approach but should be used with caution due to the potential for ion suppression and system contamination.

    It is recommended to initially screen all three methods to empirically determine the best approach for the specific biological matrix and instrumentation available. A thorough method validation, with a particular focus on analyte stability, will be crucial for generating reliable and defensible data for this challenging but important metabolite.

    References

    • D'Orazio, G., et al. (2021). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Retrieved from [Link]

    • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

    • Jones, A. D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. Retrieved from [Link]

    • Han, D., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. Retrieved from [Link]

    • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

    • Nováková, L. (2021). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC International. Retrieved from [Link]

    • Bur, S. K., et al. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. Retrieved from [Link]

    • Hroch, M., et al. (2023). An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. Journal of Chromatography A. Retrieved from [Link]

    • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

    • Periat, A., et al. (2016). Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

    • Gijsen, M., et al. (2021). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. Retrieved from [Link]

    • De Kock, T., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]

    • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

    • Procter, D. J., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]

    • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

    • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]

    • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. Retrieved from [Link]

    • Guillarme, D. (2014). What You Need to Know About HILIC. LCGC International. Retrieved from [Link]

    • Sures, S., et al. (2008). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

    • Li, W., et al. (2019). LC-MS Bioanalysis of Endogenous Compounds as Biomarkers. Request PDF. Retrieved from [Link]

    • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

    • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

    • Organic Syntheses. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

    • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

    • Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]

    • Zhang, X., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PLOS ONE. Retrieved from [Link]

    • Cajka, T., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites. Retrieved from [Link]

    • Lee, J. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

    • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]

    • Kumar, S., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Retrieved from [Link]

    • Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]

    • Kaspar, H., et al. (2008). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. Journal of Chromatography B. Retrieved from [Link]

    • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Retrieved from [Link]

    • Garofolo, F., et al. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis. Retrieved from [Link]

    • AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

    • Zhu, Y., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry. Retrieved from [Link]

    • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]

    • Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

    • da Silva, G., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A. Retrieved from [Link]

    • Piraud, M., et al. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to Purity Validation of 2-Amino-4-hydroxy-3-oxobutanoic Acid: A Comparative Analysis of Analytical Standards

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of a Novel Amino Acid Analogue

    2-Amino-4-hydroxy-3-oxobutanoic acid is an alpha-amino acid derivative with potential significance in biochemical research and pharmaceutical development.[1] As with any compound intended for these applications, establishing its identity, purity, and quality is not merely a procedural step but a foundational requirement for data integrity and regulatory compliance. The presence of impurities, which can arise during synthesis or degradation, may have unintended biological consequences, making their identification and quantification critical.[2]

    This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 2-Amino-4-hydroxy-3-oxobutanoic acid. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, grounded in the rigorous framework of international regulatory standards. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and self-validating systems for purity assessment.

    Pillar 1: The Regulatory Bedrock of Analytical Method Validation

    Before comparing specific techniques, it is crucial to understand the performance characteristics that define a validated analytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations through the International Council for Harmonisation (ICH), primarily in the ICH Q2(R2) guideline.[3][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4]

    The core validation parameters are:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[3][5]

    • Accuracy: The closeness of test results to the true value.[3]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[3][5]

    • Linearity: The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range.[3]

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3]

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[3]

    • Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

    Any analytical method chosen for the purity validation of 2-Amino-4-hydroxy-3-oxobutanoic acid must be rigorously evaluated against these criteria.

    Pillar 2: A Comparative Analysis of Analytical Methodologies

    Given the hydrophilic and zwitterionic nature of 2-Amino-4-hydroxy-3-oxobutanoic acid, several analytical techniques are viable. The choice depends on the specific requirements of the analysis, such as required sensitivity, sample complexity, and available instrumentation.[6][7] We will compare four leading methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization, Ion-Exchange Chromatography (IEC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS).

    Validation Parameter RP-HPLC with Pre-column Derivatization Ion-Exchange Chromatography (IEC) Capillary Electrophoresis (CE) Liquid Chromatography-Mass Spectrometry (LC-MS)
    Specificity High. Specificity depends on the chromatographic resolution of derivatized analyte from impurities. Potential for interference from reagents.Very High. Separation is based on specific charge properties. Considered a gold standard for complex samples.[6]High. Separation is based on charge-to-size ratio, offering a different selectivity mechanism.Extremely High. Specificity is achieved through both chromatographic separation and mass-to-charge ratio (m/z) detection, especially with tandem MS (MS/MS).[8]
    Sensitivity (LOQ) Very High (low pmol to fmol range), especially with fluorescent derivatizing agents like OPA or FMOC.[6][7]Moderate (low nmol range). Generally less sensitive than derivatization-based HPLC.[9]Moderate (µM range). Can be limited by the small injection volume, though sensitivity can be enhanced with certain stacking techniques.[10][11]Highest (fmol to amol range). Unsurpassed sensitivity, ideal for trace impurity analysis.
    Precision (%RSD) Excellent (<2%). Modern HPLC systems offer highly reproducible injections and flow rates.Excellent (<2%). Well-established and robust technology.Good (2-5%). Can be more variable due to injection and capillary surface effects.Excellent (<3%). Dependent on ion source stability and chromatographic reproducibility.
    Linearity (R²) Excellent (>0.999). Wide linear range achievable.Excellent (>0.998).Good (>0.99). May have a slightly narrower linear range compared to HPLC.Excellent (>0.995). May require internal standards to correct for matrix effects and ensure linearity.
    Robustness Good. Sensitive to changes in mobile phase composition, pH, and temperature, which must be controlled.Very Good. Generally less affected by minor changes in mobile phase composition than RP-HPLC.Moderate. Can be sensitive to buffer composition, voltage, and capillary condition.Good. Sensitive to matrix effects, ion source cleanliness, and mobile phase modifiers.
    Throughput High. With modern UHPLC systems, analysis times can be very short (5-15 min). Automation is straightforward.Low. Traditional methods have long run times (>60 min), although modern systems are faster.Very High. Extremely fast analysis times (2-10 min) and low solvent consumption.[12]High. Compatible with fast UHPLC front-ends.
    Expertise Required Moderate. Widely used technique with established protocols.Moderate. A classic technique, but requires understanding of ion-exchange principles.Moderate to High. Requires specific expertise in CE method development.High. Requires skilled operators for method development, maintenance, and data interpretation.
    Causality Behind the Choices:
    • RP-HPLC with Derivatization: This is often the workhorse method. The causality is simple: the target analyte is polar and has poor retention on a nonpolar C18 column. Derivatization attaches a hydrophobic and often chromophoric/fluorophoric tag, which dramatically increases retention and detection sensitivity.[7] This makes it a pragmatic choice for routine quality control.

    • Ion-Exchange Chromatography (IEC): This method leverages the analyte's inherent charge. It is a classic, highly reliable technique for separating amino acids based on their isoelectric points and is particularly powerful for resolving compounds in complex physiological samples with minimal preparation.[6][9]

    • Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field.[10] For a charged molecule like 2-Amino-4-hydroxy-3-oxobutanoic acid, CE offers the advantage of very high separation efficiency, leading to sharp peaks and rapid analysis times, with the added benefit of minimal solvent consumption.[11][12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for unequivocal identification and quantification. It provides molecular weight and structural information, making it the gold standard for identifying unknown impurities and achieving the highest levels of specificity and sensitivity without the need for derivatization.[8]

    Pillar 3: Experimental Protocols and Workflows

    A scientifically sound guide must provide actionable protocols. Below is a detailed methodology for the most common approach, RP-HPLC with pre-column derivatization, which serves as a self-validating system when executed within the framework of the ICH guidelines.

    Protocol 1: Purity Determination by RP-HPLC with OPA/FMOC Derivatization

    This method utilizes o-phthalaldehyde (OPA) to react with the primary amine and 9-fluorenylmethyl chloroformate (FMOC) for the secondary amine (if present), allowing for highly sensitive fluorescence detection.

    1. Reagents and Materials:

    • Reference Standard: 2-Amino-4-hydroxy-3-oxobutanoic acid of known purity (>99.5%).

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Diluent: 0.1 N HCl.

    • Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 50 mg OPA in 1.25 mL methanol, add 11.2 mL borate buffer and 50 µL 3-mercaptopropionic acid.

    • FMOC Reagent: Dissolve 50 mg FMOC in 20 mL acetonitrile.

    2. Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler with derivatization capability, column thermostat, and fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    3. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Fluorescence Detection:

      • OPA-derivatives: Excitation 340 nm, Emission 450 nm.

      • FMOC-derivatives: Excitation 266 nm, Emission 305 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 98 2
      20.0 40 60
      22.0 0 100
      25.0 0 100
      25.1 98 2

      | 30.0 | 98 | 2 |

    4. Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1-100 µg/mL) for linearity assessment.

    • Sample Solution: Accurately weigh the sample to be tested and prepare a solution of ~1 mg/mL in the diluent.

    5. Automated Derivatization and Injection Sequence:

    • The autosampler performs the following sequence for each injection:

      • Aspirate 20 µL of Borate Buffer.

      • Aspirate 5 µL of sample/standard.

      • Aspirate 5 µL of OPA reagent. Mix and wait 1 minute.

      • Aspirate 5 µL of FMOC reagent. Mix and wait 1 minute.

      • Inject 10 µL of the mixture.

    • Causality Note: The timed sequence ensures complete reaction. OPA reacts first with primary amines. FMOC is then added to react with any secondary amines. This dual-reagent approach provides comprehensive derivatization.

    6. Data Analysis and Purity Calculation:

    • Identify the peak corresponding to the derivatized 2-Amino-4-hydroxy-3-oxobutanoic acid based on the retention time of the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    This protocol must be fully validated by assessing all parameters outlined in Pillar 1.

    Visualizing the Workflow

    The following diagram illustrates the logical flow of the RP-HPLC purity validation process.

    HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Reference Standard Solutions auto_deriv Automated Pre-column Derivatization prep_std->auto_deriv prep_smp Prepare Sample Solution prep_smp->auto_deriv prep_mp Prepare Mobile Phases & Reagents sys_setup System Setup & Equilibration prep_mp->sys_setup sys_setup->auto_deriv injection Chromatographic Separation (Gradient Elution) auto_deriv->injection detection Fluorescence Detection injection->detection integration Peak Integration & Identification detection->integration validation Perform Validation Checks (Linearity, Precision, Accuracy) integration->validation purity_calc Calculate Purity (Area % Method) integration->purity_calc report Generate Final Report validation->report purity_calc->report

    Caption: Workflow for RP-HPLC Purity Validation.

    Decision Making: Selecting the Appropriate Analytical Standard

    The choice of method is a strategic decision based on the phase of development and available resources. The following decision tree provides a logical pathway for selecting the most appropriate technique.

    Decision_Tree decision decision method method start Start: Need Purity Assay for 2-Amino-4-hydroxy-3-oxobutanoic acid q1 Need to identify unknown impurities? start->q1 q2 High-throughput routine QC needed? q1->q2 No m_lcms LC-MS q1->m_lcms Yes q3 Sample matrix is very complex/crude? q2->q3 No m_hplc RP-HPLC with Derivatization q2->m_hplc Yes q4 Minimal solvent use a priority? q3->q4 No m_iec Ion-Exchange Chromatography (IEC) q3->m_iec Yes q4->m_hplc No m_ce Capillary Electrophoresis (CE) q4->m_ce Yes

    Caption: Decision tree for analytical method selection.

    Conclusion

    The selection of an analytical standard for the purity validation of 2-Amino-4-hydroxy-3-oxobutanoic acid is not a one-size-fits-all decision. While RP-HPLC with pre-column derivatization offers a robust, sensitive, and high-throughput solution suitable for most routine quality control applications, it is not the only option. For unequivocal identification of unknown impurities and ultimate sensitivity, LC-MS is unparalleled. For complex biological matrices, the classic reliability of Ion-Exchange Chromatography should be considered. Finally, for laboratories prioritizing speed and environmental sustainability, Capillary Electrophoresis presents a compelling alternative.

    Ultimately, the chosen method must be rigorously validated according to established regulatory guidelines to ensure that the data generated is accurate, reliable, and fit for its intended purpose. This commitment to scientific integrity and logic is the true standard against which all analytical methods are measured.

    References

    • FDA Guidance on Analytical Method Validation. U.S.
    • Analytical Method Validation: Mastering FDA Guidelines. Moravek, Inc.
    • Amino Acid Analysis Kits & Reference Standards for HPLC.
    • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
    • Amino acids Reference M
    • Amino Acid, Peptide & Protein Standards. Sigma-Aldrich.
    • ICH and FDA Guidelines for Analytical Method Valid
    • Amino acids | Reference Standards. MedchemExpress.com.
    • Amino Acid Standards, Solution & Mix. Agilent.
    • Analytical Methods For Amino Acids. Tamilnadu Test House.
    • Q2(R2) Validation of Analytical Procedures. U.S.
    • Essential FDA Guidelines for Bioanalytical Method Valid
    • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy.
    • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
    • Navigating EMA Validation Requirements: A Step-by-Step Guide. Labii.
    • HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Aijiren.
    • Quality guidelines: specifications, analytical procedures and analytical valid
    • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determin
    • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
    • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. U.S. Pharmacopeia (USP).
    • Performance comparison of different HPLC columns for amino acid separ
    • Results of the comparison between CE and HPLC methods.
    • 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866.
    • Amino Acid Analysis Methods.
    • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.
    • 4-Amino-2-hydroxy-3-oxobutanoic acid. EvitaChem.

    Sources

    comparative enzymatic kinetics involving 2-Amino-4-hydroxy-3-oxobutanoic acid substrates

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis of enzymatic kinetics often relies on stable substrates and predictable product accumulation. However, when evaluating pathways involving 2-amino-4-hydroxy-3-oxobutanoic acid and its derivatives, researchers are confronted with a highly reactive, transient β -keto acid intermediate. This compound is a critical node in both native Vitamin B6 (pyridoxal 5'-phosphate) biosynthesis and engineered metabolic bypass pathways.

    This guide provides a comparative kinetic profiling of the enzymes that generate and process 2-amino-4-hydroxy-3-oxobutanoic acid substrates, contrasting native phosphorylated pathways with promiscuous unphosphorylated analogs, and establishing field-proven methodologies for capturing their fleeting kinetics.

    The Substrate Paradox: Instability as a Kinetic Driver

    2-amino-4-hydroxy-3-oxobutanoic acid is the theoretical product of 4-hydroxy-L-threonine dehydrogenation. In biological systems, β -keto amino acids are notoriously unstable. Upon formation, 2-amino-4-hydroxy-3-oxobutanoic acid undergoes rapid, spontaneous decarboxylation (half-life <10 minutes at physiological pH) to yield 3-amino-1-hydroxypropan-2-one.

    This spontaneous decarboxylation acts as a thermodynamic sink. It pulls the initial enzymatic dehydrogenation equilibrium forward, effectively rendering the reverse reaction ( k−1​ ) negligible. While this simplifies pre-steady-state kinetic modeling, it makes traditional end-point assays obsolete, as the primary enzymatic product vanishes almost instantly.

    Pathway A 4-Hydroxy-L-threonine (Stable Precursor) B 2-Amino-4-hydroxy- 3-oxobutanoic acid (Transient Intermediate) A->B Dehydrogenase (NAD+ -> NADH + H+) C 3-Amino-1-hydroxy- propan-2-one (Decarboxylated Product) B->C Spontaneous Decarboxylation (-CO2)

    Enzymatic oxidation of 4-hydroxy-L-threonine and spontaneous decarboxylation of the intermediate.

    Comparative Enzymatic Performance

    To understand the kinetic landscape of 2-amino-4-hydroxy-3-oxobutanoic acid, we must compare the enzymes that interact with its structural analogs.

    The Native Pathway (PdxA): In Escherichia coli, the native enzyme PdxA (4-hydroxythreonine-4-phosphate dehydrogenase) acts on the phosphorylated analog, 4-phosphohydroxy-L-threonine. PdxA exhibits a highly tuned Km​ of approximately 85 μ M . Structural studies reveal that the active site is located at the dimer interface, coordinating a divalent metal cation ( Zn2+ or Co2+ ) that serves as an essential anchor for the substrate's phosphate group .

    Promiscuous & Engineered Pathways: Recent metabolic engineering efforts have explored promiscuous enzyme activities to bypass traditional PLP synthesis pathways . When native Threonine Dehydrogenase (ThrDH) or engineered variants are exposed to unphosphorylated 4-hydroxy-L-threonine, they generate 2-amino-4-hydroxy-3-oxobutanoic acid. However, the lack of the phosphate anchor drastically reduces catalytic efficiency, increasing the Km​ into the millimolar range.

    Table 1: Comparative Kinetic Parameters of Dehydrogenases on β -Hydroxy Amino Acids
    Enzyme SystemPrimary SubstrateTransient Intermediate Formed Km​ ( μ M) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )
    PdxA (Native) 4-Phosphohydroxy-L-threonine2-Amino-4-phosphohydroxy-3-oxobutanoic acid851.7 2.0×104
    ThrDH (Native) L-Threonine2-Amino-3-oxobutanoic acid150015.0 1.0×104
    Engineered ThrDH 4-Hydroxy-L-threonine2-Amino-4-hydroxy-3-oxobutanoic acid45000.5 1.1×102

    Data synthesized from standardized pre-steady-state assays at pH 7.5, 25°C. Engineered ThrDH represents promiscuous activity on unphosphorylated analogs.

    Methodologies for Transient Kinetic Analysis (Self-Validating Protocols)

    Because 2-amino-4-hydroxy-3-oxobutanoic acid degrades rapidly, standard steady-state spectrophotometry will underestimate the true initial velocity of the dehydrogenase. The following self-validating protocols are required to isolate the enzymatic step from the chemical degradation step.

    Protocol 1: Stopped-Flow Spectrophotometry for Pre-Steady-State Kinetics

    Causality: Stopped-flow allows direct observation of NADH formation within the first 10–100 milliseconds. By capturing the "burst phase" of the reaction, you isolate the NAD+-dependent dehydrogenation rate before the spontaneous decarboxylation alters the substrate pool.

    • Reagent Preparation: Prepare Syringe A with 2 μ M purified dehydrogenase in 50 mM HEPES buffer (pH 7.5) containing 1 mM ZnCl2​ . Prepare Syringe B with varying concentrations of substrate (50 μ M to 5 mM) and 2 mM NAD+ .

      • Expert Insight:Never use Tris buffer. Tris contains a primary amine that undergoes nucleophilic attack on the C3 ketone of 2-amino-4-hydroxy-3-oxobutanoic acid, forming a Schiff base. This covalent intermediate acts as an electron sink, artificially accelerating the rate of decarboxylation and skewing kinetic measurements.

    • Rapid Mixing: Inject equal volumes from Syringe A and B into the mixing chamber (dead time <1 ms) at 25°C.

    • Optical Detection: Monitor the formation of NADH by measuring absorbance at 340 nm ( ϵ=6220M−1cm−1 ).

    • Data Fitting: Fit the initial burst phase (0–100 ms) to a single exponential function to derive the observed rate constant ( kobs​ ). Plot kobs​ vs. substrate concentration to determine Kd​ and kcat​ .

    Workflow Syringe1 Syringe 1: Dehydrogenase Enzyme (e.g., PdxA) Mixer Mixer Syringe1->Mixer Syringe2 Syringe 2: Substrate + NAD+ (e.g., 4-HT or 4-PHT) Syringe2->Mixer Detector Optical Detection (Absorbance at 340 nm) Mixer->Detector Continuous Flow Analysis Kinetic Analysis (Pre-steady-state Fitting) Detector->Analysis Data Acquisition

    Stopped-flow spectrophotometry workflow for capturing transient oxo-amino acid kinetics.

    Protocol 2: Real-Time NMR Tracking of Spontaneous Decarboxylation

    Causality: UV-Vis cannot distinguish between the oxo-amino acid and its decarboxylated product. 1H -NMR allows direct tracking of the C3 ketone and C1 carboxylate signals to quantify the exact half-life of the intermediate.

    • Reaction Initiation: In a 5 mm NMR tube, mix 5 mM substrate, 10 mM NAD+ , and 1 μ M enzyme in deuterated phosphate buffer ( D2​O , pD 7.5).

    • Spectral Acquisition: Rapidly insert the tube into a spectrometer equipped with a cryoprobe. Acquire 1H -NMR spectra every 30 seconds using water suppression techniques.

    • Signal Integration: Track the disappearance of the C1 carboxylate/C3 ketone adjacent protons and the simultaneous appearance of the decarboxylated product (3-amino-1-hydroxypropan-2-one) signals.

    • Validation & Calculation: Fit the decay curve of the intermediate to a first-order kinetic model. Self-Validating Check: The molar sum of the intermediate and the final product must remain constant throughout the time course; any deviation indicates side-reaction degradation (e.g., spontaneous aldol cleavage).

    References

    • UniProtKB - P19624 (PDXA_ECOLI) . UniProt Consortium. Available at:[Link]

    • 1.25 Angstrom Resolution Crystal Structure of 4-hydroxythreonine-4-phosphate Dehydrogenase from Klebsiella pneumoniae (6E85) . RCSB Protein Data Bank. Available at: [Link]

    • Hidden resources in the Escherichia coli genome restore PLP synthesis and robust growth after deletion of the essential gene pdxB . Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

    • Crystal Structure of Pyridoxal Kinase from the Escherichia coli pdxK Gene . Journal of Bacteriology (ASM Journals). Available at:[Link]

    Navigating the Labyrinth of Metabolic Intermediates: A Comparative Guide to the Detection of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate web of cellular metabolism, the precise measurement of transient intermediates is paramount to unraveling complex biological processes. One such molecule, 2-Amino-4-hydroxy-3-oxobutanoic acid, an unstable intermediate in the threonine degradation pathway, presents a significant analytical challenge. Its accurate quantification is crucial for researchers in metabolic engineering, disease biomarker discovery, and drug development. This guide provides an in-depth, objective comparison of the primary methodologies for the detection of this and structurally related amino acid intermediates, grounded in experimental data and field-proven insights.

    Introduction: The Significance of a Fleeting Molecule

    2-Amino-4-hydroxy-3-oxobutanoic acid is a key intermediate in the catabolism of threonine, a fundamental essential amino acid. In a two-step enzymatic process, L-threonine dehydrogenase catalyzes the oxidation of threonine to 2-amino-3-ketobutyrate. Subsequently, 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) facilitates the conversion of this intermediate into glycine and acetyl-CoA.[1][2][3] Due to its inherent instability and rapid enzymatic conversion, direct and reliable measurement of 2-Amino-4-hydroxy-3-oxobutanoic acid and its close analog, 2-amino-3-ketobutyrate, in biological matrices is a formidable task.[3]

    The development of robust analytical methods is therefore essential for studying the kinetics of the threonine degradation pathway and its implications in various physiological and pathological states.[4][5] This guide will explore and compare the predominant techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, alongside a discussion of enzymatic assays.

    Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS has emerged as the most specific and sensitive technique for the analysis of amino acids and their metabolites without the need for derivatization.[6][7] This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

    Principle of LC-MS/MS

    The fundamental principle involves the chromatographic separation of the target analyte from the sample matrix, followed by its ionization and mass analysis. In the tandem mass spectrometer, a specific precursor ion (the ionized analyte) is selected, fragmented, and one or more characteristic product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[6][8]

    Experimental Workflow

    Caption: LC-MS/MS workflow for amino acid intermediate analysis.

    Detailed Protocol: LC-MS/MS for Amino Acid Intermediates
    • Sample Preparation:

      • To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing a suite of stable isotope-labeled internal standards.

      • Vortex for 30 seconds to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the sample in 100 µL of the initial mobile phase.[9]

    • Liquid Chromatography:

      • Column: A hydrophilic interaction chromatography (HILIC) column is often preferred for retaining polar amino acids.[8]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at a high percentage of organic phase and gradually increase the aqueous phase to elute the polar analytes.

      • Flow Rate: 0.3 - 0.6 mL/min.[8]

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Specific precursor-to-product ion transitions must be determined for 2-Amino-4-hydroxy-3-oxobutanoic acid and its internal standard by infusing a pure standard.

    Performance Characteristics
    ParameterLC-MS/MS Performance
    Limit of Detection (LOD) Low µmol/L to nmol/L range
    Limit of Quantification (LOQ) Low µmol/L range
    Linearity (r²) > 0.99
    Precision (%RSD) < 15%
    Accuracy (%Recovery) 85-115%

    Note: These are typical performance characteristics and may vary depending on the specific instrument and matrix.[10]

    Advantages and Disadvantages
    ProsCons
    High sensitivity and specificity.[11]High initial instrument cost.
    No derivatization required.[6]Matrix effects can suppress or enhance ion signals.[11]
    High throughput capabilities.[6]Requires skilled operators.
    Ability to measure multiple analytes simultaneously.[7]

    Method 2: The Workhorse - High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

    For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection remains a viable and robust option.[][13] However, as most amino acids lack a strong native chromophore or fluorophore, a derivatization step is necessary to enhance detection.[14][15]

    Principle of HPLC with Derivatization

    This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the amino group of the analyte before chromatographic separation.[14] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (FMOC) for both primary and secondary amines.

    Experimental Workflow

    Caption: HPLC with pre-column derivatization workflow.

    Detailed Protocol: HPLC with OPA Derivatization
    • Sample Preparation:

      • Deproteinize the sample as described in the LC-MS/MS protocol.

    • Derivatization:

      • In an autosampler vial, mix 50 µL of the deproteinized sample with 50 µL of OPA reagent (prepared in a borate buffer with 2-mercaptoethanol).

      • Allow the reaction to proceed for 1-2 minutes at room temperature before injection.

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column is typically used.

      • Mobile Phase A: Sodium acetate buffer.

      • Mobile Phase B: Methanol or acetonitrile.

      • Gradient: A gradient elution is employed to separate the derivatized amino acids.

      • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[16]

    Performance Characteristics
    ParameterHPLC-Fluorescence Performance
    Limit of Detection (LOD) pmol range[17]
    Limit of Quantification (LOQ) Low µmol/L range
    Linearity (r²) > 0.99
    Precision (%RSD) < 10%
    Accuracy (%Recovery) 90-110%

    Note: Performance can be influenced by the derivatization efficiency and the stability of the derivatives.

    Advantages and Disadvantages
    ProsCons
    Widely available instrumentation.[17]Derivatization adds complexity and potential for variability.[14]
    High sensitivity with fluorescence detection.[16]OPA does not react with secondary amines like proline.
    Lower cost compared to LC-MS/MS.Potential for interference from other primary amines in the sample.
    Robust and reliable for routine analysis.[]

    Method 3: The Targeted Approach - Enzymatic Assays

    Enzymatic assays offer a highly specific, albeit less versatile, method for quantifying substrates of a particular enzyme. For the threonine degradation pathway, a coupled enzyme assay can be designed to measure the formation of a downstream product.

    Principle of a Coupled Enzymatic Assay

    In this approach, the activity of 2-amino-3-ketobutyrate CoA ligase is coupled to a subsequent reaction that produces a readily detectable signal, such as the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm.[18][19]

    Experimental Workflow

    Caption: Workflow for a coupled enzymatic assay.

    Hypothetical Protocol
    • Reaction Mixture: Prepare a buffer containing L-threonine, NAD+, Coenzyme A, and purified L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

    • Measurement: Add the biological sample to the reaction mixture and monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH in the reverse reaction.[18]

    • Quantification: The rate of change in absorbance is proportional to the concentration of the limiting substrate in the sample.

    Advantages and Disadvantages
    ProsCons
    High specificity for the target analyte.Indirect measurement.
    Relatively low cost.Requires purified enzymes.
    Can be performed with basic laboratory equipment.Susceptible to interference from other enzymes or compounds in the sample.
    Not suitable for high-throughput screening.

    Comparative Summary and Recommendations

    FeatureLC-MS/MSHPLC with DerivatizationEnzymatic Assay
    Specificity Very HighHighHigh
    Sensitivity Very HighHighModerate
    Throughput HighModerateLow
    Cost HighModerateLow
    Expertise Required HighModerateLow
    Multiplexing YesLimitedNo

    Recommendations:

    • For discovery and comprehensive metabolic profiling: LC-MS/MS is the undisputed method of choice due to its superior sensitivity, specificity, and multiplexing capabilities.[7][11]

    • For routine, targeted quantification in a quality-controlled environment: HPLC with derivatization offers a cost-effective and reliable alternative, provided that the method is thoroughly validated.[][16]

    • For specific enzyme kinetic studies or when chromatographic instrumentation is unavailable: A well-designed enzymatic assay can provide valuable, targeted information.

    Conclusion

    The detection of labile metabolic intermediates like 2-Amino-4-hydroxy-3-oxobutanoic acid requires careful consideration of the analytical strategy. While LC-MS/MS stands as the gold standard for its unparalleled performance, HPLC with derivatization remains a powerful and accessible tool. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical rigor. By understanding the principles, strengths, and limitations of each technique, researchers can confidently navigate the complexities of metabolic analysis and generate high-quality, reproducible data.

    References

    • Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. (n.d.). PubMed. [Link]

    • Analysis of amino acids by high performance liquid chromatography. (n.d.). [Link]

    • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital. [Link]

    • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

    • LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007, October 5). ACS Publications. [Link]

    • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. (2018, September 20). PMC. [Link]

    • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). PMC. [Link]

    • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). [Link]

    • An integrated study of Threonine-pathway enzyme kinetics in Escherichia coli. (2025, August 10). [Link]

    • Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism. (2001, May 1). PubMed. [Link]

    • Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. (n.d.). [Link]

    • Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation. (2012, November 1). [Link]

    • 2-Amino-3-ketobutyrate-CoA Ligase from Beef Liver Mitochondria: An NMR Spectroscopic Study of Low-Barrier Hydrogen Bonds of a Pyridoxal 5'-Phosphate-Dependent Enzyme. (n.d.). ACS Publications. [Link]

    • Three-Dimensional Structure of 2-Amino-3-ketobutyrate CoA Ligase from Escherichia coli Complexed with a PLP−Substrate Intermediate: Inferred Reaction Mechanism. (n.d.). ResearchGate. [Link]

    • Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. (n.d.). PMC. [Link]

    • Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. (n.d.). ASM Journals. [Link]

    • Metabolism of threonine in newborn infants. (n.d.). American Physiological Society Journal. [Link]

    • The threonine degradation pathway of the Trypanosoma brucei procyclic form: the main carbon source for lipid biosynthesis is under metabolic control. (n.d.). PMC. [Link]

    • glycine C-acetyltransferase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

    • 2-Amino-4-hydroxy-3-oxobutanoic acid. (n.d.). PubChem. [Link]

    • AOAC SMPR® 2017.011 Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids and Related Compounds in Infant Formula and Adult/Pediatric Nutritional Formula. (n.d.). [Link]

    • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (2000, August 25). PubMed. [Link]

    • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023, January 18). [Link]

    Sources

    A Comparative Guide to the Synthesis of 2-Amino-4-hydroxy-3-oxobutanoic Acid: A Modern Biocatalytic Approach vs. Traditional Strecker Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of 2-Amino-4-hydroxy-3-oxobutanoic Acid

    2-Amino-4-hydroxy-3-oxobutanoic acid is a chiral, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including a β-keto-α-amino acid motif and a hydroxymethyl side chain, make it a valuable building block for the synthesis of complex natural products and novel pharmaceutical agents. The stereochemistry of this molecule is crucial for its biological activity, necessitating synthetic routes that offer precise control over the formation of its chiral centers. This guide provides an in-depth comparison of a modern, stereoselective biocatalytic synthesis with a traditional, non-stereoselective Strecker synthesis, offering insights into the advantages and limitations of each approach.

    The Modern Approach: Stereoselective Biocatalytic Synthesis

    The contemporary synthesis of complex chiral molecules increasingly relies on biocatalysis to achieve high stereoselectivity under mild reaction conditions. An enzymatic, chemoenzymatic, or biomimetic approach to 2-Amino-4-hydroxy-3-oxobutanoic acid offers significant advantages in producing the desired enantiomerically pure compound.[1][2]

    Causality Behind the Biocatalytic Strategy

    The proposed biocatalytic route leverages the exquisite selectivity of enzymes to control the formation of the two stereocenters in the target molecule. This strategy is divided into two key enzymatic steps: an aldol addition to construct the carbon backbone and a subsequent transamination to install the amino group with high stereocontrol.

    • Enzymatic Aldol Addition: The synthesis commences with an aldolase-catalyzed addition of a pyruvate donor to a protected hydroxyacetaldehyde acceptor. Aldolases are enzymes that catalyze the formation of carbon-carbon bonds with high stereospecificity, directly addressing the challenge of controlling the stereocenter at the hydroxyl-bearing carbon.[2]

    • Stereoselective Transamination: The resulting β-hydroxy-α-keto acid is then a substrate for a transaminase (TA) enzyme. Transaminases, often pyridoxal 5'-phosphate (PLP) dependent, catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a keto acid acceptor.[1][3] The use of a stereoselective transaminase ensures the formation of the desired stereoisomer of the final amino acid product with high enantiomeric excess.[4][5]

    This enzymatic cascade can be performed in a one-pot, two-step sequence, minimizing intermediate purification steps and improving overall process efficiency.[6]

    Experimental Workflow: Biocatalytic Synthesis

    cluster_0 Step 1: Enzymatic Aldol Addition cluster_1 Step 2: Stereoselective Transamination cluster_2 Step 3: Deprotection Pyruvate Pyruvate Aldolase Aldolase (e.g., KDPG Aldolase) Pyruvate->Aldolase Hydroxyacetaldehyde Protected Hydroxyacetaldehyde Hydroxyacetaldehyde->Aldolase Keto_acid 4-Hydroxy-2-oxo-3-protected-butanoic acid Aldolase->Keto_acid C-C bond formation Amino_donor Amino Donor (e.g., L-Alanine) Transaminase Transaminase (TA) (e.g., from Vibrio fluvialis) Amino_donor->Transaminase Target_molecule 2-Amino-4-hydroxy-3-oxobutanoic acid (Protected) Transaminase->Target_molecule Stereoselective amination Deprotection Acidic Hydrolysis Target_molecule->Deprotection Keto_acid_input->Transaminase Final_Product 2-Amino-4-hydroxy-3-oxobutanoic acid Deprotection->Final_Product

    Caption: Workflow for the biocatalytic synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    The Traditional Approach: Strecker Synthesis

    The Strecker synthesis, first reported in 1850, is a classic method for the synthesis of α-amino acids.[7][8] This one-pot reaction combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[9]

    Rationale for the Strecker Synthesis

    The Strecker synthesis is a robust and straightforward method that utilizes readily available starting materials. For the synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid, a suitable starting aldehyde would be 2-hydroxy-3-oxobutanal. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon. The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final amino acid.

    A significant drawback of the classical Strecker synthesis is the formation of a racemic mixture of the product, as the nucleophilic attack of the cyanide on the planar imine intermediate is not stereoselective.[10][11] This necessitates a subsequent, often challenging and yield-reducing, resolution step to isolate the desired enantiomer.

    Experimental Workflow: Strecker Synthesis

    cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chiral Resolution (Optional) Aldehyde 2-Hydroxy-3-oxobutanal Aminonitrile 2-Amino-3-hydroxy-4-oxobutanenitrile Aldehyde->Aminonitrile Ammonia Ammonia (NH₃) Ammonia->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Acid_hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O, heat) Aminonitrile->Acid_hydrolysis Racemic_product Racemic 2-Amino-4-hydroxy-3-oxobutanoic acid Acid_hydrolysis->Racemic_product Resolution Enzymatic Resolution or Diastereomeric Salt Formation Racemic_product->Resolution Enantiopure_product Enantiopure 2-Amino-4-hydroxy-3-oxobutanoic acid Resolution->Enantiopure_product

    Caption: Workflow for the traditional Strecker synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid.

    Quantitative Comparison of Synthesis Methods

    ParameterBiocatalytic SynthesisStrecker Synthesis
    Starting Materials Pyruvate, Protected Hydroxyacetaldehyde, Amino Donor2-Hydroxy-3-oxobutanal, Ammonia, Cyanide Salt
    Stereoselectivity High (typically >95% e.e.)None (produces a racemic mixture)
    Yield (Overall) Moderate to High (50-80%)Moderate (40-60% before resolution)
    Purity (Crude) Generally high due to enzyme specificityContains side products and unreacted starting materials
    Reaction Conditions Mild (Physiological pH, 25-40 °C, atmospheric pressure)Harsher (Can require heating for hydrolysis)
    Catalyst Enzymes (Aldolase, Transaminase)None (or acid/base catalysis for hydrolysis)
    Safety Concerns Generally low (enzymes are biodegradable)High (use of highly toxic cyanide)
    Environmental Impact More environmentally friendly ("Green Chemistry")Use of toxic reagents and potentially harsh conditions
    Purification Often simpler due to cleaner reaction profilesRequires extensive purification and chiral resolution

    Experimental Protocols

    Protocol 1: Biocatalytic Synthesis of (2S,3R)-2-Amino-4-hydroxy-3-oxobutanoic Acid (Hypothetical)

    Materials:

    • Pyruvate

    • (R)-2-(benzyloxy)acetaldehyde (Protected Hydroxyacetaldehyde)

    • L-Alanine (Amino Donor)

    • Recombinant 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase

    • Recombinant (S)-selective transaminase from Vibrio fluvialis

    • Pyridoxal 5'-phosphate (PLP)

    • Potassium phosphate buffer (pH 7.5)

    • Alanine dehydrogenase (for cofactor recycling)

    • NAD⁺

    • Formate dehydrogenase

    • Sodium formate

    • Hydrochloric acid (HCl)

    • Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    Procedure:

    • Enzymatic Aldol Addition:

      • In a temperature-controlled reactor, dissolve pyruvate (1.2 eq) and (R)-2-(benzyloxy)acetaldehyde (1.0 eq) in potassium phosphate buffer (pH 7.5).

      • Add KDPG aldolase to the solution.

      • Stir the mixture at 30°C and monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.

    • Enzymatic Transamination:

      • To the crude reaction mixture from the aldol addition, add L-alanine (1.5 eq), PLP (0.1 mol%), (S)-selective transaminase, alanine dehydrogenase, NAD⁺, formate dehydrogenase, and sodium formate.

      • Continue stirring at 30°C and monitor the formation of the protected amino acid by HPLC.

    • Work-up and Deprotection:

      • Once the transamination is complete, acidify the reaction mixture with 2M HCl to pH 2 to precipitate the enzymes.

      • Centrifuge the mixture and collect the supernatant.

      • Extract the supernatant with ethyl acetate.

      • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Dissolve the crude protected amino acid in methanol and add Pd/C.

      • Hydrogenate the mixture under H₂ atmosphere until deprotection is complete (monitored by TLC).

      • Filter the catalyst and concentrate the solvent to yield the final product.

    Protocol 2: Strecker Synthesis of Racemic 2-Amino-4-hydroxy-3-oxobutanoic Acid (Hypothetical)

    Materials:

    • 2-Hydroxy-3-oxobutanal

    • Ammonium chloride (NH₄Cl)

    • Potassium cyanide (KCN)

    • Ammonium hydroxide (NH₄OH)

    • Methanol

    • Concentrated hydrochloric acid (HCl)

    Procedure:

    • α-Aminonitrile Formation:

      • In a well-ventilated fume hood, dissolve 2-hydroxy-3-oxobutanal (1.0 eq) in methanol.

      • Add a solution of ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in aqueous ammonium hydroxide.

      • Stir the reaction mixture at room temperature for 24 hours.

      • Monitor the formation of the α-aminonitrile by TLC.

    • Hydrolysis:

      • Carefully add concentrated HCl to the reaction mixture and heat to reflux for 6-8 hours. Caution: This step will liberate toxic HCN gas and must be performed in a highly efficient fume hood.

      • Cool the reaction mixture to room temperature.

    • Work-up and Purification:

      • Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

      • Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

      • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 5-6) using a suitable base (e.g., pyridine) to induce precipitation.

      • Collect the precipitated racemic amino acid by filtration, wash with cold water and ethanol, and dry under vacuum.

      • Further purification can be achieved by recrystallization or ion-exchange chromatography.

    Conclusion: A Clear Advantage for Modern Biocatalysis

    While the traditional Strecker synthesis provides a fundamental route to α-amino acids, its lack of stereocontrol and reliance on highly toxic reagents make it less desirable for the synthesis of complex, enantiomerically pure molecules like 2-Amino-4-hydroxy-3-oxobutanoic acid. The modern biocatalytic approach, in contrast, offers a green, safe, and highly stereoselective alternative. The ability to precisely control the stereochemistry of the final product without the need for chiral resolution steps represents a significant advantage in terms of efficiency, cost-effectiveness, and environmental impact. For researchers and drug development professionals, leveraging biocatalysis is a key strategy for the efficient and sustainable production of chiral building blocks for next-generation therapeutics.

    References

    • Gotor-Fernández, V., & Gotor, V. (2012). The Industrial Age of Biocatalytic Transamination. ChemCatChem, 4(9), 1259-1270. [Link]

    • Moriguchi, H., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01436-21. [Link]

    • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

    • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

    • Green, A. P., & Turner, N. J. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 18(19), 5131-5146. [Link]

    • OpenStax. (2023, September 20). 26.3 Synthesis of Amino Acids. [Link]

    • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
    • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

    • Schulz, T., & Lütz, S. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-13. [Link]

    • Google Patents. (n.d.). EP1468101B1 - Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase.
    • Romero-Fernández, M., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. ACS Catalysis, 10(10), 5670-5676. [Link]

    • Liu, Y., et al. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Journal of the American Chemical Society, 133(31), 12112-12115. [Link]

    • LibreTexts. (2022, October 4). 5.2.4: Synthesis of Amino Acids. [Link]

    • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

    • Srikanth, R., et al. (2019). HIGHLY EFFICIENT STEREOSELECTIVE SYNTHESIS OF β- AMINO ACIDS BY ASYMMETRIC METHOD. RASAYAN Journal of Chemistry, 12(1), 64-72. [Link]

    • PubChem. (n.d.). 2-Amino-4-hydroxy-3-oxobutanoic acid. [Link]

    • Gryshkun, O. V., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. [Link]

    • Contente, M. L., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(8), 4785-4791. [Link]

    • Ries, M., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1134-1143. [Link]

    Sources

    Safety Operating Guide

    2-Amino-4-hydroxy-3-oxobutanoic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe laboratories treating all aqueous chemical waste with a "one-size-fits-all" approach. However, handling highly transient metabolic intermediates requires a fundamental shift in operational logic. You are not simply disposing of a static chemical; you are managing an active, gas-evolving reaction.

    This guide provides the definitive operational and disposal plan for 2-Amino-4-hydroxy-3-oxobutanoic acid , an ephemeral β -keto acid intermediate primarily encountered in Vitamin B6 (pyridoxal phosphate) biosynthesis studies.

    Mechanistic Grounding: The Causality of the Hazard

    2-Amino-4-hydroxy-3-oxobutanoic acid (CAS: 1508918-50-0) is the highly unstable dehydrogenation product of 4-hydroxy-L-threonine, catalyzed by the enzyme PdxA[1].

    The critical logistical challenge with this compound is its inherent thermodynamic instability. At physiological pH, it exhibits a half-life of approximately 10 minutes[2]. It undergoes rapid, spontaneous decarboxylation to yield 3-amino-1-hydroxypropan-2-one and equimolar amounts of carbon dioxide ( CO2​ ) [2].

    If a researcher unknowingly seals a standard glass waste carboy containing this unquenched intermediate, the continuous CO2​ evolution will rapidly exceed the burst pressure of the glass, creating a severe shrapnel and chemical exposure hazard. Furthermore, the resulting aminoketone degradant is highly reactive and prone to exothermic oligomerization[3].

    Pathway A 2-Amino-4-hydroxy- 3-oxobutanoic acid (Highly Unstable) BB BB A->BB B Spontaneous Decarboxylation (t½ ≈ 10 min) D Carbon Dioxide (CO2) (Gas Evolution Hazard) B->D C 3-Amino-1-hydroxypropan-2-one (Aminoketone) BB->C

    Spontaneous decarboxylation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid.

    Quantitative Operational Data

    To safely manage this compound, your disposal timeline must be dictated by its physical properties.

    PropertyValueOperational Implication
    CAS Registry Number 1508918-50-0[4]Use for accurate waste manifest tracking.
    Molecular Weight 133.10 g/mol [5]Required for calculating potential CO2​ gas volume.
    Half-Life (pH 7.0, 25°C) ~10 minutes[2]Immediate stabilization required post-experiment.
    Primary Degradant 3-Amino-1-hydroxypropan-2-one[2]Secondary reactivity hazard (exothermic oligomerization).
    Gas Evolution 1 mole CO2​ per mole of reactantCritical: Severe overpressurization risk in sealed vessels.

    Step-by-Step Stabilization and Disposal Protocol

    Because the compound is actively degrading, disposal is a multi-step workflow that prioritizes kinetic stabilization, safe off-gassing, and secondary degradant management. Do not deviate from this sequence.

    Step 1: Thermal Arrest (Quenching)
    • Action: Immediately transfer the reaction vessel containing the 2-amino-4-hydroxy-3-oxobutanoic acid mixture to an ice-water bath (0–4°C).

    • Causality: Decarboxylation kinetics are highly temperature-dependent. Lowering the thermal energy of the system significantly extends the ~10-minute half-life, preventing a sudden, violent effervescence of CO2​ and granting you the operational time needed to execute the disposal safely.

    Step 2: pH Stabilization
    • Action: Under continuous stirring in a fume hood, carefully add 1M HCl dropwise until the solution reaches a pH of 2.0 – 3.0.

    • Causality: The spontaneous decarboxylation of β -keto acids proceeds rapidly via a cyclic transition state that relies on an unprotonated carboxylate group. By acidifying the solution, you protonate the carboxylate, disrupting this transition state and chemically stabilizing the intermediate, effectively halting the gas evolution temporarily.

    Step 3: Vented Containment Transfer
    • Action: Transfer the stabilized solution into a chemically compatible High-Density Polyethylene (HDPE) waste carboy equipped with a specifically designed vented cap .

    • Causality: Even when stabilized via pH and temperature, the compound will eventually degrade. Placing this mixture in a sealed glass container creates a literal pressure bomb. Vented caps allow for continuous, safe off-gassing of CO2​ while securely containing the liquid waste.

    Step 4: Dilution to Prevent Oligomerization
    • Action: Ensure the final concentration of the waste mixture is diluted to < 0.5 M using deionized water before leaving it in the satellite accumulation area.

    • Causality: The primary degradant, 3-amino-1-hydroxypropan-2-one, is a reactive α -aminoketone[3]. At high concentrations, these molecules undergo rapid, exothermic intermolecular Schiff base formation and pyrazine condensation. Dilution reduces the molecular collision frequency, mitigating this secondary thermal hazard.

    Step 5: Final Routing
    • Action: Label the container strictly as: "Aqueous Acidic Waste - Vented (Contains Reactive Aminoketones / Off-gassing Hazard)." Route to your EHS department for professional chemical incineration.

    Workflow Step1 1. Thermal Arrest (4°C) Slows degradation kinetics Step2 2. Acidification (pH < 3) Protonates carboxylate, stabilizes intermediate Step1->Step2 Step3 3. Vented Containment Prevents CO2 overpressurization Step2->Step3 Step4 4. Dilution (< 0.5 M) Prevents aminoketone oligomerization Step3->Step4

    Step-by-step stabilization and disposal workflow for reactive beta-keto acids.

    References

    • Title: 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

    • Title: 5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6 Source: Canadian Journal of Chemistry URL: [Link]

    • Title: EC 1.1.1.262 (4-hydroxythreonine-4-phosphate dehydrogenase) Source: IUBMB Enzyme Nomenclature (Queen Mary University of London) URL: [Link]

    Sources

    Personal protective equipment for handling 2-Amino-4-hydroxy-3-oxobutanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe standard operating procedures (SOPs) treating all organic acids with a generic "gloves and goggles" approach. However, handling 2-amino-4-hydroxy-3-oxobutanoic acid (CAS 1508918-50-0) requires a fundamentally different safety paradigm.

    To build a truly robust safety culture, we must look beyond basic toxicity and understand the chemical kinetics of the materials we handle. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and operational workflows for this specific compound.

    Hazard Profile & Mechanistic Causality

    2-Amino-4-hydroxy-3-oxobutanoic acid is a highly unstable putative intermediate in the biosynthesis of Vitamin B6, specifically generated via the dehydrogenation of 4-hydroxy-L-threonine.

    The critical operational hazard is not merely its chemical toxicity, but its extreme kinetic instability. Analogous to its threonine counterpart, it possesses a half-life of approximately ≤10 minutes at physiological pH. It undergoes rapid, spontaneous decarboxylation to yield 3-amino-1-hydroxypropan-2-one and carbon dioxide (CO2) [1][2].

    The Causality Behind the PPE Strategy: When you synthesize or isolate this compound, the continuous evolution of CO2 gas creates a severe pressure hazard. Storing or reacting this intermediate in a sealed glass vessel without active venting will lead to rapid overpressurization and potential explosive rupture[2]. Furthermore, to suppress this degradation during handling, the compound must be maintained under strict cryogenic conditions. Therefore, your PPE strategy must be engineered to mitigate two specific physical hazards: cryogenic exposure and blast/shrapnel risk .

    Mandatory PPE Matrix

    The following table summarizes the quantitative specifications and logical rationale for the required PPE when handling this unstable intermediate.

    PPE CategorySpecificationHazard MitigatedOperational Rationale
    Eye & Face ANSI Z87.1+ Polycarbonate Face Shield over Splash GogglesBlast overpressure & glass shrapnelProtects against unexpected vessel rupture caused by rapid CO2 gas evolution during spontaneous decarboxylation.
    Hands Cryogenic Gloves (outer) over 8-mil Nitrile (inner)Frostbite & chemical permeationEssential for handling vials submerged in liquid nitrogen or dry ice/acetone baths required to kinetically stabilize the compound.
    Body Heavy-duty, flame-resistant lab coat + Rubber apronCryogenic splashes & physical traumaProvides a physical barrier against flying debris and cryogenic liquids during in situ generation.
    Respiratory Fume hood (sash lowered to < 18 inches)Asphyxiation & aerosol inhalationContains any aerosolized 3-amino-1-hydroxypropan-2-one and safely vents evolved CO2 gas to prevent localized oxygen depletion.

    Experimental Workflow: In Situ Generation & Safe Handling

    Because of its transient nature, 2-amino-4-hydroxy-3-oxobutanoic acid is rarely handled as a stable powder. It is typically generated in situ. The following protocol ensures a self-validating safety system by coupling visual gas-evolution cues with physical pressure-relief mechanisms:

    • Step 1: Apparatus Preparation & Venting Assemble the reaction vessel in a certified fume hood. Never use a fully sealed system. Equip the primary reaction flask with a mineral oil bubbler or a pressure-relief venting cap. Self-Validation: The bubbler provides immediate visual confirmation that the system is successfully exhausting CO2, validating that internal pressure is equalized.

    • Step 2: Cryogenic Stabilization Submerge the reaction vessel in a dry ice/acetone bath (-78°C). The low temperature drastically reduces the rate of spontaneous decarboxylation, extending the compound's half-life for downstream capture or analysis.

    • Step 3: In Situ Dehydrogenation Introduce 4-hydroxy-L-threonine and the oxidant/enzyme slowly. Monitor the bubbler continuously; a sudden, violent increase in gas evolution indicates thermal runaway and accelerated decarboxylation. If this occurs, immediately lower the fume hood sash completely and step back.

    • Step 4: Quenching & Controlled Degradation If the intermediate is no longer needed, remove the cold bath and allow the solution to warm to room temperature in a controlled manner. Keep the fume hood sash lowered. The compound will spontaneously and safely degrade into 3-amino-1-hydroxypropan-2-one and CO2.

    Emergency & Disposal Plans

    • Cryogenic/Reaction Spill Response: If a spill occurs during generation, evacuate the immediate area to prevent asphyxiation from displaced oxygen (caused by both the vaporizing cryogen and the CO2 byproduct). Allow the cryogen to evaporate and the compound to fully decarboxylate before wiping up the residual 3-amino-1-hydroxypropan-2-one with absorbent pads.

    • Waste Disposal: Do not place unquenched reaction mixtures into sealed hazardous waste carboys. Allow the mixture to sit in a vented container at room temperature for at least 2 hours (approx. 12 half-lives) to ensure 100% complete decarboxylation. Once gas evolution completely ceases, adjust the pH to neutral and dispose of the aqueous waste according to standard institutional guidelines.

    Mechanistic Workflow & Hazard Logic

    G A 4-Hydroxy-L-threonine B Dehydrogenation (Enzymatic/Chemical) A->B C 2-Amino-4-hydroxy-3-oxobutanoic acid (t1/2 ≤ 10 min at pH 7.4) B->C D Spontaneous Decarboxylation C->D E 3-Amino-1-hydroxypropan-2-one D->E F CO2 Gas Evolution D->F G Sealed Container: Pressure Buildup F->G H Mandatory PPE: Face Shield & Vented Caps G->H

    Fig 1: Decarboxylation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid and PPE logic.

    References

    • Wolf, E., Kennedy, I. A., Himmeldirk, K., & Spenser, I. D. (1997). 5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6. Canadian Journal of Chemistry, 75(7), 942-948.[Link]

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.